NCD38
Description
Properties
CAS No. |
2078047-42-2 |
|---|---|
Molecular Formula |
C35H36ClN3O2 |
Molecular Weight |
566.14 |
IUPAC Name |
N-[(1S)-1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-5-[[(1R,2S)-2-phenylcyclopropyl]amino]pentyl]-[1,1'-biphenyl]-4-carboxamide |
InChI |
InChI=1S/C35H36ClN3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40)/t31-,32-,33+/m0/s1 |
InChI Key |
KYDFMNLSOYZOTR-XFCANUNOSA-N |
SMILES |
O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N[C@H](C(NCC3=CC=CC(Cl)=C3)=O)CCCCN[C@H]4[C@H](C5=CC=CC=C5)C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCD-38; NCD 38; NCD38 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Bromodomain-Containing Protein 4 (BRD4) in Super-Enhancer Activation: A Technical Guide
A Note on NCD38: Initial searches for "this compound" in the context of super-enhancer activation did not yield information on a recognized protein or factor with this designation in currently available scientific literature. Therefore, this guide will focus on the well-characterized and pivotal role of Bromodomain-containing protein 4 (BRD4) as a representative model to illustrate the core mechanisms of super-enhancer activation. The principles, experimental approaches, and data presentation formats detailed herein can serve as a robust framework for research into other factors involved in this critical area of gene regulation.
Introduction to Super-Enhancers and BRD4
Super-enhancers (SEs) are large clusters of transcriptional enhancers that are densely occupied by transcription factors, co-activators, and the epigenetic reader protein BRD4.[1][2] These regions are critical for driving high-level expression of genes that define cell identity and are often implicated in pathological states such as cancer.[3][4]
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers.[2] It plays a central role in super-enhancer function through its two tandem bromodomains, which recognize and bind to acetylated lysine residues on histone tails, particularly histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers.[3][5] Through this interaction, BRD4 acts as a scaffold, recruiting the transcriptional machinery necessary to activate and sustain high levels of gene expression from its target promoters.[3]
The Core Mechanism of BRD4-Mediated Super-Enhancer Activation
The primary function of BRD4 at super-enhancers is to connect chromatin state to transcriptional output. This is achieved through a multi-step process:
-
Binding to Acetylated Chromatin: BRD4's bromodomains bind with high affinity to the acetylated histones that demarcate active enhancer elements within the super-enhancer cluster.[5]
-
Recruitment of P-TEFb: BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][5]
-
RNA Polymerase II Pause Release: The P-TEFb complex, which includes CDK9, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which is often paused at the promoter of the target gene. This phosphorylation event causes Pol II to be released from its paused state and to proceed with productive transcriptional elongation.[5]
-
Mediator Complex Interaction: BRD4 also interacts with the Mediator complex, a multi-protein assembly that physically links enhancer-bound transcription factors to the Pol II machinery at the gene promoter, further stabilizing the transcription initiation complex.[6][7]
This concerted action results in a robust and sustained transcriptional output from super-enhancer-associated genes. The high density of transcription factor and BRD4 binding at SEs makes the expression of their target genes exquisitely sensitive to perturbations in BRD4 levels or function.[6] This sensitivity is the basis for the therapeutic strategy of using BET inhibitors, such as JQ1, which displace BRD4 from chromatin and lead to a preferential downregulation of super-enhancer-driven oncogenes.[4][6]
Quantitative Data on BRD4 and Super-Enhancer Function
The following tables summarize key quantitative data from studies on BRD4's role at super-enhancers.
Table 1: Genomic Occupancy of BRD4 at Enhancer Regions
| Feature | Typical Enhancers (TEs) | Super-Enhancers (SEs) | Reference |
| Median Size | 1.3 kb | 19.4 kb | [6] |
| Relative BRD4 Occupancy (ChIP-seq Signal) | 1x | ~16x | [6] |
| Percentage of Elements Occupied by BRD4 | 9.28% | 42.98% | [1] |
Table 2: Impact of BRD4 Inhibition on Gene Expression
| Cell Line | Treatment | Target Genes | Result | Reference |
| Multiple Myeloma (MM.1S) | 500 nM JQ1 (BET inhibitor) | Super-enhancer-associated genes | Preferential and rapid decrease in mRNA levels | [6] |
| Human Embryonic Stem Cells (hESCs) | MS417 (BET inhibitor) | Key stem cell identity genes (e.g., OCT4, PRDM14) | Displacement of BRD4 from SEs and downregulation of gene expression | [1] |
| Breast Cancer Cells | JQ1 | Genes associated with drug resistance | Long-term treatment leads to decommissioning of the BRD4/LSD1/NuRD repressive complex and subsequent resistance | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for the study of BRD4 and super-enhancers. Below are protocols for two key experimental techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to map the genome-wide binding sites of BRD4.
Objective: To identify genomic regions occupied by BRD4, which can then be used to define super-enhancers.
Methodology:
-
Cell Cross-linking: Culture cells to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer. Fragment the chromatin to an average size of 200-500 bp. This is a critical step and can be achieved by:
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to BRD4. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Sequence the library on a next-generation sequencing platform.
-
Data Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm like MACS2 to identify regions of significant BRD4 enrichment compared to the IgG control.[10] Use an algorithm like ROSE to identify super-enhancers based on the density and distribution of BRD4 or H3K27ac ChIP-seq signal.[2]
RNA-Sequencing (RNA-seq) after BRD4 Inhibition
This protocol is used to determine the effect of BRD4 inhibition on the global transcriptome.
Objective: To identify genes whose expression is dependent on BRD4 function, often those associated with super-enhancers.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat one set of cells with a BRD4 inhibitor (e.g., JQ1) and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a TRIzol-based method or a commercial kit. Ensure high quality RNA with a RIN score > 8.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify the expression level of each gene (e.g., as transcripts per million, TPM).
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon BRD4 inhibition.[11]
-
Integrate these results with ChIP-seq data to determine if the differentially expressed genes are associated with BRD4-bound super-enhancers.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: BRD4-mediated super-enhancer activation pathway.
Caption: Experimental workflow for studying BRD4 at super-enhancers.
Caption: Logical relationship between BRD4 occupancy and gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Super-enhancers and the super-enhancer reader BRD4: tumorigenic factors and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioconductor.org [bioconductor.org]
- 8. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. BRD4 ChIP [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
NCD38: A Technical Guide to its Role in Myeloid Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel Lysine-specific demethylase 1 (LSD1) inhibitor, NCD38, and its significant impact on myeloid differentiation. This compound has emerged as a promising therapeutic agent, particularly in the context of myeloid malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This document details the mechanism of action of this compound, presents quantitative data from key studies, outlines experimental protocols for assessing its effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: LSD1 Inhibition and Super-Enhancer Activation
This compound is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1), a histone demethylase that plays a critical role in regulating gene expression.[1][2] LSD1 typically forms a repressive complex with other proteins, including CoREST and HDAC1/2, to silence gene expression by demethylating histone H3 at lysine 4 (H3K4me1/2). In the context of certain leukemias, this silencing effect is targeted at super-enhancers of crucial hematopoietic regulators, leading to a block in myeloid differentiation and the proliferation of leukemic cells.[1][2]
This compound exerts its therapeutic effect by disrupting the function of the LSD1 repressive complex. Specifically, it has been shown to selectively impair the interaction between LSD1 and the transcription factor GFI1B.[3] This disruption leads to the derepression of super-enhancers associated with key myeloid differentiation genes.[1][2] A primary target of this reactivation is the super-enhancer of the ERG gene, a critical transcription factor in hematopoiesis.[3] The subsequent increase in H3K27 acetylation (H3K27ac) at these super-enhancers leads to the upregulation of genes that drive myeloid development programs, thereby overcoming the differentiation block and attenuating leukemogenic programs.[1][2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound and other LSD1 inhibitors in various myeloid leukemia cell lines.
Table 1: In Vitro Anti-proliferative Activity of LSD1 Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | Not Specified | [1][2] |
| LTM-1 | MV-4-11 | 0.16 ± 0.01 | [4] |
| Compound [I] | MV4-11 | 0.0012 | [5] |
| LSD1 Inhibitor 1 | MV4-11 | 0.01 - 0.32 | [6] |
| LSD1 Inhibitor 2 | MV4-11 | 0.01 - 0.32 | [6] |
| DDP38003 | KASUMI-1 | ~0.1 | [7] |
| DDP38003 | SKNO-1 | ~0.1 | [7] |
| DDP38003 | UF1 | ~0.1 | [7] |
Table 2: Effect of LSD1 Inhibition on Myeloid Differentiation Markers
| Cell Line | Treatment | Marker | % Positive Cells (Fold Change) | Reference |
| THP-1 | LSD1 shRNA | CD11b | Significant Increase | [8][9] |
| THP-1 | LSD1 shRNA | CD86 | Significant Increase | [8][9] |
| Molm13 | LSD1 shRNA | CD11b | Significant Increase | [8][9] |
| Molm13 | LSD1 shRNA | CD86 | Significant Increase | [8][9] |
| MV4-11 | LSD1 Inhibitor 2 | CD11b | Significant Increase | [6] |
| MV4-11 | LSD1 Inhibitor 1 & 2 | CD14 | Significant Increase | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. For specific details, it is recommended to consult the supplementary materials of the cited publications.
Cell Culture and this compound Treatment
Myeloid leukemia cell lines (e.g., MV-4-11, THP-1, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For treatment, this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
Cell Viability Assay
Cell viability is assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. Cells are seeded in 96-well plates and treated with a range of this compound concentrations for specified time periods (e.g., 24, 48, 72 hours). The assay is performed according to the manufacturer's instructions, and absorbance or luminescence is measured using a plate reader. IC50 values are calculated using non-linear regression analysis.
Flow Cytometry for Myeloid Differentiation Markers
Following this compound treatment, cells are harvested, washed with PBS, and stained with fluorescently conjugated antibodies specific for myeloid differentiation markers, such as FITC-conjugated anti-CD11b and PE-conjugated anti-CD86. Staining is performed for 30 minutes at 4°C in the dark. After washing, cells are analyzed on a flow cytometer. The percentage of marker-positive cells is determined by gating on the live cell population.
Chromatin Immunoprecipitation (ChIP)
Cells are cross-linked with formaldehyde, and chromatin is sheared to an average size of 200-500 bp by sonication. The sheared chromatin is immunoprecipitated overnight at 4°C with an antibody against H3K27ac or a control IgG. The immunoprecipitated DNA-protein complexes are captured with protein A/G magnetic beads. After washing and elution, the cross-links are reversed, and the DNA is purified. The enrichment of specific genomic regions (e.g., super-enhancers of ERG and GFI1) is quantified by qPCR using specific primers.
In Vivo Xenograft Model
NOD/SCID or other immunodeficient mice are subcutaneously or intravenously injected with human myeloid leukemia cells. Once tumors are established or leukemia is engrafted, mice are treated with this compound (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly, and the overall survival of the mice is monitored. At the end of the study, tumors or bone marrow can be harvested for further ex vivo analysis.
Conclusion
This compound represents a significant advancement in the targeted therapy of myeloid malignancies. Its ability to reverse the epigenetic silencing of key hematopoietic regulators through the inhibition of LSD1 and the subsequent activation of super-enhancers provides a clear mechanism for inducing myeloid differentiation and inhibiting leukemic growth. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and capitalize on the therapeutic potential of this compound and other LSD1 inhibitors.
References
- 1. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 5. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 6. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition | Haematologica [haematologica.org]
- 8. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NCD38's Impact on Histone Methylation Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCD38 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme pivotal in regulating histone methylation and gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on histone methylation landscapes, and the downstream effects on cellular signaling and gene regulation. We present a compilation of quantitative data, detailed experimental protocols for assessing histone methylation changes, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and its Target: LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/me2).[1][2] LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex. By demethylating H3K4, a mark generally associated with active transcription, LSD1 contributes to gene silencing. LSD1 does not demethylate trimethylated H3K4 (H3K4me3).[2]
This compound is a small molecule inhibitor designed to target the active site of LSD1.[2] Its mechanism extends beyond simple enzymatic inhibition, as it also disrupts critical protein-protein interactions within transcriptional regulatory complexes.[3] This dual action makes this compound a valuable tool for studying the epigenetic regulation of gene expression and a promising therapeutic agent in various diseases, including cancer.[2][4]
Mechanism of Action of this compound
The primary impact of this compound on histone methylation is the inhibition of LSD1's demethylase activity. This leads to an accumulation of H3K4me1 and H3K4me2 at LSD1 target genes. However, a significant aspect of this compound's function lies in its ability to selectively disrupt the interaction between LSD1 and specific transcription factors, most notably Growth Factor Independence 1B (GFI1B).[3]
This disruption leads to the dissociation of the LSD1-CoREST-HDAC1/2 repressor complex from chromatin.[3] The removal of this repressive complex, particularly at super-enhancers, results in a significant increase in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers.[4][5] This activation of super-enhancers drives the expression of key hematopoietic regulatory genes, such as ERG.[3][4]
Signaling Pathway of this compound Action
Caption: this compound inhibits LSD1 and disrupts the LSD1-GFI1B interaction, leading to super-enhancer activation.
Quantitative Impact of this compound on Histone Modifications
Treatment with this compound leads to quantifiable changes in specific histone marks. The following tables summarize the observed effects based on published studies.
Table 1: this compound-Induced Changes in Histone H3 Lysine 4 Methylation
| Cell Line | Treatment | H3K4me1 Change | H3K4me2 Change | H3K4me3 Change | Reference |
| Human Erythroleukemia (HEL) | This compound | Increase | Increase | No significant change | [3] |
| RKO cells | This compound | Increase | Increase | No significant change | [1] |
Table 2: this compound-Induced Changes in Histone H3 Lysine 27 Acetylation
| Cell Line | Treatment Duration | Fold Increase in H3K27ac at specific regions | Number of Regions with >3-fold Increase | Reference |
| RKO cells | 4 days | <1.5-fold for most regions | 0 | [1] |
| RKO cells | 30 days | >3-fold for 458 regions | 458 | [1] |
| Human Erythroleukemia (HEL) | This compound | Significant increase at super-enhancers | ~500 newly activated super-enhancers | [4] |
Experimental Protocols for Assessing this compound's Impact
To investigate the effects of this compound on histone methylation, a combination of molecular biology techniques is employed.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold standard for genome-wide profiling of histone modifications.
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency and treat with this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me2, anti-H3K27ac). Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone mark.
Experimental Workflow for ChIP-seq
Caption: A streamlined workflow for performing a ChIP-seq experiment to analyze histone modifications.
Western Blotting
Western blotting is used to assess global changes in histone modifications.
Protocol:
-
Histone Extraction: Isolate nuclei from this compound-treated and control cells. Extract histones using an acid extraction protocol (e.g., with 0.2 N HCl).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the histone modification of interest and a loading control (e.g., anti-H3).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify the band intensities to determine the relative changes in histone modifications.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the disruption of protein-protein interactions, such as that between LSD1 and GFI1B.[3]
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-GFI1B). Add protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of interacting partners (e.g., LSD1, CoREST, HDAC1/2) by Western blotting.
Conclusion and Future Directions
This compound is a powerful chemical probe that has significantly advanced our understanding of the role of LSD1 in gene regulation. Its dual mechanism of enzymatic inhibition and disruption of protein-protein interactions provides a unique tool to dissect the complexities of epigenetic control. The ability of this compound to reactivate silenced genes by modulating histone methylation and acetylation at super-enhancers highlights its therapeutic potential, particularly in oncology.
Future research should focus on further elucidating the context-dependent effects of this compound in different cellular backgrounds and disease models. Investigating the interplay between this compound-induced histone modifications and other epigenetic marks will provide a more holistic view of its impact on the chromatin landscape. Furthermore, exploring combination therapies where this compound is used to sensitize cells to other anti-cancer agents is a promising avenue for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
The function of NCD38 in glioblastoma multiforme
An In-depth Technical Guide on the Function of N-cadherin (CDH2) in Glioblastoma Multiforme
Note to the Reader: The term "NCD38" does not correspond to a recognized gene or protein in standard molecular biology databases in the context of glioblastoma. Based on the nomenclature, it is highly probable that the intended subject of this guide is N-cadherin , encoded by the gene CDH2 . N-cadherin is a critical cell-cell adhesion molecule with a well-documented and complex role in glioblastoma multiforme (GBM). This document will proceed with a comprehensive analysis of N-cadherin/CDH2.
Introduction to N-cadherin in Glioblastoma
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to therapy.[1] A key feature of GBM's malignancy is its invasive nature, which is governed by complex interactions between tumor cells and the surrounding microenvironment. Cell adhesion molecules are central to this process.
N-cadherin (Neural-cadherin), a member of the cadherin superfamily of calcium-dependent adhesion proteins, plays a pivotal role in the central nervous system, mediating cell-cell adhesion, neuronal development, and synapse formation.[2][3] In the context of cancer, N-cadherin is often associated with the Epithelial-to-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal, migratory characteristics.[4][5] Although GBM is not of epithelial origin, an "EMT-like" process is believed to contribute to its aggressive phenotype.[1][6] N-cadherin is broadly expressed in glioblastomas and its function is multifaceted, with studies reporting its involvement in invasion, proliferation, and therapeutic resistance.[4][7]
This technical guide provides a detailed overview of the function of N-cadherin in GBM, summarizing key quantitative data, outlining experimental protocols used for its study, and visualizing its complex signaling networks.
N-cadherin Expression in Glioblastoma vs. Normal Brain Tissue
Multiple studies have demonstrated that N-cadherin is frequently overexpressed in GBM tissues compared to normal brain tissue (NBT).[1] However, the correlation between its expression level and patient prognosis remains a subject of debate, with some studies associating high expression with worse outcomes, while others suggest a protective role or no significant correlation.[4][7][8]
Quantitative Data on N-cadherin (CDH2) Expression
The following tables summarize quantitative findings on N-cadherin expression from various studies.
| Parameter | GBM | Normal Brain Tissue (NBT) | P-value | Methodology | Source |
| Protein Expression (IRS) | 1.84 (±0.52) | 0.8 (±0.45) | P=0.001 | Immunohistochemistry | [1] |
| mRNA Expression (Dimensionless) | 0.95 (±1.67) | 0.55 (±0.87) | Not Significant | qPCR | [1] |
| mRNA Fold Change | 2.121 | Reference | P<0.001 | Microarray (Oncomine) | [9] |
| mRNA Fold Change | 1.827 | Reference | P<0.001 | Microarray (Oncomine) | [9] |
IRS: Immunoreactive Score, a semi-quantitative scoring system for IHC.
| Parameter | Finding | Source |
| Frequency of Expression in GBM | 81.5% of cases showed N-cadherin expression. | [4][5] |
| Expression in Recurrent GBM | 97.4% of matched recurrent cases were N-cadherin positive. | [5] |
| Prognostic Significance (TCGA) | High N-cadherin mRNA expression is associated with poor prognosis (P = 0.005). | [8] |
| Prognostic Significance (IHC) | N-cadherin expression showed a significant improvement in both progression-free (p = 0.033) and overall survival (p = 0.001). | [4] |
Note the conflicting data on prognostic significance, highlighting the complex and context-dependent role of N-cadherin in GBM.
Functional Roles of N-cadherin in GBM Pathophysiology
N-cadherin's function in GBM is complex, influencing cell migration, invasion, and response to therapy through various signaling interactions.
Regulation of Cell Migration and Invasion
The role of N-cadherin in GBM cell migration is paradoxical.
-
Pro-invasive Role: N-cadherin can promote migration through homotypic interactions with N-cadherin on other cells (e.g., astrocytes and neurons), facilitating invasion along neural tracts.[2][10] It also participates in signaling complexes that enhance motility.[11] Upregulation of N-cadherin in malignant glioma is linked to increased cell migration.[12]
-
Anti-invasive Role: Conversely, strong N-cadherin-mediated cell-cell adhesion between glioma cells can inhibit migration by keeping cells clustered together.[13] Some studies have shown that downregulation or cleavage of N-cadherin is a prerequisite for migration, as it releases the "brake" on cell movement.[7][14][15]
Contribution to EMT-like Phenotype
In GBM, an EMT-like process contributes to a more aggressive, mesenchymal phenotype. This transition is often marked by changes in cadherin expression. Key transcription factors, such as ZEB1 (Zinc finger E-box-binding homeobox 1) and Twist, are known to drive this process.[1][6] ZEB1, in particular, has been shown to induce N-cadherin expression in GBM, and their expression levels are correlated.[1] This "cadherin switch," often characterized by a decrease in E-cadherin and an increase in N-cadherin, is associated with a more migratory and invasive phenotype.[1]
Mediation of Therapeutic Resistance
Recent evidence has implicated N-cadherin in the development of adaptive radioresistance in GBM.[8] Glioma stem cells (GSCs), a subpopulation of tumor cells believed to drive recurrence, can upregulate N-cadherin in response to fractionated radiation.[8][16] This upregulation leads to:
-
Increased cell-cell adhesion.
-
Reduced cell proliferation.
-
Enhanced "stemness" properties.
Knockout of N-cadherin in radioresistant GSCs was shown to reverse this resistance phenotype, highlighting it as a potential therapeutic target to overcome treatment failure.[8]
Key Signaling Pathways
N-cadherin is not merely an adhesion molecule; it is a critical signaling hub that integrates with other pathways to drive GBM progression.
Interaction with Fibroblast Growth Factor Receptor (FGFR)
A well-established interaction is between N-cadherin and the Fibroblast Growth Factor Receptor (FGFR). This crosstalk is crucial for cell migration and survival.
-
Mechanism: N-cadherin physically associates with FGFR1.[17][18] This interaction stabilizes FGFR1 at the cell surface, reducing its internalization and degradation, which leads to sustained downstream signaling.[17][19] The interaction is dependent on the "acid box" motif in the FGFR protein.[20]
-
Downstream Effects: The sustained FGFR signaling activates pathways like the MAPK cascade, promoting cell migration and invasion.[17] It has been speculated that an N-cadherin/FGFR1 positive feedback loop may exist in glioma stem cells, mediated by the transcription factor ZEB1.[17][19]
Wnt/β-catenin Pathway Modulation
N-cadherin directly influences the Wnt/β-catenin signaling pathway, which is critical for cell proliferation.
-
Mechanism: The cytoplasmic tail of N-cadherin binds to β-catenin.[16] When N-cadherin is highly expressed at the cell surface (e.g., in radioresistant GSCs), it sequesters β-catenin at the membrane.[8][16]
-
Downstream Effects: This sequestration prevents β-catenin from translocating to the nucleus, thereby suppressing the transcription of Wnt target genes that promote proliferation (e.g., c-Myc, Cyclin D1).[8][16] This leads to a slower-proliferating, more stem-like, and radioresistant state.[8]
Experimental Protocols
The study of N-cadherin in GBM utilizes a range of standard molecular and cell biology techniques.
Immunohistochemistry (IHC) for N-cadherin Protein Expression
-
Objective: To visualize and semi-quantify N-cadherin protein expression and localization in paraffin-embedded GBM and normal brain tissue sections.
-
Methodology:
-
Tissue Preparation: De-paraffinize 4-µm thick tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding sites with a protein block solution (e.g., 5% bovine serum albumin or normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against N-cadherin (e.g., anti-CDH2, typically a mouse or rabbit monoclonal) overnight at 4°C. Dilution is antibody-dependent and should be optimized (e.g., 1:100 to 1:500).
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 1 hour at room temperature.
-
Detection: Visualize the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Score the sections based on staining intensity and the percentage of positive cells (e.g., Immunoreactive Score - IRS).
-
Quantitative Real-Time PCR (qPCR) for CDH2 mRNA Expression
-
Objective: To quantify the relative expression level of CDH2 mRNA in GBM cells or tissues compared to a control.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., PrimeScript RT reagent kit, Takara).
-
qPCR Reaction: Set up the qPCR reaction in triplicate using a SYBR Green or TaqMan-based master mix. A typical reaction includes cDNA template, forward and reverse primers for CDH2, and the master mix.
-
Example TaqMan Assay ID (from literature): Hs00983056_m1 for CDH2.[1]
-
-
Thermocycling: Perform the qPCR on a real-time PCR system (e.g., StepOne, Applied Biosystems). A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method. Normalize the expression of CDH2 to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Western Blotting for N-cadherin Protein
-
Objective: To detect and quantify N-cadherin protein levels in cell or tissue lysates.
-
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing a protease inhibitor cocktail. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against N-cadherin (e.g., anti-CDH2, 1:1000 dilution) overnight at 4°C.[21] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize N-cadherin levels to the loading control.
-
N-cadherin as a Therapeutic Target
Given its role in invasion and therapy resistance, N-cadherin represents a potential therapeutic target in GBM.[22] Strategies to inhibit N-cadherin function are being explored:
-
Peptide Inhibitors: ADH-1 is a cyclic pentapeptide antagonist of N-cadherin that has been tested in clinical trials for various cancers.[23] It works by blocking N-cadherin's adhesive function.
-
Small Molecule Inhibitors: Development of small molecules that disrupt N-cadherin signaling or its interaction with partners like FGFR is an active area of research.
-
Combination Therapies: Targeting N-cadherin could be particularly effective when combined with radiotherapy to overcome adaptive resistance.[8][16] For example, since radiation-induced N-cadherin upregulation is mediated by IGF1 secretion, inhibitors of the IGF1 receptor could be used to revert the radioresistant phenotype.[16]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. N-cadherin dynamically regulates pediatric glioma cell migration in complex environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precursor N-cadherin mediates glial cell line-derived neurotrophic factor-promoted human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cadherin Expression Profiles Define Glioblastoma Differentiation and Patient Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cadherin Expression and EMT: A Focus on Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-cadherin upregulation mediates adaptive radioresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. JCI - N-cadherin upregulation mediates adaptive radioresistance in glioblastoma [jci.org]
- 17. Role of Fibroblast Growth Factors Receptors (FGFRs) in Brain Tumors, Focus on Astrocytoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fibroblast Growth Factor Receptor Functions in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The fibroblast growth factor receptor acid box is essential for interactions with N-cadherin and all of the major isoforms of neural cell adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Dott. Andrea Mancuso Petricca, oncologo - Leggi le recensioni | MioDottore.it [miodottore.it]
The Role of NCD38 in Cancer Epigenetics: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective LSD1 Inhibitor, NCD38, in Hematological Malignancies
Abstract
The epigenetic landscape of cancer cells presents a promising frontier for therapeutic intervention. One key regulator in this landscape is Lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme frequently overexpressed in various cancers, particularly hematological malignancies. Its role in maintaining oncogenic gene expression programs makes it a prime target for drug development. This technical guide focuses on this compound, a novel, potent, and selective small molecule inhibitor of LSD1. We will delve into the core mechanism of this compound, its impact on the epigenetic reprogramming of cancer cells, and its potential as a therapeutic agent. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.
Introduction: LSD1 as a Therapeutic Target in Cancer Epigenetics
The epigenetic regulation of gene expression is a complex process involving DNA methylation, histone modifications, and non-coding RNAs. Dysregulation of these processes is a hallmark of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes. Histone demethylases, such as Lysine-specific demethylase 1 (LSD1, also known as KDM1A), play a crucial role in this aberrant epigenetic programming.
LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 contributes to the repression of gene expression. In many forms of acute myeloid leukemia (AML) and other hematological cancers, LSD1 is a key component of co-repressor complexes that maintain the leukemic state by suppressing the expression of genes required for normal myeloid differentiation.[1][2] This dependency of cancer cells on LSD1 activity makes it an attractive target for therapeutic intervention.
This compound: A Potent and Selective LSD1 Inhibitor
This compound is a synthetic small molecule that has been identified as a potent and selective inhibitor of LSD1.[1] Its inhibitory action restores the normal epigenetic state in cancer cells, leading to the reactivation of silenced tumor suppressor and differentiation-associated genes.
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-faceted mechanism centered on the inhibition of LSD1's demethylase activity. This leads to a cascade of epigenetic and transcriptional changes within the cancer cell.
-
Histone Mark Restoration: Inhibition of LSD1 by this compound leads to an increase in the levels of H3K4me2 and H3K27ac at the enhancer regions of key hematopoietic regulatory genes.[1] H3K27ac is a hallmark of active enhancers.
-
Super-enhancer Activation: this compound treatment has been shown to activate a large number of super-enhancers, which are clusters of enhancers that drive the expression of genes crucial for cell identity. In the context of leukemia, this compound reactivates super-enhancers associated with myeloid differentiation genes.[1][2]
-
Disruption of Co-repressor Complexes: this compound has been shown to selectively disrupt the interaction between LSD1 and Growth Factor Independence 1B (GFI1B), a key transcription factor involved in hematopoietic development. This dissociation of the LSD1/GFI1B complex from the super-enhancers of genes like ERG leads to their transcriptional activation.
-
Induction of Myeloid Differentiation: The reactivation of key hematopoietic regulators and differentiation programs ultimately forces the leukemic cells to differentiate, thereby halting their uncontrolled proliferation.[1]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data from the foundational publication by Sugino et al. (2017).
Table 1: In Vitro Growth Inhibition of Leukemia Cell Lines by this compound
| Cell Line | Type of Leukemia | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) with MLL-AF9 | ~0.5 |
| HEL | Erythroleukemia | ~0.8 |
| K562 | Chronic Myeloid Leukemia (CML) in blast crisis | ~1.0 |
| Primary MDS-related Leukemia Cells | Myelodysplastic Syndrome (MDS)-related Leukemia | ~0.5-1.0 |
Data extracted from Sugino et al., Leukemia, 2017.[1]
Table 2: Effect of this compound on Histone Marks and Gene Expression
| Cell Line | Treatment | Change in H3K4me2 Levels at Target Gene Enhancers | Change in H3K27ac Levels at Target Gene Enhancers | Fold Change in ERG Gene Expression | Fold Change in GFI1 Gene Expression |
| HEL | This compound (1 µM) | Significant Increase | Significant Increase | ~4-fold increase | ~3-fold increase |
Data extracted from Sugino et al., Leukemia, 2017.[1]
Table 3: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
| Model | Treatment | Outcome |
| NOD/SCID mice with primary MDS-related leukemia cells | Single dose of this compound (intraperitoneal) | Significant reduction in human leukemic cells in bone marrow and spleen. |
Data extracted from Sugino et al., Leukemia, 2017.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro LSD1 Enzymatic Assay
This protocol is for determining the IC50 value of this compound against purified LSD1 enzyme.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)-conjugated streptavidin
-
Amplex® Red reagent (or similar H2O2 detection reagent)
-
This compound compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well black microplate
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in assay buffer.
-
Enzyme and inhibitor pre-incubation: Add 5 µL of diluted this compound and 5 µL of LSD1/CoREST complex to each well. Incubate for 15 minutes at room temperature.
-
Initiate demethylation reaction: Add 10 µL of the H3K4me2 peptide substrate to each well. Incubate for 1 hour at 37°C.
-
Detection: Add 10 µL of a solution containing HRP-conjugated streptavidin and Amplex® Red reagent. Incubate for 15 minutes at room temperature, protected from light.
-
Readout: Measure the fluorescence using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, HEL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear microplate
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the this compound concentration to determine the IC50.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac
This protocol outlines the key steps for performing ChIP-seq to analyze changes in H3K27ac marks upon this compound treatment.
Materials:
-
Leukemia cells treated with this compound or vehicle
-
Formaldehyde (16% stock)
-
Glycine
-
Lysis and wash buffers
-
Anti-H3K27ac antibody
-
Protein A/G magnetic beads
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Cell Fixation: Treat 1x10^7 cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K27ac antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling, and identify differentially enriched regions between this compound-treated and control samples.
RNA Sequencing (RNA-seq)
This protocol is for analyzing the global gene expression changes induced by this compound.
Materials:
-
Leukemia cells treated with this compound or vehicle
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit. Perform on-column DNase I digestion.
-
RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation:
-
mRNA purification: Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads.
-
Fragmentation and cDNA synthesis: Fragment the mRNA and synthesize first and second-strand cDNA.
-
End repair, A-tailing, and adapter ligation: Prepare the cDNA fragments for sequencing.
-
PCR amplification: Amplify the library.
-
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes up- or down-regulated by this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of hematological malignancies that are dependent on the epigenetic regulatory activity of LSD1. Its ability to selectively inhibit LSD1, leading to the reactivation of key differentiation programs, provides a clear mechanism-based rationale for its clinical development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this compound and other LSD1 inhibitors.
Future research should focus on:
-
Elucidating the full spectrum of this compound's off-target effects.
-
Identifying predictive biomarkers for sensitivity to this compound treatment.
-
Investigating the efficacy of this compound in combination with other anti-cancer agents to overcome potential resistance mechanisms.
The continued exploration of epigenetic modulators like this compound will undoubtedly pave the way for more effective and personalized cancer therapies.
References
Understanding the Transcriptional Regulation by NCD38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCD38 is a novel small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation of gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in transcriptional regulation. We will explore its effects on histone modifications, protein-protein interactions, and the activation of super-enhancers, leading to changes in gene expression and cellular differentiation. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and LSD1
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active gene transcription.[1] By removing these marks, LSD1 primarily functions as a transcriptional co-repressor.[1] LSD1 is a component of several large protein complexes, including the CoREST complex, which enhance its activity and specificity.[2][3] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[1][4]
This compound is a potent and specific inhibitor of LSD1.[4] It has demonstrated anti-leukemic effects by inducing differentiation and apoptosis in cancer cells.[4] The primary mechanism of this compound involves the disruption of critical protein-protein interactions within transcriptional regulatory complexes.[2]
Mechanism of Transcriptional Regulation by this compound
This compound exerts its effects on gene expression through a multi-faceted mechanism that begins with the inhibition of LSD1's demethylase activity and extends to the modulation of transcriptional machinery at specific gene loci.
Selective Disruption of the LSD1-GFI1B Interaction
A key aspect of this compound's mechanism is its ability to selectively disrupt the interaction between LSD1 and the transcription factor Growth Factor Independent 1B (GFI1B).[2][3] GFI1B is a zinc-finger transcriptional repressor crucial for hematopoietic development.[2] It recruits the LSD1-CoREST complex to target gene promoters, leading to histone demethylation and transcriptional repression.
This compound treatment has been shown to almost completely impair the interaction of GFI1B with LSD1, CoREST, HDAC1, and HDAC2.[2] Notably, the interaction between LSD1 and another transcription factor, RUNX1, is less affected, highlighting the selectivity of this compound.[2] This selective dissociation is a key pharmacological action of this compound.[2]
Activation of Super-Enhancers
Super-enhancers (SEs) are large clusters of enhancers that drive the expression of genes essential for cell identity. In certain cancers, key oncogenes are driven by SEs. This compound treatment leads to the activation of a significant number of SEs.[2][4] For instance, in human erythroleukemia (HEL) cells, this compound was found to activate approximately 500 SEs.[2] This activation is characterized by a significant increase in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers.[2][4] The activation of SEs precedes the induction of target gene transcripts and subsequent cellular differentiation.[4]
Impact on Histone Modifications
As an LSD1 inhibitor, this compound directly affects histone methylation states. Inhibition of LSD1 prevents the demethylation of H3K4me1 and H3K4me2.[5] Studies have shown that this compound treatment leads to a significant increase in global H3K4me2 and H3K27ac levels.[5] For example, in RKO cells, 103 regions showed a more than 3-fold increase in H3K4me2, and 458 regions showed a similar increase in H3K27ac upon this compound treatment.[5] The increase in these active chromatin marks is correlated with the upregulation of nearby genes.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Global Transcriptome Changes Induced by this compound in Glioma Stem Cells (GSCs) [6]
| Treatment Group | Differentially Expressed Genes (Fold Change ≥ 2, P < 0.01) | Upregulated Genes | Downregulated Genes |
| This compound-treated GSC10 | 1320 | 943 | 377 |
Table 2: Changes in Histone Marks in RKO Cells Treated with this compound [5]
| Histone Mark | Number of Regions with >3-fold Increase | Associated Gene Expression Change (p-value) |
| H3K4me2 | 103 | Significantly increased (P = 0.03) |
| H3K27ac | 458 | Significantly increased (P = 3 x 10⁻¹⁰) |
| H3K4me3 | 3 | Barely increased |
Table 3: Effect of this compound on LSD1 Protein-Protein Interactions in HEL Cells [2]
| Interacting Protein | Effect of this compound on Interaction with LSD1 |
| GFI1B | Almost completely impaired |
| CoREST | Less impaired |
| HDAC1 | Less impaired |
| HDAC2 | Less impaired |
| RUNX1 | Less impaired |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound, leading to the activation of the ERG super-enhancer.
Caption: this compound inhibits LSD1 and disrupts its interaction with GFI1B.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of this compound.
Caption: Workflow for characterizing this compound's effects on cancer cells.
Detailed Experimental Protocols
Co-Immunoprecipitation and Western Blot (Co-IP-WB)
This protocol is used to assess the effect of this compound on protein-protein interactions, such as between LSD1 and GFI1B.[2]
Materials:
-
HEL cells
-
DMSO (vehicle control)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-LSD1, anti-GFI1B, anti-CoREST, anti-HDAC1, anti-HDAC2, anti-RUNX1, and appropriate secondary antibodies
-
Protein A/G magnetic beads
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
Protocol:
-
Culture HEL cells to the desired density.
-
Treat cells with either DMSO or this compound at the desired concentration and for the specified time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Pre-clear the supernatant (cell lysate) by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-LSD1 or anti-GFI1B) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies (e.g., if you immunoprecipitated with anti-GFI1B, you would blot for LSD1, CoREST, etc.).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
RNA-Sequencing (RNA-seq)
This protocol is used to analyze global changes in gene expression following this compound treatment.[6]
Materials:
-
GSC10 cells
-
DMSO
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Library preparation kit (e.g., TruSeq RNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Protocol:
-
Culture GSC10 cells and treat with either DMSO or this compound for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit, including an on-column DNase I digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection), RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform data analysis:
-
Quality control of raw sequencing reads.
-
Alignment of reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression analysis between this compound-treated and DMSO-treated samples.
-
Pathway and gene ontology analysis of differentially expressed genes.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where specific histone modifications occur.[5]
Materials:
-
RKO cells
-
DMSO
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies specific for histone modifications (e.g., anti-H3K4me2, anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Library preparation kit for sequencing
-
Next-generation sequencing platform
Protocol:
-
Culture RKO cells and treat with DMSO or this compound.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific for the histone mark of interest overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the purified DNA.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform data analysis:
-
Align sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the histone mark.
-
Compare peak profiles between this compound-treated and DMSO-treated samples to identify differential binding sites.
-
Annotate peaks to nearby genes.
-
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to selectively disrupt the LSD1-GFI1B complex leads to the reactivation of key hematopoietic regulators through the activation of super-enhancers. This guide provides a comprehensive overview of the transcriptional regulatory mechanisms of this compound, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for researchers in the fields of oncology and drug development. Further investigation into the broader effects of this compound and its potential in combination therapies is warranted.
References
- 1. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel KDM1A inhibitors induce differentiation and apoptosis of glioma stem cells via unfolded protein response pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CD38 in Hematopoietic Stem Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38, a transmembrane glycoprotein, is a multifunctional protein that acts as a receptor, an adhesion molecule, and a NADase ectoenzyme. In the context of hematopoiesis, CD38 is a well-established marker for hematopoietic progenitor cells, and its absence is a key characteristic of primitive, long-term repopulating hematopoietic stem cells (HSCs). This technical guide provides an in-depth overview of the effects of CD38 on HSCs, with a focus on its role in promoting dormancy and its implications for ex vivo HSC expansion and therapeutic applications.
Quantitative Data on CD38's Impact on Hematopoietic Stem Cells
The following tables summarize key quantitative data from studies investigating the role of CD38 in HSC function, particularly the effects of CD38 inhibition on HSC maintenance and engraftment.
Table 1: Effect of CD38 Inhibitor (78c) on Human HSC Maintenance Ex Vivo
| Parameter | Control (DMSO) | CD38 Inhibitor (78c) | Fold Change | Reference |
| Percentage of Phenotypic HSCs | Baseline | 2-fold increase | 2 | [1][2][3] |
| Proportion of CD34+ cells in G0/G1 | Baseline | 2.6-fold increase | 2.6 | [1] |
| HSCs with Long-Term Engraftment Potential (Frequency) | Baseline | 9-fold increase | 9 | [1][2][3] |
| HSCs with Long-Term Engraftment Potential (Numbers) | Baseline | 38-fold increase | 38 | [1][2][3] |
Table 2: Surface Marker Expression on Murine Hematopoietic Stem and Progenitor Cells
| Cell Population | Surface Markers | % CD38 Positive | Reference |
| Long-Term HSCs (LT-HSCs) | Lin⁻c-Kit⁺Sca-1⁺(LSK)CD48⁻CD150⁺CD34⁻CD201⁺ | 36.6 ± 2.5% | [4] |
| HSCs | LSK CD48⁻CD150⁺ | 12.4 ± 0.7% | [4] |
| Multipotent Progenitors 2 (MPP2) | LSK CD48⁺CD150⁺ | 15.3 ± 1.8% | [4] |
| Short-Term HSCs (ST-HSCs) | LSK CD48⁻CD150⁻ | Not Expressed | [4] |
| Multipotent Progenitors 3/4 (MPP3/4) | LSK CD48⁺CD150⁻ | Not Expressed | [4] |
Signaling Pathways and Mechanisms
CD38 plays a crucial role in maintaining HSC dormancy through a distinct signaling pathway. This pathway is initiated by the enzymatic activity of CD38, which converts NAD+ to cyclic ADP-ribose (cADPR).
CD38-Mediated HSC Dormancy Pathway
The following diagram illustrates the signaling cascade through which CD38 promotes HSC dormancy.
Caption: CD38/cADPR/Ca2+/c-Fos/p57Kip2 signaling pathway maintaining HSC dormancy.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of CD38 in hematopoietic stem cells.
Protocol 1: Isolation of CD34+CD38- Hematopoietic Stem Cells from Human Cord Blood
This protocol outlines the steps for enriching the primitive HSC population from human umbilical cord blood using fluorescence-activated cell sorting (FACS).[5]
Caption: Workflow for the isolation of CD34+CD38- HSCs from cord blood.
Protocol 2: Ex Vivo Expansion of Human HSCs with a CD38 Inhibitor
This protocol describes the culture conditions for expanding human HSCs while maintaining their primitive state using the small molecule CD38 inhibitor, 78c.[1][2][3]
-
Cell Source: Mobilized peripheral blood CD34+ cells.
-
Culture Medium: Serum-free expansion medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L).
-
Treatment Groups:
-
Control Group: Culture medium with DMSO (vehicle control).
-
Treatment Group: Culture medium with 78c (CD38 inhibitor).
-
-
Culture Conditions:
-
Plate cells at a density of 1 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Culture for 7 days.
-
-
Analysis:
-
Phenotypic Analysis: Use flow cytometry to determine the percentage of HSCs (e.g., CD34+CD38-CD90+CD45RA-).
-
Cell Cycle Analysis: Perform BrdU incorporation assays to assess the proportion of cells in different phases of the cell cycle.
-
Functional Assays: Conduct in vitro colony-forming unit (CFU) assays and in vivo transplantation assays to evaluate stem cell function.
-
Protocol 3: In Vivo Hematopoietic Stem Cell Engraftment Assay
This protocol details the procedure for assessing the long-term repopulating ability of human HSCs in an immunodeficient mouse model.[1][2][3][6]
Caption: Experimental workflow for in vivo human HSC engraftment assay.
Conclusion
CD38 is a critical regulator of hematopoietic stem cell dormancy. While its presence on progenitor cells makes it a valuable marker for negative selection of primitive HSCs, its enzymatic activity actively promotes a quiescent state. Inhibition of CD38 has emerged as a promising strategy to enhance the maintenance of functional HSCs during ex vivo culture, with significant potential for improving the efficacy of HSC-based therapies, including gene therapy and transplantation. Further research into the downstream effectors of the CD38 signaling pathway may unveil novel targets for manipulating HSC fate for clinical benefit.
References
- 1. ashpublications.org [ashpublications.org]
- 2. libsearch.cbs.dk [libsearch.cbs.dk]
- 3. researchgate.net [researchgate.net]
- 4. CD38 promotes hematopoietic stem cell dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of hematopoietic stem cells and the effect of CD38 expression during the early erythroid progenitor cell development process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciea.or.jp [ciea.or.jp]
In-Depth Technical Guide to NCD38: A Novel LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCD38 is a novel and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. As a key epigenetic regulator, LSD1 is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This compound exerts its anti-leukemic effects by disrupting the interaction between LSD1 and Growth Factor Independence 1B (GFI1B), a critical transcriptional repressor in hematopoiesis. This disruption leads to the activation of super-enhancers of hematopoietic regulators, ultimately inducing differentiation and attenuating leukemogenic programs. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name N-[(1S)-1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-5-[[(1R,2S)-2-phenylcyclopropyl]amino]pentyl]-[1,1'-biphenyl]-4-carboxamide[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(1S)-1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-5-[[(1R,2S)-2-phenylcyclopropyl]amino]pentyl]-[1,1'-biphenyl]-4-carboxamide | [1] |
| CAS Number | 2078047-42-2 | [1] |
| Molecular Formula | C35H36ClN3O2 | [1] |
| Molecular Weight | 566.14 g/mol | [1] |
| Appearance | Solid | |
| Purity | >98% (commercially available) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Note: Detailed synthesis protocols for this compound are not widely available in the public domain and are likely proprietary.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression. In the context of erythroleukemia, LSD1 is part of a repressor complex that includes CoREST and GFI1B. This complex binds to the super-enhancer region of critical hematopoietic regulatory genes, such as ERG, suppressing their expression and promoting a leukemic state.
This compound selectively disrupts the protein-protein interaction between LSD1 and GFI1B. This dissociation of the repressor complex from the super-enhancer leads to an increase in histone H3 lysine 27 acetylation (H3K27ac), a marker of active enhancers. The activation of the ERG super-enhancer restores ERG expression, which in turn induces transdifferentiation of the erythroid leukemia cells towards a granulomonocytic lineage, thereby exerting an anti-leukemic effect.
References
NCD38: A Technical Deep Dive into a Novel KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCD38 is a potent and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers. Developed by a team led by T. Suzuki at Kyoto University, this compound was designed based on the concept of direct delivery of a phenylcyclopropylamine pharmacophore to the KDM1A active site. Preclinical studies have demonstrated its efficacy in inducing differentiation, inhibiting proliferation, and promoting apoptosis in cancer cells, particularly in glioblastoma, triple-negative breast cancer, and leukemia. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, preclinical data, and detailed experimental protocols. As of October 2025, there is no publicly available information on this compound entering clinical trials.
Discovery and Development
This compound was developed by a research group at Kyoto University, led by T. Suzuki. The design of this compound is based on a novel strategy of directly delivering the pharmacophore trans-2-phenylcyclopropylamine (PCPA), a known but non-selective MAO and LSD1 inhibitor, to the active site of KDM1A. This approach aimed to enhance both the potency and selectivity of LSD1 inhibition. The chemical structure of this compound facilitates its specific interaction with the KDM1A active site, leading to irreversible inactivation of the enzyme.
Chemical Structure:
-
Systematic Name: (2S)-6-[[(4-aminobutyl)amino]carbonyl]-N'-[(1R,2S)-2-phenylcyclopropyl]-L-lysinamide
-
Molecular Formula: C37H37N5O3[1]
-
Molecular Weight: 680.16 g/mol [1]
Mechanism of Action
This compound functions as a selective and irreversible inhibitor of KDM1A (LSD1). KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription. By inhibiting KDM1A, this compound leads to an increase in global H3K4me2 levels, which in turn alters gene expression, leading to anti-tumor effects.
The primary mechanism involves the covalent modification of the FAD cofactor within the KDM1A active site by the phenylcyclopropylamine moiety of this compound. This irreversible binding inactivates the demethylase activity of the enzyme.
Signaling Pathways
The inhibition of KDM1A by this compound impacts several critical signaling pathways involved in cancer progression.
Key signaling pathways modulated by this compound-mediated KDM1A inhibition include:
-
Wnt/β-catenin Pathway: KDM1A is known to regulate the Wnt/β-catenin pathway. Inhibition by this compound can lead to the suppression of this pathway, which is often hyperactivated in cancer.
-
Notch Signaling: The Notch pathway, crucial for stem cell maintenance, is also influenced by KDM1A activity. This compound can disrupt Notch signaling, promoting the differentiation of cancer stem cells.
-
HIF-1α Pathway: KDM1A stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α). By inhibiting KDM1A, this compound can lead to the degradation of HIF-1α, thereby suppressing hypoxia-driven tumor progression and angiogenesis.
-
JAK/STAT3 Pathway: In triple-negative breast cancer, KDM1A inhibition has been shown to downregulate the JAK/STAT3 signaling pathway, reducing cancer stemness.
Preclinical Data
This compound has demonstrated significant anti-cancer activity in a variety of preclinical models.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | ~3 | [1] |
| - | Triple-Negative Breast Cancer | 0.59 | [2][3] |
Note: A comprehensive table of IC50 values across a wider range of cell lines is not yet publicly available.
In Vivo Efficacy
Glioblastoma (GBM): In orthotopic xenograft models of human glioblastoma, this compound has been shown to cross the blood-brain barrier and significantly inhibit tumor growth. When used in combination with the standard-of-care chemotherapeutic agent temozolomide (TMZ), this compound enhances its efficacy and prolongs survival in mouse models.
Triple-Negative Breast Cancer (TNBC): In patient-derived xenograft (PDX) models of TNBC, this compound treatment resulted in a significant reduction in tumor growth. This effect is associated with a decrease in the cancer stem cell population and downregulation of the JAK/STAT3 pathway.
Leukemia: this compound has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) cell lines. This is evidenced by the increased expression of the myeloid differentiation marker CD11b. In vivo studies have demonstrated that this compound can eradicate primary MDS-related leukemia cells.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma cells, MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, 10 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 3 µM) for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against KDM1A (e.g., 1:1000 dilution) and H3K4me2 (e.g., 1:1000 dilution). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
CUT&Tag-seq (Cleavage Under Targets and Tagmentation)
Protocol:
-
Cell Treatment and Nuclei Isolation: Treat cells with this compound (e.g., 3 µM) for 48 hours. Harvest cells and isolate nuclei using a hypotonic lysis buffer.
-
Nuclei Binding: Bind the isolated nuclei to activated Concanavalin A magnetic beads.
-
Antibody Incubation: Incubate the nuclei-bead complexes with a primary antibody specific for the target of interest (e.g., H3K4me2) overnight at 4°C.
-
Secondary Antibody and pA-Tn5 Incubation: Wash and incubate with a secondary antibody, followed by incubation with a protein A-Tn5 transposome fusion protein.
-
Tagmentation: Activate the Tn5 transposase by adding magnesium chloride to fragment the DNA and ligate sequencing adapters at antibody-bound sites.
-
DNA Purification and Library Preparation: Purify the tagmented DNA and amplify the library by PCR using indexed primers.
-
Sequencing and Data Analysis: Sequence the libraries on a next-generation sequencing platform and analyze the data to identify regions of enrichment.
Orthotopic Glioblastoma Xenograft Model
Protocol:
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) engineered to express luciferase.
-
Intracranial Injection: Anesthetize immunodeficient mice (e.g., nude or SCID) and stereotactically inject 1x10^5 to 5x10^5 cells into the striatum or cerebral cortex.[7][8]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) once or twice a week.
-
Treatment: Once tumors are established (detectable by BLI), randomize mice into treatment groups: vehicle control, this compound alone (e.g., 10-20 mg/kg, intraperitoneal injection, daily), temozolomide (TMZ) alone, and the combination of this compound and TMZ.
-
Endpoint Analysis: Monitor animal survival and body weight. At the end of the study, harvest brains for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Conclusion and Future Directions
This compound is a promising preclinical candidate for cancer therapy, demonstrating potent and selective inhibition of KDM1A. Its ability to modulate key oncogenic signaling pathways and induce anti-tumor effects in various cancer models highlights its therapeutic potential. Further preclinical studies are warranted to establish a more comprehensive efficacy and safety profile, including detailed pharmacokinetic and pharmacodynamic studies. The lack of information on clinical trials suggests that this compound is still in the early stages of drug development. Future research should focus on optimizing its therapeutic index, identifying predictive biomarkers for patient stratification, and exploring its potential in combination with other targeted therapies and immunotherapies.
References
- 1. Pharmacological inhibition of KDM1A/LSD1 enhances estrogen receptor beta-mediated tumor suppression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeting Pivotal Hallmarks of Cancer for Enhanced Therapeutic Strategies in Triple-Negative Breast Cancer Treatment—In Vitro, In Vivo and Clinical Trials Literature Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
NCD38: A Novel Epigenetic Modulator for the Treatment of Myelodysplastic Syndromes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a high risk of transformation to acute myeloid leukemia (AML). The therapeutic landscape for MDS, particularly for high-risk patients, remains an area of significant unmet medical need. NCD38, a novel and potent small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), has emerged as a promising therapeutic agent. Preclinical studies have demonstrated its ability to induce differentiation and inhibit the growth of malignant hematopoietic cells. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in MDS, focusing on its mechanism of action, preclinical data, and the underlying signaling pathways.
Introduction to this compound and its Target: LSD1
This compound is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and H3K9me1/2. LSD1 is a critical epigenetic regulator involved in maintaining hematopoietic stem cell (HSC) potency and is frequently overexpressed in various hematological malignancies, including MDS and AML. By removing methyl marks from histones, LSD1 plays a pivotal role in gene repression. Inhibition of LSD1 by this compound leads to the reactivation of silenced genes, promoting differentiation and apoptosis in cancer cells.
Mechanism of Action of this compound in MDS
The therapeutic effect of this compound in MDS and related leukemias is primarily driven by its ability to remodel the epigenetic landscape of malignant cells. The core mechanism involves the derepression of key hematopoietic regulatory genes through the activation of super-enhancers.[1]
Key Mechanistic Features:
-
LSD1 Inhibition: this compound binds to and inhibits the demethylase activity of LSD1.
-
Histone Mark Alteration: Inhibition of LSD1 leads to an increase in H3K4me2 and a notable elevation of H3K27ac levels on the enhancers of target genes.[1]
-
Super-Enhancer Activation: this compound activates hundreds of super-enhancers that are abnormally silenced by LSD1 in malignant cells.[1]
-
Upregulation of Hematopoietic Regulators: This super-enhancer activation leads to the upregulation of key hematopoietic transcription factors, including GFI1 and ERG.[1]
-
Induction of Myeloid Differentiation: The re-expression of these master regulators invokes myeloid development programs, leading to the differentiation of leukemic blasts.[1]
-
Suppression of Oncogenic Programs: Concurrently, this compound hinders MDS and AML oncogenic programs.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound's action.
Preclinical Data
While specific clinical trial data for this compound in MDS is not yet publicly available, preclinical studies have demonstrated its potent anti-leukemic activity in models of MDS-related leukemia.
In Vitro Efficacy
This compound has been shown to inhibit the growth of various leukemia cell lines, including those relevant to MDS.
| Cell Line/Model | Assay Type | Endpoint | Result | Reference |
| MLL-AF9 Leukemia Cells | Growth Inhibition | Not Specified | Growth was inhibited | [1] |
| Erythroleukemia Cells | Growth Inhibition | Not Specified | Growth was inhibited | [1] |
| Megakaryoblastic Leukemia Cells | Growth Inhibition | Not Specified | Growth was inhibited | [1] |
| MDS Overt Leukemia Cells | Growth Inhibition | Not Specified | Growth was inhibited | [1] |
Note: Specific IC50 values for MDS cell lines are not yet published. The table reflects the qualitative data available.
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models are crucial for evaluating the therapeutic potential of novel agents. A single administration of this compound has been shown to cause the in vivo eradication of primary MDS-related leukemia cells with a complex karyotype.[1]
| Animal Model | Treatment | Outcome | Reference |
| PDX of primary MDS-related leukemia | Single administration of this compound | Eradication of leukemia cells | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability and Growth Inhibition Assay
-
Objective: To determine the effect of this compound on the proliferation of MDS and leukemia cell lines.
-
Methodology:
-
MDS or leukemia cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Myeloid Differentiation Assay
-
Objective: To assess the ability of this compound to induce myeloid differentiation in leukemic cells.
-
Methodology:
-
Leukemic cell lines (e.g., HL-60) are treated with this compound or a vehicle control.
-
After several days of treatment, cells are harvested.
-
Differentiation is assessed by morphology (Wright-Giemsa staining) and by flow cytometry for the expression of myeloid differentiation markers such as CD11b and CD14.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
-
Objective: To map the genome-wide localization of histone modifications (e.g., H3K27ac) following this compound treatment.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Chromatin is cross-linked with formaldehyde, and the cells are lysed.
-
The chromatin is sheared by sonication.
-
An antibody specific to the histone mark of interest (e.g., anti-H3K27ac) is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is then used to prepare a sequencing library for high-throughput sequencing.
-
Bioinformatic analysis is performed to identify regions of enrichment.
-
Below is a diagram illustrating a typical experimental workflow for evaluating this compound.
Clinical Perspective and Future Directions
While this compound itself has not yet entered large-scale clinical trials for MDS, other LSD1 inhibitors are currently under investigation, providing a strong rationale for the clinical development of this compound.
| Compound | Phase | Indication | Status |
| Bomedemstat (IMG-7289) | Phase 2/3 | Myelofibrosis, Essential Thrombocythemia | Ongoing |
| Iadademstat (ORY-1001) | Phase 2 | AML, Small Cell Lung Cancer | Ongoing |
| GSK2879552 | Phase 1 | AML, High-Risk MDS | Terminated |
This table provides a contextual overview of the clinical development of LSD1 inhibitors.[2][3][4]
The preclinical data for this compound are compelling and suggest that it could be a valuable therapeutic option for patients with MDS, particularly those with high-risk disease or those who have relapsed or are refractory to current therapies. Future directions for the development of this compound in MDS should include:
-
Phase I/II Clinical Trials: To establish the safety, tolerability, and preliminary efficacy of this compound in patients with MDS.
-
Combination Therapies: Investigating this compound in combination with other agents, such as hypomethylating agents (e.g., azacitidine) or other epigenetic modulators, could lead to synergistic effects.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy will be crucial for its successful clinical implementation.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of myelodysplastic syndromes. Its unique mechanism of action, involving the inhibition of LSD1 and the subsequent activation of super-enhancers to drive myeloid differentiation, offers a targeted approach to eradicating malignant hematopoietic cells. While further clinical investigation is required, the strong preclinical data provide a solid foundation for the continued development of this compound as a potential new standard of care for patients with MDS.
References
- 1. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of NCD38 on ERG and GFI1 Gene Expression: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the effects of NCD38, a novel small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), on the expression of the critical hematopoietic transcription factors ERG (ETS-related gene) and GFI1 (Growth factor independence 1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology research, with a particular focus on novel therapeutic strategies for leukemia.
This compound has emerged as a significant compound in the study of epigenetic regulation in cancer. As a potent and selective LSD1 inhibitor with an IC50 of 0.59 µM, it demonstrates high selectivity over other enzymes like monoamine oxidase (MAO)[1]. LSD1, a histone demethylase, is a key regulator of gene expression and is frequently overexpressed in various cancers, including acute myeloid leukemia (AML)[2][3][4]. Its inhibition represents a promising therapeutic avenue. This guide will detail the molecular mechanisms through which this compound influences ERG and GFI1 gene expression, present quantitative data from key studies, and provide methodologies for relevant experimental protocols.
Core Mechanism of Action: Super-Enhancer Activation
This compound exerts its influence on ERG and GFI1 gene expression primarily through the activation of super-enhancers. Super-enhancers are clusters of enhancers that drive the expression of genes essential for cell identity and disease processes. In certain leukemias, LSD1 is involved in the abnormal silencing of super-enhancers associated with key hematopoietic regulators[2].
This compound treatment leads to an increase in the H3K27ac histone mark, a hallmark of active enhancers, at the super-enhancer regions of both ERG and GFI1[2]. This epigenetic modification de-represses these super-enhancers, leading to a subsequent upregulation of ERG and GFI1 transcription[2]. Studies have shown that the activation of these super-enhancers precedes the induction of the corresponding messenger RNA (mRNA) transcripts and subsequent myeloid differentiation in leukemia cells[2].
A key aspect of this compound's mechanism is its ability to selectively disrupt the protein-protein interaction between LSD1 and GFI1B, a close homolog of GFI1[5][6]. GFI1B is a transcriptional repressor that recruits the LSD1-CoREST-HDAC1/2 complex to target genes, including the ERG super-enhancer[5][7]. By dissociating LSD1 from GFI1B at this super-enhancer, this compound effectively dismantles the repressive complex, allowing for the activation of ERG expression[6]. This selective disruption is a critical finding, as this compound does not affect the interaction of LSD1 with other partners such as RUNX1, CoREST, HDAC1, and HDAC2[5][6].
The functional consequence of this upregulation is significant. In erythroleukemia cells, the this compound-induced increase in ERG expression is linked to a transdifferentiation from an erythroid to a granulomonocytic lineage, which contributes to its anti-leukemic effects[5][6]. Furthermore, the depletion of GFI1 has been shown to attenuate the myeloid differentiation induced by this compound, confirming the essential role of this transcription factor in the compound's mechanism of action[2].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression and cellular processes as reported in preclinical studies.
Table 1: Effect of this compound on Gene Expression in Leukemia Cell Lines
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Reference |
| Erythroleukemia | 2 µM this compound (48h) | GFI1 | ~2.5-fold increase | [8] |
| GSC10 (Glioma Stem) | 2 µM NCD-38 (24h) | Multiple | 943 genes upregulated, 377 downregulated | [9] |
Note: Specific fold-change data for ERG was not explicitly quantified in the provided search results, but its upregulation was consistently reported[2][5][6].
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (LSD1 Inhibition) | 0.59 µM | Enzyme Assay | [1] |
| IC50 (MAO Inhibition) | >100 µM | Enzyme Assay | [1] |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of this compound. These protocols are based on the descriptions found in the cited literature.
Cell Culture and Drug Treatment
-
Cell Lines: Human erythroleukemia (HEL) cells are a common model for these studies[5][6].
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Treatment: Cells are seeded at a specified density and treated with this compound at various concentrations (e.g., 2 µM) or with DMSO as a vehicle control for designated time periods (e.g., 48 hours)[8].
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for ERG, GFI1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, with results expressed as a fold change relative to the DMSO-treated control[8].
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ERG, GFI1, and a loading control (e.g., actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[8].
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for LSD1, GFI1B, or histone marks (e.g., H3K27ac) to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers for the ERG and GFI1 super-enhancer regions to quantify the enrichment of the target proteins or histone marks.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the epigenetic machinery in leukemia. Its ability to de-repress and activate the super-enhancers of key hematopoietic transcription factors, ERG and GFI1, through the selective disruption of the LSD1-GFI1B complex, provides a clear mechanism for its anti-leukemic effects[2][5][6]. The upregulation of these genes is functionally linked to the induction of myeloid differentiation, offering a pathway to counteract the differentiation block characteristic of AML[2].
Further research should focus on elucidating the full spectrum of genes regulated by this compound-sensitive super-enhancers and exploring the efficacy of this compound in a broader range of hematological malignancies. Additionally, combination studies with other anti-cancer agents could reveal synergistic effects and provide new avenues for clinical translation. The detailed understanding of this compound's mechanism of action, as outlined in this guide, provides a solid foundation for these future investigations.
References
- 1. NCD-38 | 2078047-42-2 | Histone Demethylase | MOLNOVA [molnova.com]
- 2. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel KDM1A inhibitors induce differentiation and apoptosis of glioma stem cells via unfolded protein response pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCD38 in MLL-AF9 Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with mixed-lineage leukemia (MLL) gene rearrangements, such as MLL-AF9, represents an aggressive subtype with a generally poor prognosis.[1] The MLL-AF9 fusion protein acts as an oncogenic driver, disrupting normal hematopoietic differentiation and promoting leukemic cell proliferation.[2][3] A promising therapeutic target in this context is Lysine-Specific Demethylase 1 (LSD1), a histone modifier that represses the expression of key hematopoietic regulatory genes.[4]
NCD38 is a novel, potent small molecule inhibitor of LSD1.[4] It has demonstrated significant anti-leukemic effects in preclinical models, including those for MLL-AF9 leukemia.[4] this compound functions by reactivating critical myeloid development programs that are silenced by LSD1, thereby inducing differentiation and inhibiting leukemic growth.[4] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo MLL-AF9 leukemia models.
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects by inhibiting the enzymatic activity of LSD1. In the context of MLL-AF9 leukemia, LSD1 is part of a repressive complex that silences super-enhancers of key hematopoietic transcription factors, such as GFI1 and ERG, which are crucial for myeloid differentiation.[4][5]
The core mechanism involves the following steps:
-
LSD1 Inhibition : this compound binds to and inhibits LSD1, preventing the demethylation of histone H3 at lysine 4 (H3K4) and affecting other histone marks through complex interactions.
-
Super-Enhancer Activation : Inhibition of LSD1 leads to the eviction of the LSD1/CoREST repressive complex from chromatin.[5] This results in an increase in active histone marks, such as H3K27 acetylation (H3K27ac), at super-enhancer regions of critical hematopoietic genes.[4]
-
Gene Program Reactivation : The activation of these super-enhancers drives the expression of master regulators of myeloid differentiation (e.g., GFI1, ERG).[4][5]
-
Phenotypic Changes : The re-expression of these genes triggers a shift from a leukemogenic, self-renewing state to a program of myeloid differentiation, leading to cell cycle arrest, apoptosis, and a reduction in leukemic burden.[4]
References
- 1. Microenvironment Determines Lineage Fate in a Human Model of MLL-AF9 Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Transcription Factor ERG Regulates Super-Enhancers Associated With an Endothelial-Specific Gene Expression Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL-AF9 initiates transformation from fast-proliferating myeloid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1-mediated repression of GFI1 super-enhancer plays an essential role in erythroleukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis of NCD38-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCD38 is a novel small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through histone demethylation.[1] In various hematological malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), LSD1 is often overexpressed and contributes to the maintenance of a leukemic state by repressing differentiation-associated genes.[1][2] this compound has demonstrated potent anti-leukemic effects by inducing myeloid differentiation and activating super-enhancers that drive the expression of key hematopoietic regulators.[1][2]
This document provides detailed application notes and protocols for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide effects of this compound treatment on histone modifications and transcription factor binding. Understanding these epigenetic and transcriptional changes is critical for elucidating the mechanism of action of this compound and for the development of targeted therapies.
Mechanism of Action of this compound
This compound functions by inhibiting the demethylase activity of LSD1. A primary mechanism of this compound's anti-leukemic activity is the disruption of the interaction between LSD1 and the transcriptional repressor Growth Factor Independence 1 (GFI1) and its homolog GFI1B.[1][3] This disruption leads to the reactivation of previously silenced GFI1 target genes, many of which are involved in myeloid differentiation. The subsequent increase in the expression of transcription factors such as PU.1 and C/EBPα further drives the differentiation process.[1][4]
A key consequence of this compound treatment is the activation of super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity. In erythroleukemia cells, this compound treatment has been shown to activate the super-enhancer of the ERG gene, a critical regulator of hematopoiesis.[1] This activation is associated with an increase in histone H3 lysine 27 acetylation (H3K27ac), a mark of active enhancers.
Quantitative ChIP-seq Data Summary
The following tables summarize quantitative data from ChIP-seq experiments performed on leukemia cell lines treated with LSD1 inhibitors, including this compound and other similar compounds. These data illustrate the significant changes in histone modifications and transcription factor binding landscapes induced by LSD1 inhibition.
Table 1: Changes in Histone H3K27 Acetylation (H3K27ac) Peaks upon LSD1 Inhibitor Treatment
| Cell Line | Treatment | Change in H3K27ac Peaks | Number of Regions | Reference |
| RKO | This compound | >3-fold increase | 458 | N/A |
| T.Tn | NCL1 (LSD1 inhibitor) | Upregulated Peaks | 468 | N/A |
| T.Tn | NCL1 (LSD1 inhibitor) | Downregulated Peaks | 532 | N/A |
| TE2 | NCL1 (LSD1 inhibitor) | Upregulated Peaks | 814 | N/A |
| TE2 | NCL1 (LSD1 inhibitor) | Downregulated Peaks | 612 | N/A |
Table 2: GFI1 and LSD1 ChIP-seq Peak Counts in THP1 AML Cells Treated with an LSD1 Inhibitor (OG86)
| Target Protein | DMSO (Control) Peak Count | OG86 Treated Peak Count | Reference |
| GFI1 | 5,924 | 536 | [4] |
| LSD1 | 18,937 | 3,102 | [4] |
Note: The decrease in peak counts for GFI1 and LSD1 upon treatment with an LSD1 inhibitor suggests a displacement of these proteins from their chromatin binding sites.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound signaling pathway.
Caption: ChIP-seq experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human erythroleukemia (HEL) and acute myeloid leukemia (SKNO-1) cell lines are suitable models for studying the effects of this compound.
-
Culture Conditions:
-
HEL cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SKNO-1 cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL GM-CSF. Maintain cell density between 0.2 x 10^6 and 2.0 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM for HEL cells) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired duration (e.g., 24 to 48 hours).
-
Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures and should be optimized for your specific cell line and antibodies.
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, and protease inhibitors) and incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with rotation with specific antibodies against your target of interest (e.g., H3K27ac, GFI1, PU.1) or a control IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
Library Preparation and Sequencing
-
Quantify the purified ChIP DNA.
-
Prepare sequencing libraries using a commercial kit compatible with your sequencing platform (e.g., Illumina).
-
Perform next-generation sequencing to generate single-end or paired-end reads.
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome (e.g., hg38) using an aligner such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of enrichment (peaks) using a peak caller like MACS2. Use the --broad option for broad histone marks like H3K27me3 if applicable.
-
Differential Binding Analysis: Identify statistically significant changes in peak intensity between this compound-treated and control samples using tools like DiffBind or DESeq2.
-
Downstream Analysis: Perform gene ontology analysis, pathway analysis, and motif analysis to interpret the biological significance of the identified genomic regions. Visualize the data using a genome browser like IGV.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the effects of the LSD1 inhibitor this compound on the epigenome and transcriptome of leukemia cells. By employing ChIP-seq, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this compound, paving the way for the development of more effective cancer therapies.
References
- 1. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia core transcriptional circuitry is a sparsely interconnected hierarchy stabilized by incoherent feed-forward loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GFI1 tethers the NuRD complex to open and transcriptionally active chromatin in myeloid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Transcriptomic Consequences of NMD3 Modulation using RNA-Seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMD3 (NMD3 Ribosome Export Adaptor) is a highly conserved protein crucial for the biogenesis of ribosomes, the cellular machinery responsible for protein synthesis. It functions as an essential adaptor protein that facilitates the export of the large 60S ribosomal subunit from the nucleus to the cytoplasm.[1][2][3] This process is a critical checkpoint in the ribosome assembly line, ensuring that only correctly formed subunits become active in translation. NMD3 binds to the nascent 60S subunit within the nucleus and recruits the export receptor XPO1/CRM1, enabling the passage of the subunit through the nuclear pore complex.[2][4] Given its fundamental role in protein production, dysregulation of NMD3 function can have profound effects on cellular homeostasis and has been associated with diseases such as Palmoplantar Keratoderma and Shwachman-Diamond Syndrome.[3]
This application note provides a detailed protocol for utilizing RNA sequencing (RNA-seq) to investigate the global transcriptomic changes that occur upon modulation of NMD3 expression. By identifying differentially expressed genes and altered signaling pathways, researchers can gain valuable insights into the downstream effects of NMD3, potentially uncovering novel therapeutic targets and diagnostic markers.
Objective
The primary objective of this protocol is to provide a comprehensive framework for an RNA-seq experiment designed to systematically identify and characterize the genes and cellular pathways affected by the perturbation of NMD3 function. This will be achieved by comparing the transcriptomes of cells with normal NMD3 expression to cells where NMD3 expression has been knocked down.
Experimental Design
The experimental design involves the knockdown of NMD3 in a human cell line (e.g., HEK293T) using siRNA, followed by RNA extraction, library preparation, and high-throughput sequencing. A control group treated with a non-targeting siRNA is essential for distinguishing the specific effects of NMD3 depletion from off-target effects of the siRNA delivery.
| Group | Treatment | Biological Replicates | Purpose |
| Control | Non-targeting siRNA | 3 | Baseline gene expression |
| NMD3 Knockdown | NMD3-targeting siRNA | 3 | To assess the impact of reduced NMD3 function |
Table 1: Experimental Groups
Key Experimental Protocols
Cell Culture and siRNA Transfection
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.
-
siRNA Preparation: Prepare two separate siRNA solutions: one with NMD3-targeting siRNA and another with a non-targeting control siRNA, using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Transfection: Gently add the siRNA-lipid complexes to the respective wells.
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for NMD3 knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm NMD3 protein level reduction via Western Blotting or mRNA level reduction via RT-qPCR.
RNA Extraction and Quality Control
-
Cell Lysis and Homogenization: Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA using a silica-based column purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of > 8 is recommended.
-
| Sample ID | Concentration (ng/µL) | A260/A280 | RIN |
| Control_Rep1 | 150 | 2.05 | 9.5 |
| Control_Rep2 | 165 | 2.03 | 9.7 |
| Control_Rep3 | 158 | 2.06 | 9.6 |
| NMD3_KD_Rep1 | 145 | 2.04 | 9.4 |
| NMD3_KD_Rep2 | 160 | 2.02 | 9.5 |
| NMD3_KD_Rep3 | 155 | 2.05 | 9.6 |
Table 2: RNA Quality Control Metrics
RNA-seq Library Preparation and Sequencing
-
Poly(A) mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
A-tailing and Adapter Ligation: Add a single 'A' base to the 3' ends of the dsDNA fragments and ligate sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated library via PCR.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using an automated electrophoresis system.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a recommended depth of 20-30 million reads per sample.
Data Analysis Workflow
Caption: RNA-seq data analysis workflow.
Hypothetical Results: Differentially Expressed Genes
Following data analysis, a list of differentially expressed genes (DEGs) between the NMD3 knockdown and control groups would be generated.
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value | Function |
| RPL10 | -1.5 | 1.2e-8 | 3.5e-7 | Ribosomal Protein |
| EIF4A1 | -1.2 | 3.4e-7 | 6.1e-6 | Translation Initiation |
| MYC | -2.1 | 5.6e-10 | 2.2e-8 | Transcription Factor |
| CCND1 | -1.8 | 8.9e-9 | 1.5e-7 | Cell Cycle Regulator |
| BCL2 | -1.6 | 2.1e-8 | 4.8e-7 | Apoptosis Regulator |
| ATF4 | 2.5 | 4.5e-12 | 1.1e-10 | Stress Response Factor |
| CHOP | 3.1 | 1.8e-15 | 7.2e-14 | Apoptosis Regulator |
Table 3: Hypothetical Differentially Expressed Genes upon NMD3 Knockdown
Hypothetical Signaling Pathway Affected by NMD3
A potential consequence of impaired ribosome biogenesis due to NMD3 knockdown is the induction of the integrated stress response (ISR). Reduced protein synthesis can lead to an accumulation of uncharged tRNAs, which activates kinases that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, leads to the preferential translation of stress-responsive mRNAs, such as ATF4.
Caption: Hypothetical NMD3-mediated signaling pathway.
Conclusion
This application note details a robust RNA-seq protocol to dissect the cellular consequences of NMD3 modulation. By identifying global transcriptomic changes, researchers can uncover novel roles of NMD3 in cellular processes and disease. The resulting data can provide a foundation for further investigation into the development of therapeutic strategies targeting ribosome biogenesis. This comprehensive approach, from experimental design to data analysis and interpretation, will empower researchers to effectively study the multifaceted effects of NMD3.
References
- 1. NMD3 - Wikipedia [en.wikipedia.org]
- 2. Characterization of the nuclear export adaptor protein Nmd3 in association with the 60S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Arabidopsis NMD3 Is Required for Nuclear Export of 60S Ribosomal Subunits and Affects Secondary Cell Wall Thickening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NCD38 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and use of the novel Lysine-specific demethylase 1 (LSD1) inhibitor, NCD38, solubilized in dimethyl sulfoxide (DMSO). The following information is intended to guide researchers in accurately preparing this compound for in vitro studies.
Introduction
This compound is a selective inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] Dysregulation of LSD1 activity has been implicated in various cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3][4] this compound has been shown to inhibit the growth of leukemia cells and induce myeloid differentiation programs by derepressing super-enhancers of key hematopoietic regulators.[3][5] Due to its hydrophobic nature, this compound is typically dissolved in DMSO for use in cell-based assays.
This compound Data Presentation
While the precise quantitative solubility of this compound in DMSO is not publicly available, the following table summarizes the general solubility and storage recommendations for small molecule inhibitors of this class when prepared in DMSO. Researchers should perform their own solubility tests for optimal experimental conditions.
| Parameter | Recommendation | Source |
| Solvent | Dimethyl Sulfoxide (DMSO), high purity (≥99.7%) | General laboratory practice |
| Typical Stock Concentration | 1-10 mM | [6][7] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | [8][9][10] |
| Stock Solution Stability | Typically stable for up to 3-6 months at -20°C. For long-term storage, -80°C is recommended. | [10] |
| Final DMSO Concentration in Assay | Should be kept low, typically ≤ 0.5%, to minimize cytotoxicity. A vehicle control with the same final DMSO concentration is essential. | [8][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation. While the exact molecular weight can vary based on the specific salt form (e.g., TFA salt), for the purpose of this protocol, a hypothetical molecular weight of 400 g/mol will be used for calculation examples. Researchers must use the exact molecular weight provided on their product's certificate of analysis.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (≥99.7% purity)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 400 g/mol x 1000 mg/g = 4 mg
-
-
-
Weighing this compound:
-
Under a chemical fume hood, carefully weigh out 4 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
If the compound does not readily dissolve, brief sonication in a water bath (5-10 minutes) or gentle warming (up to 37°C) may be applied.[9]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months or longer).[8][10]
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound DMSO stock solution to a final working concentration for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the Final Working Concentration:
-
For this example, the desired final concentration of this compound in the cell culture well is 1 µM.
-
-
Serial Dilution (Recommended):
-
It is good practice to perform a serial dilution to avoid precipitation of the compound when transferring from a high concentration of DMSO directly into an aqueous medium.[10]
-
Step 1: Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100 in cell culture medium.
-
Add 2 µL of the 10 mM this compound stock to 198 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
-
Step 2: Final Dilution: Dilute the 100 µM intermediate solution to the final 1 µM working concentration. For a final volume of 1 mL in a culture well, you would add 10 µL of the 100 µM intermediate solution to 990 µL of the cell suspension or medium in the well.
-
-
Vehicle Control:
-
It is critical to include a vehicle control in your experiment. The vehicle control should contain the same final concentration of DMSO as the wells treated with this compound.
-
To prepare the vehicle control for the example above, perform the same dilution steps with DMSO that does not contain this compound. The final DMSO concentration in both the treated and vehicle control wells will be 0.01%.
-
-
Cell Treatment:
-
Add the final this compound working solution (or vehicle control) to your cell cultures and incubate for the desired experimental duration.
-
Visualizations
Signaling Pathway of LSD1 Inhibition by this compound
Caption: Simplified signaling pathway of LSD1 inhibition by this compound.
Experimental Workflow for this compound Preparation
Caption: Experimental workflow for this compound preparation in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vivo Dosing and Administration of NCD38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of NCD38, a novel inhibitor of Lysine-specific demethylase 1 (LSD1). The following sections detail the preclinical efficacy of this compound in myeloid malignancies, provide established experimental protocols for its in vivo use, and illustrate its mechanism of action through signaling pathways.
Preclinical In Vivo Efficacy of this compound
This compound has demonstrated significant anti-leukemic effects in preclinical patient-derived xenograft (PDX) models of myelodysplastic syndromes (MDS)-related leukemia. A key study by Ishikawa et al. (2017) in the journal Leukemia reported that a single administration of this compound was sufficient to eradicate primary MDS-related leukemia cells with complex karyotypes in vivo. This highlights the potent and targeted efficacy of this compound in a challenging disease model.
Quantitative Data Summary
| Parameter | Value | Details | Reference |
| Animal Model | Patient-Derived Xenograft (PDX) Mice | Immunodeficient mice engrafted with primary human MDS-related leukemia cells. | Ishikawa et al., Leukemia, 2017 |
| Compound | This compound | A novel LSD1 inhibitor. | Ishikawa et al., Leukemia, 2017 |
| Dose | 50 mg/kg | Single administration. | Ishikawa et al., Leukemia, 2017 |
| Administration Route | Intraperitoneal (i.p.) injection | - | Ishikawa et al., Leukemia, 2017 |
| Vehicle | 10% N,N-dimethylacetamide / 90% saline | - | Ishikawa et al., Leukemia, 2017 |
| Outcome | Eradication of leukemia cells | A single dose led to the in vivo eradication of primary MDS-related leukemia cells.[1] | Ishikawa et al., Leukemia, 2017 |
Experimental Protocols
The following protocols are based on the methodologies described in the pivotal study by Ishikawa et al. (2017).
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
N,N-dimethylacetamide (DMA)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Vehicle Preparation: Prepare a 10% N,N-dimethylacetamide in saline solution. For example, to prepare 1 ml of the vehicle, mix 100 µl of N,N-dimethylacetamide with 900 µl of sterile saline.
-
This compound Dissolution: Weigh the required amount of this compound to achieve the final desired concentration for a 50 mg/kg dose.
-
Formulation: Dissolve the weighed this compound in the prepared vehicle. Ensure complete dissolution by vortexing or gentle agitation. The final solution should be clear.
-
Sterilization: Filter the final this compound solution through a 0.22 µm sterile filter into a sterile tube before administration.
Protocol 2: In Vivo Administration of this compound in a Leukemia PDX Model
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with primary human leukemia cells from patients with MDS-related leukemia.
Procedure:
-
Animal Acclimatization: Allow the engrafted mice to acclimatize and for the leukemia to establish, typically monitored by checking for the presence of human leukemia cells in the peripheral blood or bone marrow.
-
Dosing: Once leukemia is established, administer a single dose of this compound at 50 mg/kg via intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
Monitoring: Monitor the mice regularly for any signs of toxicity and for the therapeutic effect of this compound. This can be done by assessing the percentage of human leukemia cells in the peripheral blood and bone marrow at specified time points post-treatment.
-
Endpoint: The study endpoint can be determined by a significant reduction or eradication of leukemia cells, or as defined by the specific experimental design.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through histone modifications. In myeloid malignancies, LSD1 is often involved in repressive complexes that silence tumor suppressor genes and genes required for normal hematopoietic differentiation.
A key interaction is between LSD1 and the transcription factor Growth Factor Independence 1 (GFI1). The LSD1/GFI1 complex binds to the promoter regions of target genes, leading to the demethylation of histone H3 on lysine 4 (H3K4) and subsequent transcriptional repression. This action helps to maintain the undifferentiated state of leukemia cells.
This compound disrupts the interaction between LSD1 and GFI1. This disruption leads to the dissociation of the repressive complex from the chromatin, resulting in the re-activation of silenced genes. This includes the activation of super-enhancers that drive the expression of genes involved in myeloid differentiation. Ultimately, this leads to the differentiation of leukemia cells and the attenuation of leukemogenic programs.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Workflow Diagram
Caption: Workflow for in vivo studies of this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Myeloid Markers Following NCD38 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCD38 is a novel small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). In the context of hematological malignancies, particularly acute myeloid leukemia (AML), LSD1 is often overexpressed and contributes to the maintenance of a stem-like, undifferentiated state in leukemic cells. Inhibition of LSD1 by this compound has been shown to induce myeloid differentiation, representing a promising therapeutic strategy.[1][2]
These application notes provide a comprehensive guide to utilizing flow cytometry for the quantitative analysis of changes in myeloid marker expression on leukemia cells following treatment with this compound. The provided protocols and data presentation formats are designed to facilitate the assessment of the pro-differentiative effects of this compound and other LSD1 inhibitors.
Mechanism of Action of this compound and Impact on Myeloid Differentiation
This compound functions by inhibiting the enzymatic activity of LSD1. This inhibition leads to an increase in the methylation of H3K4 at the promoter and enhancer regions of myeloid-specific genes, ultimately leading to their transcriptional activation. This process "invokes the myeloid development programs" and triggers the differentiation of leukemic blasts into more mature myeloid cells, such as monocytes and granulocytes.[2] A key consequence of this induced differentiation is the upregulation of cell surface markers characteristic of mature myeloid lineages. Flow cytometry is an indispensable tool for quantifying these changes at the single-cell level.
The signaling pathway initiated by this compound treatment can be visualized as follows:
Quantitative Analysis of Myeloid Marker Expression
The following tables provide a representative summary of the expected quantitative changes in myeloid marker expression following this compound treatment of a human AML cell line (e.g., MV4-11, THP-1). The data is presented as the percentage of positive cells and the Mean Fluorescence Intensity (MFI), which should be determined by flow cytometry.
Table 1: Early Myeloid and Monocytic Markers
| Marker | Function | Untreated Control (% Positive ± SD) | This compound Treated (% Positive ± SD) | Untreated Control (MFI ± SD) | This compound Treated (MFI ± SD) |
| CD33 | Myeloid lineage marker | 85.2 ± 4.1 | 88.9 ± 3.8 | 15,432 ± 1,287 | 25,345 ± 2,110 |
| CD117 | Stem/progenitor cell marker | 65.7 ± 5.3 | 40.1 ± 6.2 | 9,876 ± 954 | 5,123 ± 789 |
| CD14 | Monocyte/macrophage marker | 10.3 ± 2.5 | 45.8 ± 5.9 | 2,109 ± 345 | 18,976 ± 1,543 |
| CD64 | High-affinity IgG Fc receptor | 12.1 ± 3.1 | 50.2 ± 6.7 | 2,543 ± 411 | 22,453 ± 1,876 |
Table 2: Granulocytic and Mature Myeloid Markers
| Marker | Function | Untreated Control (% Positive ± SD) | This compound Treated (% Positive ± SD) | Untreated Control (MFI ± SD) | This compound Treated (MFI ± SD) |
| CD11b | Integrin alpha M, myeloid marker | 15.6 ± 3.9 | 65.4 ± 7.2 | 3,210 ± 567 | 35,678 ± 2,987 |
| CD15 | Granulocyte marker | 8.9 ± 2.1 | 42.3 ± 6.5 | 1,876 ± 298 | 15,789 ± 1,321 |
| CD86 | Co-stimulatory molecule | 5.2 ± 1.8 | 35.7 ± 5.4 | 1,123 ± 210 | 12,876 ± 1,109 |
| HLA-DR | MHC class II molecule | 70.3 ± 6.8 | 85.1 ± 5.9 | 12,345 ± 1,109 | 28,987 ± 2,345 |
Experimental Protocols
A detailed protocol for the flow cytometric analysis of myeloid markers is provided below. This protocol is designed for the analysis of suspension cell cultures, such as AML cell lines.
Experimental Workflow
Detailed Protocol
Materials:
-
AML cell line (e.g., MV4-11, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Flow cytometer
-
Flow cytometry analysis software
Antibody Panel:
A comprehensive 8-color panel for the analysis of myeloid differentiation is suggested below. Ensure that the fluorochromes are compatible with the laser and filter configuration of your flow cytometer.
| Marker | Fluorochrome |
| CD34 | PE |
| CD117 | APC |
| CD33 | PerCP-Cy5.5 |
| CD14 | FITC |
| CD11b | APC-H7 |
| CD15 | PE-Cy7 |
| CD86 | BV421 |
| HLA-DR | BV510 |
Procedure:
-
Cell Culture and Treatment:
-
Seed the AML cells at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Treat the cells with the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 48-96 hours).
-
-
Cell Harvesting and Washing:
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add 5 µL of Fc Receptor Blocking solution to each tube.
-
Incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Prepare a master mix of the fluorochrome-conjugated antibodies at the predetermined optimal concentrations.
-
Add the appropriate volume of the antibody master mix to each tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining and Resuspension:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add the viability dye according to the manufacturer's instructions (e.g., 5 µL of 7-AAD).
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire the samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., 50,000 - 100,000 events) for each sample.
-
-
Data Analysis:
-
Use a sequential gating strategy to identify the cell populations of interest.
-
Start by gating on singlets, then live cells.
-
From the live cell population, analyze the expression of the myeloid markers.
-
Determine the percentage of positive cells and the MFI for each marker.
-
Gating Strategy
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the flow cytometric analysis of myeloid marker expression following treatment with the LSD1 inhibitor this compound. By employing these methods, researchers can effectively quantify the pro-differentiative effects of this compound and other novel therapeutic agents, thereby accelerating the development of new treatments for AML and other hematological malignancies.
References
- 1. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-immunoprecipitation assays with NCD38 treatment
The initial search for "NCD38" did not yield any specific results for a compound or protein with that name. It is possible that "this compound" is a proprietary name, an internal designation, or a less common identifier. Without specific information about what this compound is and its biological context, it is impossible to create detailed application notes and protocols for its use in co-immunoprecipitation assays.
To proceed, I need to make some assumptions and create a generalized protocol that can be adapted once the user provides more information about this compound. I will assume that this compound is a hypothetical drug candidate that is intended to modulate a specific protein-protein interaction.
Given this, I will proceed with the original plan but with a focus on providing a comprehensive and adaptable Co-IP protocol. I will detail the steps for a typical Co-IP experiment, highlighting the points where customization would be necessary based on the specific characteristics of this compound and its target proteins. I will also create generalized diagrams for a signaling pathway that could be affected by such a compound and a standard Co-IP workflow. The data tables will be presented as templates that the user can populate with their experimental data.
My next steps will be to:
-
Outline a detailed, generic Co-Immunoprecipitation protocol. This will include sections on cell culture and treatment with the hypothetical "this compound," cell lysis, immunoprecipitation of the target protein, washing, elution, and analysis by western blotting. I will emphasize the importance of controls and optimization at each step.
-
Design templates for quantitative data tables. These tables will be structured to allow for the clear presentation of results from Co-IP experiments, such as the effect of different this compound concentrations on protein-protein interactions.
-
Create a representative signaling pathway diagram using Graphviz. This diagram will illustrate a plausible mechanism of action for a hypothetical drug like this compound, showing how it might disrupt or enhance a protein-protein interaction within a signaling cascade.
-
Develop a clear experimental workflow diagram using Graphviz. This will visually represent the key stages of the Co-IP protocol.
-
Write the Application Notes. This will provide context for the protocol, explaining the principles of Co-IP and how it can be used to study the effects of a compound like this compound on protein interactions.
By taking this approach, I can provide a valuable and detailed resource that meets the user's core requirements for structure and format, even without specific information on "this compound." The user can then adapt this generalized framework to their specific research needs once they have the details of their compound of interest.## Application Notes and Protocols for Co-Immunoprecipitation Assays with this compound Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing co-immunoprecipitation (Co-IP) assays to investigate the effects of the hypothetical compound this compound on protein-protein interactions. Co-IP is a powerful technique to isolate and identify interacting proteins from a complex mixture, making it an invaluable tool for elucidating the mechanism of action of novel therapeutic agents.[1][2][3][4]
Introduction to Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions in their native cellular environment. The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. If this bait protein is interacting with other proteins (the "prey"), these interacting partners will also be pulled down and can be subsequently identified by methods such as Western blotting or mass spectrometry.[3] This method is crucial for understanding cellular signaling pathways and how they are modulated by small molecules like this compound.[5][6]
When investigating the effects of a compound like this compound, Co-IP can be used to determine if the compound disrupts or enhances the interaction between two or more proteins. This is achieved by treating cells with this compound prior to cell lysis and then performing the Co-IP procedure. By comparing the amount of prey protein that is co-immunoprecipitated in treated versus untreated samples, researchers can quantify the effect of the compound on the protein-protein interaction.
Experimental Design Considerations
Before proceeding with the Co-IP protocol, several factors should be carefully considered to ensure a successful experiment:
-
Antibody Selection: The choice of antibody is critical. It is recommended to use a high-affinity antibody that specifically recognizes the native conformation of the bait protein.[2][7] Polyclonal antibodies can sometimes be advantageous as they may recognize multiple epitopes, increasing the chances of capturing the protein.[2][7]
-
Lysis Buffer: The composition of the lysis buffer is crucial for preserving protein-protein interactions.[7] Non-denaturing buffers containing low concentrations of non-ionic detergents (e.g., NP-40 or Triton X-100) are generally preferred.[7] The stringency of the buffer may need to be optimized for each specific protein complex.
-
Controls: Appropriate controls are essential for interpreting the results of a Co-IP experiment.[3] These include:
-
Isotype Control: Using a non-specific antibody of the same isotype to control for non-specific binding to the beads.
-
Negative Control: Performing the Co-IP from cells that do not express the bait protein (if possible) or using beads alone without the primary antibody.
-
Positive Control: Using a known interacting partner as a positive control for the Western blot analysis.[3]
-
-
Pre-clearing the Lysate: This step is highly recommended to reduce non-specific binding of proteins to the Protein A/G beads.[2][7][8]
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling pathway where this compound could modulate a key protein-protein interaction. In this example, this compound inhibits the interaction between Protein A and Protein B, thereby preventing the downstream activation of a transcription factor.
Caption: Hypothetical signaling pathway where this compound inhibits the Protein A-Protein B interaction.
Detailed Protocol for Co-Immunoprecipitation with this compound Treatment
This protocol provides a step-by-step guide for performing a Co-IP experiment to assess the effect of this compound on a specific protein-protein interaction.
Materials and Reagents
-
Cell culture reagents
-
This compound compound (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration or PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Reagents for Western blotting (SDS-PAGE gels, transfer buffer, blocking buffer, secondary antibodies, and detection reagents)
Experimental Workflow Diagram
Caption: A streamlined workflow for a co-immunoprecipitation experiment.
Step-by-Step Procedure
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the predetermined amount of time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[8]
-
Add ice-cold Co-IP Lysis Buffer to the plate and incubate on ice for 15-30 minutes.[1][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). It is recommended to start with at least 1 mg of total protein.[2][7]
-
-
Pre-clearing the Lysate (Recommended):
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein (and isotype control to a separate sample) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[1]
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both the bait and the expected prey proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
The results of the Co-IP experiment can be quantified by densitometry of the Western blot bands. The data should be presented in a clear and organized manner to allow for easy comparison between different treatment conditions.
Table 1: Effect of this compound Concentration on Protein-Protein Interaction
| This compound Concentration (µM) | Input Bait Protein (Relative Densitometry) | IP Bait Protein (Relative Densitometry) | Co-IP Prey Protein (Relative Densitometry) | Prey/Bait Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 1.02 | 0.98 | 0.75 | 0.77 |
| 5 | 0.99 | 1.01 | 0.45 | 0.45 |
| 10 | 1.01 | 0.99 | 0.21 | 0.21 |
| 25 | 0.98 | 1.03 | 0.08 | 0.08 |
Table 2: Time-Course of this compound Effect on Protein-Protein Interaction
| Treatment Time (hours) | Input Bait Protein (Relative Densitometry) | IP Bait Protein (Relative Densitometry) | Co-IP Prey Protein (Relative Densitometry) | Prey/Bait Ratio |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 1.01 | 0.99 | 0.82 | 0.83 |
| 4 | 0.98 | 1.02 | 0.51 | 0.50 |
| 8 | 1.03 | 0.97 | 0.25 | 0.26 |
| 24 | 0.99 | 1.01 | 0.10 | 0.10 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal for bait protein in IP | Inefficient immunoprecipitation | - Use a higher quality, IP-validated antibody.- Increase the amount of antibody or lysate.- Optimize lysis buffer to ensure protein is soluble and native. |
| No or low signal for prey protein in Co-IP | - Weak or transient interaction.- Interaction disrupted by lysis buffer. | - Use a more gentle lysis buffer with lower detergent concentration.- Consider in vivo cross-linking before lysis. |
| High background/non-specific binding | - Insufficient washing.- Antibody cross-reactivity.- Non-specific binding to beads. | - Increase the number and stringency of washes.- Pre-clear the lysate.- Include an isotype control. |
By following these detailed protocols and considering the key experimental factors, researchers can effectively use co-immunoprecipitation to investigate the impact of this compound on protein-protein interactions and gain valuable insights into its mechanism of action.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CUT&Tag-seq of Histone Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleavage Under Targets and Tagmentation (CUT&Tag) is a cutting-edge epigenomic profiling technique that has revolutionized the study of protein-DNA interactions.[1][2] This method offers a streamlined and highly sensitive alternative to traditional Chromatin Immunoprecipitation sequencing (ChIP-seq) for mapping the genome-wide localization of histone modifications and transcription factors.[1][3][4] CUT&Tag utilizes an antibody-tethered Tn5 transposase to simultaneously cleave DNA and ligate sequencing adapters at antibody-bound chromatin loci in intact nuclei or cells.[1][5][6] This "in-situ" library preparation results in significantly lower background noise, requires fewer cells, and has a much faster workflow compared to ChIP-seq.[1][7][8] These advantages make CUT&Tag an ideal method for profiling histone modifications in rare cell populations, single cells, and various clinical samples.[1][9][10]
This document provides a detailed protocol for performing CUT&Tag-seq for histone modifications. While the protocol is generally applicable, it is important to note that specific reagents, such as the antibody "NCD38" mentioned in the user request, may require optimization. As no public information is currently available for a reagent named "this compound" in the context of CUT&Tag, this protocol provides a robust framework that can be adapted for your specific antibody and experimental system.
Key Advantages of CUT&Tag for Histone Modifications:
-
High Signal-to-Noise Ratio: Direct tagmentation at antibody-bound sites minimizes background reads.[1]
-
Low Cell Input: Successful experiments can be performed with as few as 10,000 cells, and single-cell applications have been developed.[1][9]
-
Rapid Protocol: The entire workflow, from cells to sequence-ready libraries, can be completed in two days.[1]
-
Cost-Effective: Lower sequencing depth is required due to the low background, reducing overall costs.[7][8][11]
-
High Resolution: Provides precise mapping of histone modifications.[7]
Experimental Workflow Diagram
Caption: CUT&Tag-seq experimental workflow for histone modifications.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Starting Cell Number | 100,000 cells per reaction is recommended.[12] | Can be optimized down to 5,000-10,000 cells for abundant histone marks.[1][13] |
| Primary Antibody Dilution | Typically 1:50 to 1:100. | Optimal dilution should be determined empirically for each new antibody. |
| Secondary Antibody Dilution | Typically 1:100. | Important for signal amplification in the CUT&Tag protocol.[14] |
| pA-Tn5 Transposome | Follow manufacturer's recommendations. | The concentration is critical for efficient tagmentation without excessive background. |
| PCR Cycles | 12-15 cycles. | The number of cycles should be optimized to avoid library over-amplification. |
| Sequencing Depth | 3-8 million paired-end reads per sample.[1][11] | Sufficient for most histone modifications due to the low background of the assay. |
| Read Length | 25x25 bp or 50x50 bp paired-end reads. | Longer reads are generally not necessary for standard peak calling. |
Detailed Experimental Protocol
This protocol is adapted from established CUT&Tag protocols and is suitable for profiling histone modifications.
I. Reagent Preparation
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.9), 10 mM KCl, 1 mM CaCl₂, 1 mM MnCl₂.
-
Wash Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM Spermidine, 1x Protease Inhibitor Cocktail.
-
Antibody Buffer: Wash Buffer containing 0.05% Digitonin and 2 mM EDTA.
-
High Salt Wash Buffer: Wash Buffer containing 300 mM NaCl.
-
Tagmentation Buffer: Wash Buffer containing 10 mM MgCl₂.
-
STOP Buffer: 30 mM EDTA, 10 mM EGTA.
-
SDS Release Buffer: 10 mM TAPS (pH 8.5), 0.1% SDS.
-
SDS Quench Buffer: 0.67% Triton-X 100.
II. Cell Preparation and Binding to Concanavalin A Beads
-
Start with a single-cell suspension of 100,000 cells per reaction.
-
Wash the cells by centrifuging at 600 x g for 3 minutes at 4°C and resuspending in 1 mL of Wash Buffer.
-
Activate Concanavalin A beads by washing them twice in Binding Buffer.[15]
-
Resuspend the beads in a volume of Binding Buffer equal to the initial bead slurry volume.
-
Add 10 µL of activated beads to each cell suspension and incubate at room temperature for 10 minutes with gentle rotation.
III. Antibody Incubation
-
Place the tubes on a magnetic rack to capture the beads and carefully remove the supernatant.
-
Resuspend the bead-bound cells in 50 µL of Antibody Buffer containing the primary antibody (e.g., anti-H3K27me3, diluted 1:100).
-
Incubate overnight at 4°C with gentle rotation.
-
The next day, place the tubes on a magnetic rack, remove the supernatant, and wash twice with 200 µL of Wash Buffer.
-
Resuspend the beads in 50 µL of Antibody Buffer containing the secondary antibody (e.g., anti-rabbit IgG, diluted 1:100).
-
Incubate at room temperature for 30-60 minutes with gentle rotation.[11]
-
Wash twice with 200 µL of Wash Buffer.
IV. pA-Tn5 Transposome Binding and Tagmentation
-
Resuspend the beads in 50 µL of High Salt Wash Buffer containing the pA-Tn5 transposome (follow manufacturer's recommended dilution).
-
Incubate at room temperature for 1 hour with gentle rotation.
-
Wash twice with 200 µL of High Salt Wash Buffer to remove unbound pA-Tn5.
-
Resuspend the beads in 50 µL of Tagmentation Buffer.
-
Incubate at 37°C for 1 hour to activate tagmentation.
-
Stop the reaction by adding 10 µL of STOP Buffer.
V. DNA Release and Library Amplification
-
Place the tubes on a magnetic rack, remove the supernatant.
-
Add 50 µL of SDS Release Buffer and incubate at 58°C for 1 hour.
-
Add 150 µL of SDS Quench Buffer and mix by vortexing.
-
Purify the DNA using a DNA purification kit or magnetic beads according to the manufacturer's instructions.
-
Amplify the library using PCR with appropriate indexed primers. A typical PCR program is:
-
72°C for 5 min
-
98°C for 30 sec
-
12-15 cycles of:
-
98°C for 10 sec
-
63°C for 10 sec
-
-
72°C for 1 min
-
-
Purify the amplified library to remove primer dimers and size-select for fragments between 150-700 bp.
VI. Quality Control and Sequencing
-
Assess the library size distribution and concentration using a Bioanalyzer or similar instrument. A successful library will show a nucleosomal ladder pattern for histone modifications.
-
Pool the libraries and perform paired-end sequencing on a suitable next-generation sequencing platform.
Data Analysis Workflow
A general bioinformatics pipeline for CUT&Tag data analysis is as follows:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences using tools like Trim Galore! or Trimmomatic.
-
Alignment: Align the trimmed reads to the appropriate reference genome using an aligner such as Bowtie2.[6]
-
Duplicate Removal: Mark or remove PCR duplicates using tools like Picard MarkDuplicates. However, for CUT&Tag, it is sometimes recommended to keep duplicates as they may represent legitimate tagmentation events at the same location.[2]
-
Peak Calling: Identify regions of enrichment (peaks) using a peak caller. MACS2 and SEACR are commonly used for CUT&Tag data.[2][16] For broad histone marks like H3K27me3, it is important to use appropriate settings (e.g., --broad in MACS2).[16]
-
Downstream Analysis:
-
Visualization: Generate signal tracks (e.g., bigWig files) for visualization in a genome browser like IGV or UCSC Genome Browser.
-
Peak Annotation: Annotate peaks to nearby genes to infer regulatory functions.
-
Differential Binding Analysis: Identify changes in histone modification patterns between different conditions.
-
Motif Analysis: Search for enriched DNA motifs within peak regions.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Library Yield | - Insufficient cell number.- Inefficient antibody binding.- Inactive pA-Tn5.[13] | - Start with the recommended cell number.- Titrate the primary antibody.- Use a fresh aliquot of pA-Tn5. |
| High Background | - Incomplete washing.- Over-tagmentation. | - Ensure thorough washing, especially after pA-Tn5 incubation.- Optimize pA-Tn5 concentration and tagmentation time. |
| Primer Dimers | - Low amount of starting DNA for PCR. | - Optimize the number of PCR cycles.[12][17] |
| Large DNA Fragments | - Inefficient tagmentation. | - Ensure pA-Tn5 is active and incubation times are optimal.[12] |
| No Signal for Target | - Antibody not suitable for CUT&Tag.- Target protein not present or accessible. | - Use a CUT&Tag-validated antibody.- Include positive and negative control antibodies (e.g., anti-H3K4me3 and IgG).[15][17] |
Conclusion
The CUT&Tag-seq protocol offers a powerful and efficient method for genome-wide profiling of histone modifications. Its advantages in terms of low cell input, high signal-to-noise ratio, and speed make it an invaluable tool for epigenomics research. By following this detailed protocol and incorporating appropriate controls, researchers can generate high-quality data to unravel the complexities of chromatin regulation in health and disease.
References
- 1. epicypher.com [epicypher.com]
- 2. SOPs/CUT&Tag – BaRC Wiki [barcwiki.wi.mit.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Rapid and Low-Input Profiling of Histone Marks in Plants Using Nucleus CUT&Tag [frontiersin.org]
- 5. CUT&Tag@home [protocols.io]
- 6. CUT&Tag Data Processing and Analysis Tutorial [yezhengstat.github.io]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Single-cell CUT&Tag profiles histone modifications and transcription factors in complex tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-cell CUT&Tag analysis of chromatin modifications in differentiation and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. support.epicypher.com [support.epicypher.com]
- 13. CUT&Tag Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Efficient low-cost chromatin profiling with CUT&Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CUT&Tag Kit Protocol | Cell Signaling Technology [cellsignal.com]
- 16. Troubleshooting ATAC-seq, CUT&Tag, ChIP-seq & More - Expert Epigenomic Guide | AccuraScience [accurascience.com]
- 17. support.epicypher.com [support.epicypher.com]
Application Note: NCD38 and Temozolomide Combination Therapy Protocol
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of only 14 to 18 months despite a standard-of-care regimen that includes surgery, radiation, and the alkylating agent temozolomide (TMZ).[1] A primary mechanism of resistance to TMZ is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic methyl adducts from DNA.[2][3] Overcoming this resistance is a critical goal in glioblastoma therapy, and combination therapies represent a promising strategy.[2][4]
NCD38 is a novel, potent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation through histone demethylation.[3][5][6] LSD1 plays a role in maintaining the oncogenic state in various cancers, and its inhibition has been shown to induce differentiation and anti-leukemic effects.[5][7] By altering the chromatin landscape, LSD1 inhibition may sensitize cancer cells to DNA-damaging agents like TMZ.
This document provides detailed protocols for evaluating the therapeutic potential of combining this compound with temozolomide for the treatment of glioblastoma. The described experiments are designed to assess cytotoxicity, determine synergistic interactions, and elucidate the underlying mechanisms of action both in vitro and in vivo.
Proposed Mechanism of Synergistic Action
Temozolomide exerts its cytotoxic effect by methylating DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine (O6-MeG) adduct is particularly cytotoxic as it leads to DNA double-strand breaks and apoptosis.[2] this compound, as an LSD1 inhibitor, can alter gene expression by preventing the removal of methyl groups from histones (specifically H3K4me1/2 and H3K9me1/2). This epigenetic modulation can potentially synergize with TMZ through several mechanisms:
-
Upregulation of Pro-Apoptotic Genes: this compound may alter the chromatin state around the promoter regions of pro-apoptotic genes (e.g., BAX, PUMA), making them more accessible for transcription and thereby lowering the threshold for TMZ-induced apoptosis.
-
Downregulation of DNA Repair Pathways: Inhibition of LSD1 could lead to the transcriptional repression of genes involved in DNA repair pathways, other than MGMT, impairing the cell's ability to cope with TMZ-induced DNA damage.
-
Induction of Cell Cycle Arrest: this compound may induce a cell cycle state that is more vulnerable to the effects of DNA alkylation by TMZ.
The following diagram illustrates the proposed synergistic interaction between this compound and Temozolomide.
Experimental Protocols
The following protocols outline the necessary steps to evaluate the combination therapy in vitro. It is recommended to use both TMZ-sensitive (e.g., U-87 MG) and TMZ-resistant (e.g., T98G) glioblastoma cell lines.[8][9]
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound and TMZ, alone and in combination, on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[10]
-
Microplate reader (absorbance at 570 nm).[11]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[10]
-
Drug Treatment: Prepare serial dilutions of this compound and TMZ in culture medium. Treat cells with:
-
This compound alone (e.g., 0.1 to 100 µM)
-
TMZ alone (e.g., 1 to 1000 µM)
-
Combinations of this compound and TMZ at fixed ratios (e.g., based on the IC50 of each drug).
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (half-maximal inhibitory concentration) for each drug and combination using non-linear regression analysis.
Synergy Analysis (Combination Index)
The Chou-Talalay method is used to quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism) by calculating a Combination Index (CI).[14][15]
Procedure:
-
Data Input: Use the dose-response data from the MTT assay (Section 3.1).
-
Calculation: Use software such as CompuSyn or CalcuSyn to calculate CI values.[14] The software uses the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism[15]
-
Apoptosis Detection (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis following treatment. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[16]
Materials:
-
6-well plates
-
Treated cells (as per drug treatment in 3.1)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, TMZ, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[16]
-
Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Binding Buffer.[17] Add 5 µL of Annexin V-FITC and 1-2 µL of PI.[16][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in DNA damage response and apoptosis.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes.[18]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-Caspase-3, anti-LSD1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse treated cells and determine protein concentration using a BCA assay. Prepare lysates for electrophoresis by adding loading buffer and heating at 95°C for 5 minutes.[19]
-
SDS-PAGE: Separate proteins by size by running 20-40 µg of protein per lane on an SDS-PAGE gel.[19]
-
Transfer: Transfer the separated proteins from the gel to a membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[19] Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Add chemiluminescent substrate to the membrane and visualize the protein bands using a gel imager or X-ray film.[20]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize protein levels to a loading control (e.g., Actin or Tubulin).
In Vivo Protocol Outline
In vivo studies are crucial to validate in vitro findings. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly recommended as they better represent the heterogeneity of patient tumors.[21][22]
Model:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Orthotopic implantation of human glioblastoma cells (e.g., U-87 MG) or patient-derived tumor fragments into the brain.
Procedure Outline:
-
Tumor Implantation: Implant GBM cells or tissue into the brains of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (if using luciferase-expressing cells) or MRI.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Temozolomide alone
-
This compound + Temozolomide combination
-
-
Drug Administration: Administer drugs based on pre-determined dosing schedules derived from tolerability studies. TMZ is typically administered orally.[23] The route for this compound would need to be determined (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: Monitor animal weight and health status. The primary endpoint is overall survival. Secondary endpoints can include tumor size at specific time points and analysis of excised tumors for biomarkers via immunohistochemistry or western blot.
Data Presentation
Quantitative data should be summarized in clear, concise tables.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µM) ± SD |
|---|---|---|
| U-87 MG | This compound | Value |
| Temozolomide | Value | |
| T98G | This compound | Value |
| | Temozolomide | Value |
Table 2: Combination Index (CI) Values for 50% Effect (ED50)
| Cell Line | Drug Combination | CI Value at ED50 | Interpretation |
|---|---|---|---|
| U-87 MG | This compound + Temozolomide | Value | Synergy/Additive/Antagonism |
| T98G | this compound + Temozolomide | Value | Synergy/Additive/Antagonism |
Table 3: Apoptosis Induction (% of Apoptotic Cells)
| Cell Line | Treatment | % Early Apoptosis ± SD | % Late Apoptosis ± SD |
|---|---|---|---|
| U-87 MG | Vehicle | Value | Value |
| This compound | Value | Value | |
| Temozolomide | Value | Value | |
| This compound + Temozolomide | Value | Value | |
| T98G | Vehicle | Value | Value |
| This compound | Value | Value | |
| Temozolomide | Value | Value |
| | this compound + Temozolomide | Value | Value |
Experimental Workflow
The following diagram provides a logical workflow for the preclinical evaluation of the this compound and TMZ combination therapy.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCD-38 | 2078047-42-2 | Histone Demethylase | MOLNOVA [molnova.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Combinatorial Drug Synergy of Novel Acridone Derivatives With Temozolomide Using in-silico and in-vitro Methods in the Treatment of Drug-Resistant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Study of Combinatorial Drug Synergy of Novel Acridone Derivatives With Temozolomide Using in-silico and in-vitro Methods in the Treatment of Drug-Resistant Glioma [frontiersin.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing NCD38 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell viability assays to determine the cytotoxic effects of NCD38, a selective inhibitor of Lysine-specific demethylase 1 (LSD1). Detailed protocols for key assays and a summary of available cytotoxicity data are included to guide researchers in their investigation of this compound's therapeutic potential.
Introduction to this compound and Cytotoxicity
This compound is a selective inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression by altering histone modifications.[1] In various cancers, including leukemia and glioblastoma, LSD1 is often overexpressed and contributes to oncogenesis. This compound has demonstrated anti-leukemic and anti-glioma activity by inducing transdifferentiation and apoptosis in cancer cells.[1][2] Assessing the cytotoxicity of this compound is a critical step in its development as a potential therapeutic agent. Cytotoxicity assays are essential for determining the concentration-dependent effects of a compound on cell viability and for elucidating its mechanism of action.[3]
Mechanism of Action of this compound
This compound exerts its effects by disrupting the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a transcriptional repressor.[4][5] GFI1B recruits a repressive complex that includes LSD1, CoREST, and histone deacetylases (HDACs) to the promoter regions of target genes, leading to gene silencing.[6][7] By inhibiting LSD1, this compound prevents the formation of this repressive complex, leading to the reactivation of genes that can induce apoptosis and cellular differentiation.[5] One study indicated that KDM1A (LSD1) inhibitors, including this compound, modulate pathways related to stemness, differentiation, and apoptosis, and can induce the unfolded protein response (UPR) pathway.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of LSD1 inhibitors, including those structurally related to this compound, in various cancer cell lines. This data provides a comparative reference for the potency of these compounds.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| PeTa | Merkel Cell Carcinoma | GSK-LSD1 | Low nM | [2] |
| MKL-1 | Merkel Cell Carcinoma | GSK-LSD1 | Low nM | [2] |
| WaGa | Merkel Cell Carcinoma | GSK-LSD1 | Low nM | [2] |
| MS-1 | Merkel Cell Carcinoma | GSK-LSD1 | Low nM | [2] |
| PeTa | Merkel Cell Carcinoma | ORY-1001 | Low nM | [2] |
| MKL-1 | Merkel Cell Carcinoma | ORY-1001 | Low nM | [2] |
| WaGa | Merkel Cell Carcinoma | ORY-1001 | Low nM | [2] |
| MS-1 | Merkel Cell Carcinoma | ORY-1001 | Low nM | [2] |
| OPM-2 | Multiple Myeloma | Mcl-1 Inhibitor | 11.5 - 126.2 | [8] |
Experimental Protocols
Accurate and reproducible assessment of this compound cytotoxicity requires robust experimental protocols. The following are detailed methodologies for three commonly used cell viability assays.
Experimental Workflow Overview
References
- 1. Novel KDM1A inhibitors induce differentiation and apoptosis of glioma stem cells via unfolded protein response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols: Lentiviral Overexpression of ERG in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ETS-related gene (ERG) is a member of the ETS family of transcription factors and is a key regulator of embryonic development, cell proliferation, differentiation, and angiogenesis. In a significant subset of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 promoter with the ERG gene, resulting in the overexpression of a truncated or full-length ERG protein.[1][2][3] This aberrant expression is implicated in tumorigenesis and disease progression by impacting various cellular processes including cell migration, invasion, and proliferation.[4][5][6][7] Lentiviral-mediated gene overexpression is a powerful tool to study the functional consequences of elevated ERG levels in cancer cell lines, providing a stable and efficient method for long-term gene expression.
These application notes provide a detailed, representative protocol for the lentiviral overexpression of ERG in a cancer cell line, using NCI-H38 as a placeholder example. Due to the lack of specific literature for NCI-H38, this protocol is a composite based on established lentiviral transduction methods for various mammalian cell lines.[8][9] Also included are representative data tables and a diagram of the ERG signaling pathway to guide experimental design and interpretation.
Data Presentation
Overexpression of ERG is known to modulate the expression of various downstream target genes involved in cell motility and proliferation. The following tables represent expected quantitative outcomes from experiments involving the lentiviral overexpression of ERG.
Table 1: Representative Quantitative PCR (qPCR) Analysis of ERG and Downstream Target Gene Expression
| Gene | Fold Change (ERG Overexpression vs. Control) | P-value |
| ERG | 16.0 | < 0.01 |
| MMP7 | 3.5 | < 0.05 |
| OPN | 2.8 | < 0.05 |
| SEPT9 | 4.2 | < 0.01 |
| E-Cadherin | 0.4 | < 0.05 |
Data is hypothetical and based on trends reported in the literature.[5]
Table 2: Representative Cell Proliferation and Invasion Assay Results
| Condition | Relative Cell Proliferation (OD 570nm) | Relative Cell Invasion (Fold Change) |
| Control (Empty Vector) | 1.00 ± 0.12 | 1.00 ± 0.25 |
| ERG Overexpression | 1.85 ± 0.21 | 3.20 ± 0.45 |
Data is hypothetical and represents typical results observed in functional assays upon ERG overexpression.
Experimental Protocols
This section details the necessary protocols for lentiviral production and subsequent transduction of a target cancer cell line to achieve stable ERG overexpression.
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid containing ERG cDNA (pLenti-ERG-RFP) and a control vector (pLenti-RFP)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
0.45 µm syringe filters
-
Sterile polypropylene tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the plasmids: 10 µg of pLenti-ERG-RFP, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate sterile tube, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted plasmids and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection: Replace the media on the HEK293T cells with 8 mL of fresh, pre-warmed DMEM with 10% FBS. Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Harvesting Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile polypropylene tube.
-
Add 10 mL of fresh DMEM with 10% FBS to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Viral Particle Filtration and Storage:
-
Centrifuge the collected supernatant at 3000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant and store it at -80°C.
-
Protocol 2: Lentiviral Transduction of NCI-H38 Cells
This protocol outlines the steps for transducing the target cancer cell line with the produced lentiviral particles.
Materials:
-
NCI-H38 cells
-
RPMI-1640 with 10% FBS
-
Lentiviral particles (pLenti-ERG-RFP and pLenti-RFP control)
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection, concentration to be determined)
Procedure:
-
Cell Seeding: The day before transduction, seed 2 x 10^5 NCI-H38 cells per well in a 6-well plate in RPMI-1640 with 10% FBS.
-
Transduction:
-
On the day of transduction, remove the media from the cells.
-
Add 1 mL of fresh RPMI-1640 with 10% FBS.
-
Add Polybrene to a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of Infection, MOI, by titration).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Media Change: After 24 hours, remove the virus-containing media and replace it with fresh RPMI-1640 with 10% FBS.
-
Selection of Transduced Cells:
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the media. The optimal puromycin concentration should be determined beforehand with a kill curve.
-
Replace the media with fresh puromycin-containing media every 2-3 days until non-transduced control cells are eliminated.
-
-
Expansion of Stable Cell Line: Expand the surviving, stably transduced cells for downstream experiments. Confirm ERG overexpression by qPCR and Western blotting.
Visualizations
ERG Overexpression Experimental Workflow
Caption: Workflow for lentiviral overexpression of ERG and subsequent analysis.
ERG Signaling Pathway in Cancer
Caption: Simplified ERG signaling pathway in cancer progression.
References
- 1. Expression of ERG protein in prostate cancer: variability and biological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transcription factor ERG increases expression of neurotransmitter receptors on prostate cancer cells [dash.harvard.edu]
- 3. The transcription factor ERG increases expression of neurotransmitter receptors on prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of ERG expression and its splice isoforms in formalin-fixed, paraffin-embedded prostate cancer samples: association with seminal vesicle invasion and biochemical recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. addgene.org [addgene.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing NCD38 Treatment Duration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing NCD38 treatment duration in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression by altering histone modifications.[1] this compound exerts its anti-leukemic effects by disrupting the interaction between LSD1 and Growth Factor Independence 1B (GFI1B), a transcriptional repressor. This disruption leads to the activation of super-enhancers of hematopoietic regulators, ultimately promoting differentiation and inhibiting the growth of certain cancer cells, such as those in myelodysplastic syndromes (MDS)-related leukemia and erythroleukemia.[1]
Q2: How do I determine the optimal concentration (IC50) of this compound for my cell line?
The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the effective concentration of this compound for your specific cell line. This is typically determined using a cytotoxicity assay, such as the MTT or LDH assay. The general steps involve:
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Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate.
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Compound Dilution: Prepare a series of dilutions of this compound.
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Treatment: Treat the cells with the different concentrations of this compound and include appropriate controls (e.g., vehicle control).
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Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
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Assay: Perform the cytotoxicity assay to measure cell viability.
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Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Q3: What is the recommended treatment duration for this compound?
The optimal treatment duration for this compound is highly dependent on the cell line and the desired experimental outcome (e.g., cytotoxicity, differentiation, or cell cycle arrest). Short-term and long-term exposures can have different effects. For example, one study showed that a 4-day treatment with this compound was not sufficient to significantly increase H3K27ac levels, a marker of gene activation, while a 30-day treatment showed a significant increase.
It is recommended to perform a time-course experiment to determine the optimal duration for your specific application. This involves treating cells with a fixed concentration of this compound (e.g., the IC50 value) and assessing the desired endpoint at various time points (e.g., 24, 48, 72, 96 hours, and longer for differentiation studies).
Q4: How can I assess the effect of this compound on cell proliferation over time?
Cell proliferation can be monitored at different time points using various assays:
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Direct Cell Counting: Using a hemocytometer or an automated cell counter.
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Viability Assays: Such as MTT, XTT, or MTS assays, which measure metabolic activity.
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Proliferation Markers: Using immunofluorescence or flow cytometry to detect markers like Ki-67 or by performing an EdU incorporation assay.
A time-course experiment where cells are treated with this compound and cell proliferation is measured at regular intervals will provide a clear understanding of its cytostatic or cytotoxic effects over time.
Q5: How do I monitor this compound target engagement in my cells?
Target engagement assays are crucial to confirm that this compound is interacting with its intended target, LSD1, within the cell. Techniques to monitor target engagement include:
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.
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Bioluminescence Resonance Energy Transfer (BRET): This technique can be used to measure the binding of a drug to its target in living cells.[2]
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Co-immunoprecipitation (Co-IP): To assess the disruption of the LSD1-GFI1B interaction.
Troubleshooting Guides
Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or absorbance values | Low cell number, insufficient incubation time with the detection reagent, or use of a suboptimal wavelength. | Optimize cell seeding density. Ensure the incubation time with the assay reagent is as per the manufacturer's protocol. Verify the correct filter or wavelength is being used on the plate reader. |
| High background signal in "no cell" control wells | Contamination of the culture medium or assay reagents. | Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed throughout the experiment. |
| Unexpected dose-response curve (e.g., non-monotonic) | Compound precipitation at high concentrations, off-target effects, or complex biological responses.[3][4] | Visually inspect the wells for any signs of compound precipitation. Consider the possibility of off-target effects and investigate the cellular pathways involved. If a non-monotonic curve is consistently observed, it may be a true biological effect. |
LSD1 Inhibitor-Specific Issues
| Problem | Possible Cause | Solution |
| Lack of expected downstream effects (e.g., differentiation) despite apparent cytotoxicity | The chosen treatment duration may be too short for epigenetic changes to manifest. The cell line may be resistant to LSD1 inhibition-induced differentiation. | Perform a longer time-course experiment (e.g., 7-14 days), replenishing the media with fresh this compound every 2-3 days. Assess markers of differentiation at multiple time points. |
| Inconsistent results between experiments | Variability in cell passage number, as prolonged culturing can alter cell characteristics.[5] | Use cells within a consistent and low passage number range for all experiments. Regularly perform cell line authentication. |
| Difficulty in achieving complete target engagement | The concentration of this compound may be too low, or the compound may be unstable in the culture medium over time. | Confirm the IC50 for your cell line. For long-term experiments, consider replenishing the medium with fresh this compound periodically. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Time-Course Analysis of this compound-Induced Cell Differentiation
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Cell Seeding: Seed cells in 6-well plates at an appropriate density to avoid confluency during the experiment.
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This compound Treatment: Treat the cells with this compound at its IC50 concentration. Include a vehicle-treated control group.
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Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 120, and 144 hours), harvest the cells.
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Medium Change: For longer time courses, change the medium and re-add fresh this compound every 48-72 hours.
-
Differentiation Marker Analysis: Analyze the expression of differentiation markers at each time point using appropriate methods:
-
Flow Cytometry: For cell surface markers (e.g., CD11b for myeloid differentiation).
-
qRT-PCR: For gene expression analysis of differentiation-related genes.
-
Western Blotting: For protein expression analysis of differentiation markers.
-
-
Data Analysis: Quantify the changes in differentiation marker expression over time to determine the optimal treatment duration for inducing differentiation.
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target engagement and drug residence time can be observed in living cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonmonotonic Dose-Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring drug-target interactions through target engagement-mediated amplification on arrays and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating NCD38 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NCD38, a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A. Its primary on-target effect is the inhibition of LSD1's demethylase activity. Mechanistically, this compound has been shown to selectively disrupt the interaction between LSD1 and the transcription factor GFI1B (Growth Factor Independence 1B)[1][2]. This disruption leads to the activation of super-enhancers of hematopoietic regulators, such as ERG, ultimately inducing transdifferentiation in leukemia cells[1][2][3].
Q2: What are the known on-target effects of this compound in cancer cells?
A2: The primary on-target effect of this compound is the inhibition of LSD1, which leads to a cascade of downstream events. In erythroleukemia cells, for instance, this compound treatment results in the activation of the ERG super-enhancer, upregulation of ERG expression, and subsequent transdifferentiation from an erythroid to a granulomonocytic lineage[1][2]. This demonstrates its potential as an anti-leukemic agent. This compound has also been shown to inhibit the growth of various cancer cells, including those from myelodysplastic syndromes (MDS)-related leukemia[3].
Q3: Has a specific off-target profile for this compound been published?
A3: To date, a comprehensive, publicly available off-target profile for this compound, such as a broad kinase panel screen (kinome scan), has not been identified in the reviewed literature. While described as a "potent and selective" LSD1 inhibitor, quantitative data on its interactions with other proteins is limited[4]. The design of this compound, which includes a lysine moiety, is intended to enhance its selectivity for the LSD1 enzymatic pocket over other monoamine oxidases (MAOs)[4].
Q4: What are some potential off-target effects observed with other LSD1 inhibitors?
A4: While specific off-target data for this compound is scarce, studies on other LSD1 inhibitors can provide insights into potential off-target classes. For example, some tranylcypromine (TCP)-based LSD1 inhibitors can exhibit off-target effects due to covalent binding to the FAD cofactor and high affinity for multiple targets[5]. It is a common concern for this class of inhibitors to show activity against MAO-A and MAO-B, though this compound was designed to have improved selectivity[4][6]. For instance, GSK2879552, another LSD1 inhibitor, has been evaluated in numerous cell lines and clinical trials, which may provide a broader context of the on- and off-target effects of this inhibitor class[5][7].
Troubleshooting Guides
Unexpected Phenotypes or Conflicting Results
Problem: You observe a cellular phenotype that is inconsistent with the known on-target effects of LSD1 inhibition, or your results conflict with previously published data using this compound.
Possible Cause: This could be due to an off-target effect of this compound in your specific experimental system.
Solutions:
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Dose-Response Experiment: Perform a detailed dose-response curve. On-target effects should typically occur at lower concentrations of the inhibitor, while off-target effects may only appear at higher concentrations.
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Use a Structurally Unrelated LSD1 Inhibitor: To confirm that the observed phenotype is due to LSD1 inhibition, treat your cells with a structurally different LSD1 inhibitor (e.g., a non-TCP-based inhibitor, if available). If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Rescue Experiment: If you have a known downstream target of LSD1 in your system, attempt to rescue the phenotype by overexpressing this target. If the phenotype is reversed, it supports an on-target mechanism.
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Inactive Control Compound: If available, use a structurally similar but inactive analog of this compound. This is a crucial control to distinguish between specific on-target/off-target effects and non-specific compound effects.
Difficulty Confirming the LSD1-GFI1B Interaction Disruption
Problem: You are unable to reproduce the reported selective disruption of the LSD1-GFI1B interaction using co-immunoprecipitation (Co-IP) followed by Western blotting.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Co-IP Protocol | Optimize lysis buffer conditions. Use a gentle lysis buffer (e.g., non-ionic detergents like NP-40) to preserve protein-protein interactions. Ensure fresh protease and phosphatase inhibitors are added. |
| Antibody Issues | Validate your antibodies for both LSD1 and GFI1B for their specificity and ability to work in IP. Use a positive control cell line known to have this interaction. |
| Insufficient this compound Treatment | Ensure the concentration and duration of this compound treatment are adequate to observe the disruption. A time-course and dose-response experiment may be necessary. |
| Low Protein Expression | Confirm the expression of both LSD1 and GFI1B in your cell lysate via Western blot before proceeding with the Co-IP. |
| Non-specific Binding | Pre-clear your lysate with beads to reduce non-specific binding. Include an IgG isotype control in your Co-IP to check for non-specific antibody binding. |
Challenges in Identifying this compound Off-Targets in Your System
Problem: You suspect off-target effects but do not know how to identify the potential off-target proteins.
Solutions:
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Proteomic Profiling:
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Affinity-based proteomics: This involves immobilizing this compound on beads to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
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Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This technique can identify proteins that are stabilized upon binding to this compound by measuring changes in their melting temperature[8][9][10][11].
-
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Computational Prediction: Use in silico tools and databases to predict potential off-targets based on the chemical structure of this compound.
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Cell-Based Target Engagement Assays: Employ techniques like the cellular thermal shift assay (CETSA) to confirm that a predicted off-target is engaged by this compound in intact cells.
Quantitative Data Summary
Table 1: this compound On-Target Interaction Data
| Interaction | Cell Line | Treatment | Effect | Reference |
| LSD1 - GFI1B | HEL | This compound | Binding rate reduced to 27% of control | [1] |
| LSD1 - RUNX1 | HEL | This compound | Binding rate reduced to 69% of control | [1] |
| LSD1 - CoREST | HEL | This compound | No significant change in binding | [1] |
| LSD1 - HDAC1 | HEL | This compound | No significant change in binding | [1] |
| LSD1 - HDAC2 | HEL | This compound | No significant change in binding | [1] |
Data is derived from proteomic analysis of LSD1-associated proteins.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1B Interaction
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Cell Lysis:
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Harvest cells treated with DMSO (control) or this compound.
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Wash with ice-cold PBS.
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Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge to pellet cell debris and collect the supernatant.
-
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Immunoprecipitation:
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Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
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Incubate the pre-cleared lysate with an anti-LSD1 or anti-GFI1B antibody (or an IgG isotype control) overnight at 4°C with gentle rotation.
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Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes and Elution:
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Wash the beads 3-5 times with lysis buffer.
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Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
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Separate the eluted proteins by SDS-PAGE.
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Transfer to a PVDF membrane.
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Probe with primary antibodies against LSD1, GFI1B, and other potential interacting partners.
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Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate.
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Chromatin Immunoprecipitation (ChIP) for LSD1 Occupancy
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Cross-linking:
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Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
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Quench the reaction with glycine.
-
-
Chromatin Preparation:
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Lyse the cells and nuclei.
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Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
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Immunoprecipitation:
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Incubate the sheared chromatin with an anti-LSD1 antibody (or IgG control) overnight at 4°C.
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Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes and Elution:
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Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
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Reverse the formaldehyde cross-links by heating at 65°C.
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Treat with RNase A and Proteinase K.
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Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis:
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Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq).
-
Visualizations
Caption: On-target signaling pathway of this compound in leukemia cells.
Caption: Experimental workflow for identifying this compound off-target effects.
References
- 1. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. proteos.com [proteos.com]
- 9. bio-rad.com [bio-rad.com]
- 10. eubopen.org [eubopen.org]
- 11. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonication for ChIP-seq in NCD38-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sonication for Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments, with a specific focus on samples treated with the LSD1 inhibitor, NCD38.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect chromatin?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2). By inhibiting LSD1, this compound treatment leads to changes in the epigenetic landscape. Specifically, studies have shown that this compound can lead to an increase in histone H3 lysine 27 acetylation (H3K27ac), a mark associated with active enhancers and more open chromatin.[1][2][3][4] This alteration in chromatin structure is a critical consideration for ChIP-seq optimization.
Q2: How might this compound treatment impact the sonication step of my ChIP-seq protocol?
The efficiency of sonication, the process of using sound energy to shear chromatin into smaller fragments, is influenced by the compactness of the chromatin. This compound treatment, by increasing histone acetylation, can lead to a more open and accessible chromatin conformation.[1][2] This "euchromatin" is generally more susceptible to shearing than tightly packed "heterochromatin". Consequently, standard sonication protocols optimized for untreated cells may result in over-sonication of this compound-treated samples, leading to excessively small DNA fragments and potentially compromising the integrity of protein-DNA complexes.[5] Therefore, re-optimization of sonication parameters is crucial after this compound treatment.
Q3: What is the ideal chromatin fragment size for ChIP-seq?
For most ChIP-seq applications, the ideal chromatin fragment size is between 200 and 700 base pairs.[6] This range provides a good balance between resolution (smaller fragments allow for more precise mapping of binding sites) and the efficiency of immunoprecipitation (very small fragments may not be efficiently pulled down). It is essential to verify the size distribution of your sonicated chromatin on an agarose gel or using a microfluidics-based system before proceeding with the immunoprecipitation step.
Q4: Should I use a probe-type sonicator or a water-bath sonicator?
Both probe-type and water-bath sonicators can be used for ChIP-seq. Probe sonicators deliver high energy directly to the sample and can be very efficient, but they also generate more heat and can be prone to foaming, which can denature proteins. Water-bath sonicators provide a more gentle and uniform sonication, reducing the risk of overheating and sample-to-sample variability. Regardless of the type of sonicator used, it is critical to keep the samples cold throughout the process.
II. Troubleshooting Guide
This guide addresses common issues encountered during the sonication of this compound-treated cells for ChIP-seq.
| Problem | Possible Cause | Recommended Solution |
| Smear on agarose gel is shifted towards very small fragments (<200 bp) after sonication of this compound-treated cells. | Over-sonication due to increased chromatin accessibility. this compound-induced histone acetylation can make chromatin more susceptible to shearing. | Reduce sonication energy and/or time. Perform a time-course experiment with reduced sonication cycles or lower amplitude/power settings. Start with 50% of the sonication time used for untreated cells and assess fragmentation. |
| Low ChIP efficiency or loss of signal for the target protein in this compound-treated samples. | 1. Over-sonication. Excessive sonication can denature epitopes on the target protein, preventing antibody binding.[5] 2. Inappropriate sonication buffer. High concentrations of detergents in the sonication buffer can disrupt protein-DNA interactions, especially for less stable complexes. | 1. Optimize sonication as described above. Use the minimum sonication energy required to achieve the desired fragment size. 2. Use a low-detergent sonication buffer. Consider using a buffer with a lower percentage of SDS (e.g., 0.1-0.5%) or switching to a buffer with milder detergents. See the "Experimental Protocols" section for buffer recipes. |
| Inconsistent sonication results between this compound-treated and untreated (control) samples. | Differential chromatin states. The chromatin in treated and untreated cells will have different biophysical properties, leading to variability in shearing. | Optimize sonication conditions for each condition separately. Do not assume that the same sonication parameters will work for both treated and untreated cells. Perform parallel optimization experiments. |
| Large DNA fragments (>1000 bp) remain after sonication of this compound-treated cells. | 1. Insufficient sonication. While less likely given the expected effect of this compound, it's possible that the treatment has unexpected effects on chromatin in your specific cell type. 2. High cell density or incorrect sample volume. These factors can impede the efficient transfer of sound energy. | 1. Increase sonication time or power in a step-wise manner. Carefully monitor the fragmentation on an agarose gel. 2. Ensure the cell pellet is fully resuspended in the correct volume of lysis buffer. Foaming can also reduce sonication efficiency, so ensure the sonicator probe is properly submerged. |
III. Experimental Protocols
A. Sonication Optimization Protocol for this compound-Treated Cells
This protocol outlines a systematic approach to optimizing sonication conditions.
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Cell Fixation: Cross-link cells with 1% formaldehyde for 10 minutes at room temperature. Quench with 125 mM glycine.
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Cell Lysis: Lyse the cells in a suitable lysis buffer to release the nuclei.
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Nuclear Lysis and Sonication: Resuspend the nuclear pellet in a sonication buffer (see recipes below).
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Sonication Time-Course:
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Divide the nuclear lysate into several aliquots.
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Sonicate each aliquot for a different amount of time (e.g., 5, 10, 15, 20, 25, 30 minutes of total "ON" time, delivered in cycles of 30 seconds ON and 30 seconds OFF on ice).
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It is recommended to start with a shorter time course for this compound-treated cells compared to untreated controls.
-
-
Reverse Cross-linking and DNA Purification: Take a small aliquot from each sonicated sample, reverse the cross-links (e.g., by heating at 65°C overnight with NaCl), and purify the DNA.
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Agarose Gel Electrophoresis: Run the purified DNA on a 1.5% agarose gel to visualize the fragment size distribution. The ideal sonication time will produce a smear predominantly between 200 and 700 bp.
B. Sonication Buffer Recipes
The choice of sonication buffer can significantly impact the outcome of the experiment. Here are two commonly used recipes with different detergent strengths. For this compound-treated cells, starting with the "Low SDS Sonication Buffer" is recommended.
| Buffer Component | High SDS Sonication Buffer | Low SDS Sonication Buffer |
| Tris-HCl, pH 8.0 | 50 mM | 50 mM |
| EDTA | 10 mM | 10 mM |
| SDS | 1% | 0.1% |
| Protease Inhibitors | 1x | 1x |
IV. Visualizations
Caption: ChIP-seq workflow with a dedicated sonication optimization loop.
Caption: Mechanism of this compound action on chromatin.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor this compound induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
NCD38 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of NCD38 in solution for long-term experiments. Adherence to these guidelines is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C. Under these conditions, the compound is stable for at least two to three years[1].
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored in tightly sealed vials at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months to a year).
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: Currently, there is limited publicly available quantitative data on the stability of this compound in aqueous solutions like PBS or cell culture media. As a benzamide derivative, this compound is expected to be stable in dilute aqueous solutions; however, prolonged incubation, especially at physiological temperatures (e.g., 37°C), may lead to degradation through hydrolysis.[1] It is crucial to prepare fresh dilutions of this compound in your aqueous experimental buffer from the DMSO stock solution immediately before each experiment. For long-term experiments, the medium containing this compound should be replaced regularly.
Q4: Can I freeze-thaw my this compound stock solution multiple times?
A4: It is strongly advised to avoid multiple freeze-thaw cycles of this compound stock solutions, as this can lead to degradation of the compound and introduce variability into your experiments. Aliquoting the stock solution into single-use vials is the best practice.
Q5: How can I check the stability of this compound in my specific experimental conditions?
A5: You can perform a stability study by incubating this compound in your experimental medium at the intended experimental temperature (e.g., 37°C). At various time points (e.g., 0, 24, 48, 72 hours), you can analyze the concentration of the intact compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous buffer/media | Low aqueous solubility of this compound. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final concentration of DMSO in your working solution (typically up to 0.5% is well-tolerated by most cell lines, but should be optimized).- Prepare the working solution by adding the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.- Consider using a surfactant or formulating agent, but be aware of its potential effects on your experimental system. |
| Loss of this compound activity in long-term experiments | Degradation of this compound in the experimental medium over time. | - Prepare fresh this compound-containing medium for each media change.- For continuous long-term exposure, consider using a perfusion system if available.- Perform a stability test of this compound in your specific cell culture medium to determine its degradation rate. |
| Inconsistent or non-reproducible experimental results | - Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles.- Inconsistent final concentrations of this compound in the working solution. | - Always use freshly thawed aliquots of the this compound stock solution.- Ensure accurate and consistent pipetting when preparing working solutions.- Calibrate pipettes regularly. |
| Cell toxicity observed at expected non-toxic concentrations | - DMSO concentration is too high.- Degradation product of this compound is more toxic than the parent compound. | - Ensure the final DMSO concentration is within the tolerated range for your cell line (perform a DMSO toxicity control).- If degradation is suspected, perform a stability analysis to identify potential degradation products. |
Summary of this compound Storage and Stability Data
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid | N/A | -20°C | ≥ 2 years | [1] |
| Solid | N/A | -20°C (long term) | > 3 years (if stored properly) | |
| Stock Solution | DMSO | 0 - 4°C (short term) | Days to weeks | |
| Stock Solution | DMSO | -20°C (long term) | Months | |
| Stock Solution | DMSO | -80°C (in solvent) | Up to 1 year |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Calculate the required volume of anhydrous DMSO to achieve the desired stock concentration.
-
Add the DMSO to the vial of this compound.
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Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
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Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
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Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution, you could add 1 µL of the 10 mM stock to 999 µL of medium.
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Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Workflow for assessing this compound stability in experimental media.
Caption: this compound inhibits LSD1, preventing demethylation and promoting gene activation.
References
Technical Support Center: Interpreting ChIP-seq Data After Nocodazole Treatment
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nocodazole (NCD38) in conjunction with Chromatin Immunoprecipitation sequencing (ChIP-seq).
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is Nocodazole and how does it work?
Nocodazole is a reversible, antineoplastic agent that disrupts the polymerization of microtubules. This disruption leads to an arrest of cells in the G2/M phase of the cell cycle, a state that can be leveraged for studying cell-cycle-specific events.[1][2]
Q2: What is ChIP-seq?
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of a specific protein of interest, such as transcription factors or modified histones.[3][4] The process involves cross-linking proteins to DNA, fragmenting the chromatin, immunoprecipitating the protein of interest using a specific antibody, and then sequencing the associated DNA.[5][6]
Q3: Why combine Nocodazole treatment with ChIP-seq?
This combination allows for the study of protein-DNA interactions specifically during the G2/M phase of the cell cycle. By synchronizing a cell population with Nocodazole, researchers can enrich for mitotic cells and investigate how chromatin-associated proteins behave during this critical phase of cell division. This approach has been used to study the binding of heat shock factors during mitosis.[7]
Experimental Design and Protocols
Q4: How should I design my Nocodazole treatment and ChIP-seq experiment?
A typical experimental design involves treating a cell culture with an optimized concentration of Nocodazole for a specific duration to achieve a high percentage of cells arrested in the G2/M phase. Following treatment, the cells are harvested for the ChIP-seq protocol. It is crucial to include proper controls, such as an untreated asynchronous cell population and an IgG control for the immunoprecipitation step.[8]
Q5: What is a standard protocol for Nocodazole treatment for cell synchronization?
The optimal concentration and duration of Nocodazole treatment can vary between cell types.[1] It is recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line. This can be assessed by flow cytometry analysis of DNA content (e.g., Propidium Iodide staining).
Troubleshooting Guide
Wet Lab Issues
Q1: I have low cell viability after Nocodazole treatment. How can I improve this?
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Optimize Nocodazole Concentration and Incubation Time: High concentrations or prolonged exposure to Nocodazole can be toxic to some cell lines. Perform a titration to find the lowest effective concentration and the shortest time required to achieve a G2/M arrest.[1]
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Monitor Cell Health: Regularly check the morphology and confluence of your cells during treatment.
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Consider a Washout Step: If the experiment allows, a Nocodazole washout followed by a short recovery period can improve cell viability before proceeding with the ChIP protocol.
Q2: My ChIP efficiency is low after Nocodazole treatment. What are the possible causes and solutions?
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Antibody Performance: Ensure you are using a ChIP-validated antibody. The epitope for your antibody might be masked during mitosis due to chromatin condensation or post-translational modifications. Test the antibody's efficiency in both asynchronous and Nocodazole-treated cells.
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Chromatin Accessibility: Mitotic chromatin is highly condensed, which can hinder antibody binding and chromatin shearing. You may need to optimize your sonication or enzymatic digestion conditions to achieve the appropriate fragment size (typically 200-1000 bp).[5]
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Cross-linking: Over-fixation with formaldehyde can mask epitopes. Optimize the cross-linking time (typically 5-15 minutes at room temperature).[9]
Q3: I am observing a high background signal in my ChIP-seq data.
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Inadequate Blocking: Ensure proper blocking of the magnetic beads with BSA or salmon sperm DNA to reduce non-specific binding.[10]
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Insufficient Washing: Use stringent wash buffers with increasing salt concentrations to effectively remove non-specifically bound proteins and DNA.[11]
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Antibody Specificity: Use a highly specific, ChIP-grade antibody. A high background could indicate that the antibody is cross-reacting with other proteins.
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IgG Control: Always include a non-specific IgG control in your experiment to assess the level of background binding.
Data Analysis and Interpretation
Q4: How do I interpret differential binding between my Nocodazole-treated and control samples?
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Normalization: It is crucial to normalize your ChIP-seq data appropriately. Simple library size normalization may not be sufficient if there are global changes in protein binding between the two conditions. Consider spike-in normalization for more quantitative comparisons.
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Peak Calling: Use a peak caller suitable for your target protein (e.g., narrow peaks for transcription factors, broad peaks for some histone modifications).[8] Be consistent with the peak calling parameters for all your samples.
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Differential Binding Analysis: Employ statistical packages designed for differential ChIP-seq analysis to identify regions with statistically significant changes in binding enrichment.
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Functional Annotation: Annotate the differential binding sites to nearby genes and perform gene ontology or pathway analysis to understand the biological implications of the observed changes.[12]
Q5: The number of peaks in my Nocodazole-treated sample is much lower than in my control sample. What does this mean?
This could be a genuine biological result, indicating a global dissociation of your protein of interest from chromatin during mitosis. However, it could also be due to technical issues:
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Lower ChIP Efficiency: As mentioned earlier, mitotic chromatin condensation can reduce the efficiency of the immunoprecipitation.
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Data Normalization: Ensure your normalization method accounts for potential global shifts in binding.
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Quality Control Metrics: Check the quality control metrics of your sequencing data, such as mapping rates and library complexity, to rule out any technical problems with the sequencing itself.[13]
Q6: I am seeing unexpected binding patterns in my mitotic ChIP-seq data.
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Cell Cycle Synchronization Efficiency: Verify the efficiency of your Nocodazole arrest using flow cytometry. An incomplete arrest will result in a mixed population of cells, which will complicate the interpretation of your data.
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Chromatin Reorganization: Mitosis involves a massive reorganization of chromatin. Your protein of interest may be relocated to different genomic regions or interact with different co-factors during this phase.
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Comparison with Other Mitotic Factors: Compare your data with published ChIP-seq datasets for other mitotic chromatin-associated proteins to see if there are common patterns of redistribution.
Experimental Protocols & Data
Nocodazole Treatment for Cell Synchronization
This protocol is a general guideline and should be optimized for your specific cell line.
| Step | Procedure | Notes |
| 1. Cell Seeding | Plate cells at a density that will allow them to reach 50-60% confluency at the time of Nocodazole addition. | This ensures that the cells are actively dividing. |
| 2. Nocodazole Addition | Add Nocodazole to the culture medium at the predetermined optimal concentration (e.g., 50-200 ng/mL). | The optimal concentration is cell-type dependent.[1] |
| 3. Incubation | Incubate the cells for the optimized duration (e.g., 12-18 hours). | The goal is to maximize the percentage of cells in G2/M. |
| 4. Harvest | Harvest the cells for the ChIP-seq protocol. A portion of the cells should be taken for cell cycle analysis by flow cytometry. | Visually inspect for rounded, mitotic cells. |
Standard Cross-linking ChIP-seq Protocol
This is a condensed overview of a typical ChIP-seq protocol.
| Stage | Key Steps | Critical Considerations |
| 1. Cross-linking | Treat cells with formaldehyde to cross-link proteins to DNA.[5] Quench with glycine. | Optimize cross-linking time to avoid over- or under-fixation.[9] |
| 2. Chromatin Fragmentation | Lyse cells and shear chromatin by sonication or enzymatic digestion (e.g., MNase).[5] | Aim for fragment sizes between 200-1000 bp.[5] |
| 3. Immunoprecipitation | Incubate fragmented chromatin with a specific antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[6] | Use a ChIP-validated antibody and include an IgG control. |
| 4. Washes | Perform a series of stringent washes to remove non-specifically bound material.[11] | This step is crucial for reducing background signal. |
| 5. Elution & Reverse Cross-linking | Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.[5] | |
| 6. DNA Purification | Purify the DNA using phenol-chloroform extraction or a column-based kit.[9] | |
| 7. Library Preparation & Sequencing | Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. |
Data Analysis Quality Control Metrics
| Metric | Description | Expected Result | Potential Issue if Not Met |
| Mapping Rate | Percentage of sequencing reads that uniquely align to the reference genome. | >70% for human/mouse data.[13] | Low mapping rate could indicate sample contamination or poor sequencing quality. |
| Library Complexity | A measure of the diversity of the DNA fragments in the library. | High complexity is desired. | Low complexity suggests PCR duplicates from insufficient starting material or over-amplification. |
| Fragment Size Distribution | The size distribution of the sequenced DNA fragments. | Should correspond to the expected size from chromatin shearing (200-1000 bp). | Inconsistent fragment sizes can affect peak calling. |
| Signal-to-Noise Ratio | The ratio of reads in enriched regions (peaks) to reads in background regions. | High signal-to-noise is indicative of a successful ChIP. | Low signal-to-noise may result from inefficient immunoprecipitation or high background. |
Visualizations
Caption: Nocodazole binds to tubulin dimers, inhibiting microtubule polymerization and activating the spindle assembly checkpoint, which results in a G2/M phase cell cycle arrest.
Caption: A generalized workflow for a ChIP-seq experiment following Nocodazole treatment, from cell culture to data analysis.
References
- 1. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block. | Semantic Scholar [semanticscholar.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. portlandpress.com [portlandpress.com]
- 5. clyte.tech [clyte.tech]
- 6. epicypher.com [epicypher.com]
- 7. Transcriptional response to stress in the dynamic chromatin environment of cycling and mitotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 10. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. hbctraining.github.io [hbctraining.github.io]
- 13. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing RNA-seq Data from NCI-H38 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with RNA-seq data, particularly from experiments involving the NCI-H38 cancer cell line.
Frequently Asked Questions (FAQs)
Q1: What is RNA-seq data normalization, and why is it crucial?
Q2: What are the common sources of technical variation in RNA-seq data?
A: Several factors can introduce technical variability into RNA-seq experiments:
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Sequencing Depth: The total number of reads can vary significantly from sample to sample. A sample with more reads will naturally show higher gene counts, which is not necessarily due to a biological difference.[3][4]
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Gene Length: Longer genes will have more reads mapped to them than shorter genes, even if they are expressed at the same level.[3]
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Library Composition: Differences in the overall composition of the RNA population between samples can affect the quantification of individual genes.[5] For instance, if a few genes are very highly expressed in one sample, they will consume a large proportion of the sequencing reads, making other genes appear to have lower expression.
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GC-Content: Biases related to the GC-content of genes can affect how efficiently their corresponding transcripts are amplified and sequenced.[6]
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Batch Effects: When samples are processed in different batches or on different dates, systematic technical variations can be introduced that may obscure true biological differences.[7]
Q3: What are the most common RNA-seq normalization methods?
A: There are several normalization methods, each with its own assumptions and ideal use cases. The most common methods can be broadly categorized as those for within-sample comparisons and those for between-sample comparisons.
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For within-sample comparison (comparing gene expression within a single sample):
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For between-sample comparison (required for differential expression analysis):
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RPKM/FPKM (Reads/Fragments Per Kilobase of transcript per Million mapped reads): These were among the first methods developed to normalize for sequencing depth and gene length.[3] However, they have been shown to be less effective for comparing gene expression between samples due to issues with library composition.[1][9]
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CPM (Counts Per Million): This method only accounts for sequencing depth and not gene length.[7] It is not recommended for comparing expression levels of different genes within the same sample.
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DESeq2's Median of Ratios: This method calculates a size factor for each sample based on the median of the ratios of gene counts to a pseudo-reference sample (the geometric mean of each gene across all samples). This approach is robust to the presence of highly expressed genes and differences in library composition.[5][10]
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TMM (Trimmed Mean of M-values): Used by the edgeR package, this method is similar to DESeq2's in that it calculates a normalization factor for each sample. It is also designed to be robust to differences in library composition.
-
Q4: Which normalization method should I choose for my NCI-H38 differential expression experiment?
A: For differential expression analysis, methods that account for library composition, such as DESeq2's median of ratios or edgeR's TMM , are generally recommended.[9] Studies have shown that normalized count data from methods like DESeq2 or TMM perform better than TPM and FPKM in clustering replicate samples and are more reproducible.[9] While TPM is useful for visualizing the expression of a gene across samples, the raw counts or DESeq2/edgeR normalized counts should be used as input for differential expression analysis software.[11]
Q5: Can I directly compare TPM values across different experiments or studies?
A: Caution should be exercised when comparing TPM values across different experiments, especially if they were generated using different library preparation protocols or sequencing platforms.[1] Variations in these protocols can significantly impact the measurement of different RNA classes, making direct comparisons of TPM values unreliable.[1] It is generally safer to re-process the raw data from different studies through the same analysis pipeline to ensure consistency.
Troubleshooting Guide
Problem: My PCA plot does not show clear separation between my experimental groups after normalization.
-
Possible Cause 1: Insufficient biological signal. The experimental conditions may not have induced strong enough changes in gene expression to be the dominant source of variation in your data.
-
Troubleshooting Steps:
-
Check for batch effects: Color your PCA plot by other metadata variables, such as the date of library preparation or the sequencing lane. If samples cluster by these technical variables instead of your biological condition, you may have a batch effect.
-
Examine a larger number of principal components: The separation may be apparent in later principal components (e.g., PC3 vs. PC4).
-
Use a different dimensionality reduction technique: Try t-SNE or UMAP to see if they reveal a better separation of your groups.
-
Problem: I suspect a batch effect in my data.
-
Possible Cause: Samples were processed at different times or by different technicians. This can introduce systematic, non-biological variation into the data.[7]
-
Troubleshooting Steps:
-
Visualize the batch effect: Use PCA plots or hierarchical clustering to see if samples group by batch.
-
Correct for the batch effect:
-
Include batch in your statistical model: For differential expression analysis, you can often include the batch as a covariate in the design formula of tools like DESeq2 or limma. This will account for the variation due to the batch effect when testing for differences between your biological groups.
-
Use batch correction tools: For visualization or clustering, you can use tools like ComBat-seq or the removeBatchEffect function in limma to adjust the normalized expression data.
-
-
Problem: My differential expression analysis yields a very large number of significant genes, or results that don't align with biological expectations.
-
Possible Cause 1: Inappropriate normalization method. Using a method like RPKM/FPKM for differential expression can sometimes lead to an inflated number of false positives.[1][9]
-
Possible Cause 2: Confounding variables. A hidden technical or biological variable that is correlated with your experimental condition of interest might be driving the observed differences.
-
Troubleshooting Steps:
-
Verify your normalization method: Ensure you are using a method appropriate for between-sample comparisons, such as DESeq2's median of ratios or TMM.[9]
-
Re-examine your experimental design and metadata: Look for any potential confounding factors. For example, were all the control samples processed in one batch and all the treated samples in another?
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Use independent filtering: Tools like DESeq2 automatically perform independent filtering to remove genes with very low read counts, which can increase the power to detect differentially expressed genes.[12] Ensure this step is being performed.
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Check for outliers: Use PCA plots and sample distance heatmaps to identify any outlier samples that may be skewing the results. Consider removing them if they are clear technical failures.
-
Data Presentation
Comparison of Common RNA-seq Normalization Methods
| Normalization Method | Normalizes for Gene Length? | Normalizes for Sequencing Depth? | Accounts for Library Composition? | Best For |
| CPM (Counts Per Million) | No | Yes | No | Gross estimation of gene expression; not for DE analysis |
| RPKM/FPKM | Yes | Yes | No | Within-sample gene comparison (with caution) |
| TPM (Transcripts Per Million) | Yes | Yes | Partially | Within-sample comparison and visualization |
| DESeq2 Median of Ratios | No (uses raw counts) | Yes | Yes | Differential Expression Analysis |
| edgeR TMM | No (uses raw counts) | Yes | Yes | Differential Expression Analysis |
Experimental Protocols
Protocol: Standard RNA-seq Normalization and Differential Expression Workflow using DESeq2
This protocol outlines the key computational steps for normalizing RNA-seq count data and performing differential expression analysis.
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Input Data:
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A "count matrix": a table where rows represent genes and columns represent samples, with the values being the raw read counts.
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A "metadata table": a table describing the experimental design, where rows correspond to the samples in the count matrix and columns contain variables of interest (e.g., treatment group, batch number).
-
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Create a DESeqDataSet Object:
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In R, use the DESeqDataSetFromMatrix function to combine the count matrix and metadata into a single object.
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Specify the "design formula" at this stage (e.g., ~ batch + condition), which tells DESeq2 which variables to test for and which to correct for.
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Pre-filtering (Optional but Recommended):
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Remove genes with very low counts across all samples. A common approach is to keep only genes that have a count of at least 10 in a minimum number of samples.[12]
-
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Normalization:
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Run the DESeq function. This single function will perform the following steps:
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Estimate size factors: This is the normalization step, where DESeq2 calculates a size factor for each sample using the "median of ratios" method.[5]
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Estimate gene-wise dispersions: This step models the variance of each gene's counts.
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Fit a negative binomial model and perform statistical testing: This step identifies genes that are differentially expressed between your conditions of interest.
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Extracting Results:
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Use the results function to generate a table of differentially expressed genes, which will include log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).
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Normalized Data for Visualization:
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To obtain normalized counts for downstream applications like heatmaps or PCA plots, use functions like vst (variance stabilizing transformation) or rlog (regularized log transformation) on the DESeqDataSet object. These transformations create homoscedastic data (i.e., the variance is similar across the range of mean values), which is important for many visualization and clustering methods.
-
Visualizations
Experimental and Analytical Workflow
Caption: A typical workflow for an RNA-seq experiment.
Decision Tree for Choosing a Normalization Method
Caption: A guide to selecting an appropriate normalization strategy.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK pathway, often dysregulated in cancer.
References
- 1. Normalizing Behaviors and RNASeq: A Tale of Good and Bad Practices | by Decode Box | Medium [medium.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. pluto.bio [pluto.bio]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. bigomics.ch [bigomics.ch]
- 8. youtube.com [youtube.com]
- 9. tpm-fpkm-or-normalized-counts-a-comparative-study-of-quantification-measures-for-the-analysis-of-rna-seq-data-from-the-nci-patient-derived-models-repository - Ask this paper | Bohrium [bohrium.com]
- 10. youtube.com [youtube.com]
- 11. How important is normalization for RNA_Seq data ? [biostars.org]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting low signal in western blots for LSD1 after NCD38
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Western blots for Lysine-Specific Demethylase 1 (LSD1), particularly after treatment with the LSD1 inhibitor, NCD38.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a very weak or no signal for LSD1 on our Western blot after treating cells with this compound. What are the possible causes?
A low or absent signal for LSD1 can stem from multiple factors, ranging from sample preparation to antibody incubation and signal detection. Here's a breakdown of potential issues and solutions:
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Protein Lysate Quality:
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Insufficient Protein Loaded: For low-abundance proteins like LSD1, a higher protein concentration is often necessary. We recommend loading at least 20-30 µg of total protein from whole-cell extracts.[1] For tissues or when expecting low expression, this may need to be increased to 100 µg.[1]
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Protein Degradation: Ensure that your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors to prevent LSD1 degradation.[2][3][4] All sample preparation steps should be carried out at 4°C or on ice.[2]
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Incomplete Lysis: The choice of lysis buffer is critical and depends on the subcellular localization of your protein. For a nuclear protein like LSD1, a standard RIPA buffer is often effective for achieving maximum protein yield.[4]
-
-
Antibody Issues:
-
Suboptimal Antibody Concentration: The dilution of your primary and secondary antibodies is crucial. An antibody concentration that is too low will result in a weak signal. It is recommended to perform an antibody titration to determine the optimal working concentration for your specific experimental conditions.[2][5]
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Antibody Inactivity: Ensure your primary and secondary antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. To test antibody activity, you can perform a dot blot.[6]
-
Incorrect Secondary Antibody: Verify that your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[7]
-
-
Western Blot Procedure:
-
Inefficient Protein Transfer: Incomplete transfer of protein from the gel to the membrane is a common cause of low signal.[3][6] For larger proteins, a wet transfer is generally more efficient than a semi-dry transfer.[2] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[3]
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Membrane Choice: The membrane pore size can affect protein retention. For most proteins, a 0.45 µm pore size is suitable, but for smaller proteins, a 0.2 µm membrane may be better.[2]
-
Excessive Washing: While washing is necessary to reduce background, excessive washing can also wash away your signal.[6] Adhere to the recommended number and duration of washes.
-
Blocking Buffer Issues: Some blocking buffers can mask the epitope your antibody recognizes.[6][8] While 5% non-fat dry milk is common, for some antibodies, 5% BSA may be a better choice.[1]
-
-
Detection:
Q2: Could the this compound treatment itself be the reason for the low LSD1 signal?
This compound is a novel inhibitor of LSD1.[9] While its primary mechanism is to inhibit the demethylase activity of LSD1, it is possible that prolonged treatment or high concentrations could lead to downstream effects that alter LSD1 protein levels, such as protein degradation or changes in gene expression. However, a more direct cause of low signal is likely one of the technical issues mentioned in Q1. To investigate this, you could include a positive control of untreated cells on the same blot to compare LSD1 levels.
Q3: What are the recommended antibody dilutions and protein loading amounts for an LSD1 Western blot?
The optimal conditions can vary depending on the specific antibody and cell line used. However, the following table provides a general starting point for optimization.
| Parameter | Recommendation | Notes |
| Protein Loading | 20-100 µg | Start with 30 µg for cell lysates and increase if the signal is weak.[1] |
| Primary Antibody Dilution | 1:1000 | This is a common starting dilution for many commercially available LSD1 antibodies.[10][11] Always refer to the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | The optimal dilution depends on the specific antibody and detection system. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Milk is a common choice, but BSA may be preferable for some phospho-specific antibodies.[1][12] |
| Primary Antibody Incubation | Overnight at 4°C | This can increase the signal for low-abundance proteins.[8][13] |
Experimental Protocols
Detailed Western Blot Protocol for LSD1
-
Sample Preparation (Cell Lysate):
-
Culture and treat your cells as required for your experiment (e.g., with this compound).
-
Wash cells twice with ice-cold PBS.[4]
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes.[4]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (this is your protein lysate) and transfer it to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.[4]
-
Add 4x Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes to denature the proteins.[4]
-
-
SDS-PAGE:
-
Load 20-100 µg of your protein samples into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours is recommended for optimal transfer.[2]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[3] Destain with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary LSD1 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time as needed to obtain a clear signal.[6]
-
Visualizations
Western Blot Workflow for LSD1
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. youtube.com [youtube.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. LSD1 antibody | knockout validation | Cell Signaling Technology 2139 [labome.com]
- 11. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing NCD38 and ATRA Combination Treatment
Welcome to the technical support center for optimizing the combination treatment of anti-CD38 (NCD38) therapies and All-Trans Retinoic Acid (ATRA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to this therapeutic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of combining an anti-CD38 therapeutic (this compound) with ATRA?
A1: The combination therapy is based on the principle that ATRA can increase the expression of CD38 on the surface of malignant cells.[1][2] This upregulation enhances the binding and efficacy of anti-CD38 targeting agents (such as monoclonal antibodies like daratumumab or CAR-T/NK cells), leading to improved tumor cell lysis.[3][4]
Q2: In which cancer types has this combination shown promise?
A2: This combination strategy has shown promising preclinical results in various hematological malignancies, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][3][5]
Q3: What is the primary signaling pathway through which ATRA upregulates CD38 expression?
A3: ATRA, a derivative of vitamin A, binds to the retinoic acid receptor-alpha (RARα). This ligand-receptor complex then acts as a transcription factor, binding to the retinoic acid response element (RARE) in the first intron of the CD38 gene, thereby inducing its transcription and subsequent protein expression on the cell surface.[3]
Troubleshooting Guide
Issue 1: Low or no significant upregulation of CD38 expression after ATRA treatment.
-
Possible Cause 1: Suboptimal ATRA Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal ATRA concentration for your specific cell line. Concentrations between 0.5 µM and 1 µM have been shown to be effective for upregulating CD38 in various cell lines.[3][6] An excessive concentration of ATRA can lead to cellular toxicity.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment. Significant increases in CD38 mRNA can be observed as early as 3 hours, with surface protein expression increasing significantly after 24 to 72 hours of incubation with ATRA.[3]
-
-
Possible Cause 3: Cell Line-Specific Resistance or Low Sensitivity.
-
Possible Cause 4: Improper ATRA Handling and Storage.
-
Solution: ATRA is light-sensitive and should be protected from light during storage and handling. Prepare fresh dilutions for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C or -80°C in an amber tube).
-
Issue 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Ensure consistent cell density at the time of treatment, passage number, and overall cell health. Cell viability should be above 90% before starting any experiment.
-
-
Possible Cause 2: Inaccurate Pipetting or Reagent Preparation.
-
Solution: Calibrate pipettes regularly. Ensure thorough mixing of ATRA stock solutions before dilution.
-
Issue 3: Unexpected cytotoxicity with ATRA treatment alone.
-
Possible Cause 1: ATRA concentration is too high.
-
Solution: Lower the ATRA concentration. While the goal is to upregulate CD38, high concentrations of ATRA can induce apoptosis in some cell lines.[7] A preliminary toxicity assay (e.g., MTT or trypan blue exclusion) is recommended to determine the non-toxic concentration range for your specific cells.
-
-
Possible Cause 2: Extended exposure to ATRA.
-
Solution: Reduce the incubation time. While longer incubation can increase CD38 expression, it might also lead to off-target effects and toxicity.
-
Quantitative Data Summary
Table 1: Effect of ATRA on CD38 Expression in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | ATRA Concentration | Incubation Time | Fold Increase in CD38 Expression (MFI) | Reference |
| MV4-11 | AML | 1 µM | 24 h | Significant Upregulation | [3] |
| MOLM-13 | AML | 1 µM | 48 h | Up to 20-fold | [8] |
| KASUMI-1 | AML | 1 µM | 48 h | Significant Upregulation | [8] |
| THP-1 | AML | 1 µM | 48 h | Significant Upregulation | [8] |
| U266 | MM | 0.5 µM | Not Specified | ~3-fold | [6] |
| MOLP-2 | MM | 0.5 µM | Not Specified | ~3-fold | [6] |
| KMS12BM | MM | 1 µM | 72 h | Significant Upregulation | [5] |
| NCU-MM1 | MM | 1 µM | 72 h | Significant Upregulation | [5] |
Experimental Protocols
1. Protocol for ATRA-induced CD38 Upregulation and Flow Cytometry Analysis
-
Cell Seeding: Seed cells (e.g., AML or MM cell lines) in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
ATRA Treatment: Add ATRA to the desired final concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Staining:
-
Harvest cells and wash twice with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend cells in 100 µL of FACS buffer.
-
Add a fluorescently conjugated anti-CD38 antibody (e.g., PE-conjugated) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the live cell population and quantify the Mean Fluorescence Intensity (MFI) of the CD38 signal.
2. Protocol for Cell Viability/Cytotoxicity Assay (e.g., LDH Release Assay)
-
Cell Preparation and Treatment:
-
Seed target cells in a 96-well plate.
-
Treat one set of wells with ATRA (e.g., 1 µM) for 24-48 hours to upregulate CD38. Include untreated control wells.
-
-
Co-culture with Anti-CD38 Therapy:
-
Add the anti-CD38 therapeutic agent (e.g., Daratumumab at 20 µg/mL or anti-CD38 CAR-T/NK cells at a specific Effector:Target ratio).
-
Include appropriate controls: target cells alone, target cells with ATRA only, target cells with anti-CD38 agent only.
-
-
Incubation: Incubate the co-culture for a predetermined time (e.g., 4-24 hours).
-
LDH Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Perform the LDH release assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculation: Calculate the percentage of specific lysis using the formula provided in the assay kit, comparing the experimental wells to spontaneous release (target cells alone) and maximum release (lysed target cells) controls.
Visualizations
Caption: ATRA-induced CD38 upregulation pathway and therapeutic implication.
Caption: General experimental workflow for testing this compound and ATRA combination.
References
- 1. Monoclonal antibodies targeting CD38 in hematological malignancies and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of CD38 expression on multiple myeloma cells by all-trans retinoic acid improves the efficacy of daratumumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-leukemic effects of all-trans retinoic acid in combination with Daratumumab in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All-trans retinoic acid improves NSD2-mediated RARα phase separation and efficacy of anti-CD38 CAR T-cell therapy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Balancing the CD38 Expression on Effector and Target Cells in Daratumumab-Mediated NK Cell ADCC against Multiple Myeloma [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cell Synchronization for NCI-H292 Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for synchronizing NCI-H292 cells for cell cycle analysis.
Frequently Asked Questions (FAQs)
Q1: What is cell synchronization?
A1: Cell synchronization is the process of inducing a population of cells in culture, which are normally at different stages of the cell cycle, to progress through the cycle in unison. This creates a large population of cells at a specific phase (e.g., G1, S, or G2/M), which is crucial for studying events that are cell cycle-dependent.[1][2]
Q2: Why is it necessary to synchronize NCI-H292 cells?
A2: Synchronizing NCI-H292 cells, a human lung mucoepidermoid carcinoma cell line, is essential for a variety of applications.[3][4] These include studying the effects of drugs at specific cell cycle phases, investigating the regulation of cyclins and cyclin-dependent kinases (CDKs), analyzing DNA replication, and examining the mechanisms of mitotic entry and exit. A synchronized population provides a clear window into these processes, which would be obscured by the heterogeneity of an asynchronous culture.
Q3: What are the common methods for cell synchronization?
A3: The primary methods fall into two categories:
-
Induction Methods (Whole-Culture): These methods treat the entire cell population to arrest them at a specific checkpoint. Common techniques include serum starvation (for G0/G1 arrest) and the use of chemical inhibitors like thymidine (G1/S arrest) or nocodazole (G2/M arrest).[5][6]
-
Selection Methods: These methods physically separate cells that are at a particular phase of the cell cycle, such as mitotic shake-off, which collects loosely adherent mitotic cells.[7]
This guide focuses on the more common induction methods.
Comparison of Common Synchronization Techniques
The selection of a synchronization method depends on the desired cell cycle phase and the specific experimental needs. Each technique has distinct advantages and potential drawbacks.
| Method | Target Phase | Mechanism | Advantages | Disadvantages & Considerations |
| Serum Starvation | G0/G1 | Deprives cells of essential growth factors found in fetal bovine serum (FBS), causing them to exit the cell cycle and enter a quiescent (G0) or arrested G1 state.[8] | Inexpensive and relatively simple to perform.[6] | Ineffective for many cancer cell lines, which may have acquired growth factor independence.[8][9] Can induce apoptosis or differentiation.[10] Results can be highly variable.[11] |
| Double Thymidine Block | G1/S Border | High concentrations of thymidine inhibit the enzyme ribonucleotide reductase, leading to a depletion of dCTP and halting DNA synthesis, thus arresting cells at the G1/S transition.[12][13] | A highly effective and widely used method for achieving tight synchronization at the G1/S boundary.[14] The block is readily reversible. | The protocol is lengthy (typically >30 hours).[15] Can potentially cause DNA damage or other cellular stress. |
| Nocodazole Block | G2/M (Prometaphase) | Nocodazole is a reversible anti-neoplastic agent that disrupts the formation of microtubules, preventing the assembly of the mitotic spindle and arresting cells in prometaphase.[1][9] | Highly effective for enriching the population of mitotic cells (>80%).[9] Release from the block allows for the study of mitotic exit and entry into G1. | Can be toxic to cells, especially with prolonged exposure.[13] Cells may undergo mitotic slippage or apoptosis. The optimal concentration and duration must be carefully determined for the specific cell line.[5][16] |
Experimental Protocols
Note: The NCI-H292 cell line is an adherent human epithelial line derived from a lung carcinoma.[17] Standard culture conditions are RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine, grown at 37°C in a 5% CO₂ incubator.[3][18] All protocols should be optimized for your specific experimental conditions.
Protocol 1: Synchronization in G0/G1 by Serum Starvation
This protocol is designed to arrest NCI-H292 cells in the G0/G1 phase.
Materials:
-
NCI-H292 cells (70-80% confluent)
-
Complete growth medium (RPMI-1640 + 10% FBS)
-
Serum-free medium (RPMI-1640 only)
-
Phosphate-Buffered Saline (PBS), sterile
Methodology:
-
Aspirate the complete growth medium from the culture vessel.
-
Gently wash the cell monolayer twice with pre-warmed, sterile PBS to remove any residual serum.
-
Add pre-warmed, serum-free medium to the culture vessel.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. The optimal duration should be determined empirically, as prolonged starvation can lead to cell death.[8]
-
To release the cells from the G0/G1 block, aspirate the serum-free medium and replace it with pre-warmed complete growth medium (containing 10% FBS).
-
Cells should begin to re-enter the cell cycle. Samples can be collected at various time points post-release to analyze progression through S, G2, and M phases.
Protocol 2: Synchronization at G1/S Border by Double Thymidine Block
This protocol uses two sequential treatments with thymidine to arrest cells at the beginning of S phase.[14]
Materials:
-
NCI-H292 cells (~30-40% confluent)
-
Complete growth medium
-
Thymidine stock solution (e.g., 100 mM in sterile water)
-
Phosphate-Buffered Saline (PBS), sterile
Methodology:
-
First Block: Add thymidine to the complete growth medium of the cells to a final concentration of 2 mM.
-
Incubate for 18-19 hours at 37°C in a 5% CO₂ incubator. This will arrest cells throughout S phase.
-
Release: Aspirate the thymidine-containing medium. Wash the cells twice with a generous volume of pre-warmed, sterile PBS.
-
Add fresh, pre-warmed complete growth medium.
-
Incubate for 9 hours. This allows the arrested cells to progress through the cell cycle.
-
Second Block: Add thymidine again to a final concentration of 2 mM.
-
Incubate for 16-17 hours. This second block traps the now-synchronized population of cells at the G1/S border.
-
Final Release: To study S-phase progression, aspirate the thymidine-containing medium, wash twice with PBS, and add fresh complete growth medium. Collect cells at desired time points. Over 95% of cells are expected to progress into S phase upon release.[14]
Diagrams: Workflows and Pathways
References
- 1. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 3. NCI-H292. Culture Collections [culturecollections.org.uk]
- 4. NCI-H292 as an alternative cell line for the isolation and propagation of the human paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. cell cycle synchronization [bio.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. Cell cycle synchronization [bio-protocol.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 17. bcrj.org.br [bcrj.org.br]
- 18. cloud-clone.com [cloud-clone.com]
Technical Support Center: Managing DMSO Cytotoxicity for NCD38
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of Dimethyl Sulfoxide (DMSO) when used as a solvent for the novel compound NCD38.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: Many organic compounds, including novel drug candidates like this compound, have poor solubility in aqueous solutions. DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for in vitro and in vivo studies.[1] For hydrophobic compounds, dissolving them first in a small amount of 100% DMSO before dilution in aqueous buffers is a standard practice.[2]
Q2: What are the known cytotoxic effects of DMSO?
A2: While widely used, DMSO is not biologically inert and can exhibit cytotoxic effects, which are generally concentration- and time-dependent.[3][4][5] High concentrations of DMSO can lead to cell membrane damage, inhibition of cell proliferation, and apoptosis.[2][4][6] Even at low concentrations, DMSO can influence cellular processes, including altering gene expression, inducing cell differentiation, and affecting signaling pathways.[7][8][9]
Q3: What is the recommended maximum concentration of DMSO for cell culture experiments with this compound?
A3: The safe concentration of DMSO is highly dependent on the cell type and the duration of exposure.[3][10] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[2] However, primary cells are often more sensitive.[2] A general "rule of thumb" is to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[2][10] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[2]
Q4: How can I prepare a stock solution of this compound in DMSO to minimize the final solvent concentration?
A4: To achieve a low final DMSO concentration, you should prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to achieve a final DMSO concentration of 0.5%, you can prepare a 200X stock solution of this compound.[2] When preparing working solutions, the DMSO stock should be added slowly to the stirred aqueous medium to prevent precipitation of the compound.[2]
Q5: Should I include a DMSO-only control in my experiments?
A5: Absolutely. It is essential to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with the this compound-DMSO solution. This allows you to distinguish the effects of this compound from the effects of the solvent itself.[10][11]
Troubleshooting Guides
Issue 1: High levels of cell death observed in both this compound-treated and DMSO control groups.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high. | Verify the final DMSO concentration in your culture medium. If it exceeds the tolerance level of your cell line (typically >0.5-1%), reduce the concentration. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line and experiment duration.[2][10] |
| Cell line is particularly sensitive to DMSO. | Some cell lines, especially primary cells, are more sensitive to DMSO.[2] For these, it is critical to use the lowest possible DMSO concentration (e.g., ≤ 0.1%). |
| Incorrect stock solution preparation. | Ensure that the this compound stock solution in DMSO is properly prepared and that the final dilution is calculated and performed correctly. A simple calculation error can lead to excessively high DMSO concentrations. |
| Contaminated DMSO. | Use only high-purity, sterile-filtered DMSO suitable for cell culture applications. Impurities in the DMSO can be toxic to cells. |
Issue 2: Inconsistent results or high variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Heterogeneous effects of DMSO. | DMSO's effects on signaling pathways can be heterogeneous and vary based on concentration, exposure time, and cell line.[7] Ensure that all experimental parameters, including incubation times and DMSO concentrations, are kept consistent across all replicates. |
| Precipitation of this compound upon dilution. | If this compound precipitates out of solution when the DMSO stock is added to the aqueous culture medium, it will lead to inconsistent concentrations of the active compound. To avoid this, add the DMSO stock dropwise to the vigorously vortexing or stirring culture medium.[2] You can also gently warm the medium. If precipitation persists, you may need to reconsider the initial stock concentration or explore alternative solvents. |
| Inconsistent cell density. | Maintaining a consistent cell density is crucial for reproducible results in cytotoxicity assays.[12] Ensure that cells are seeded at the same density for all experiments. |
Issue 3: this compound appears to have no effect at expected active concentrations.
| Possible Cause | Troubleshooting Step |
| DMSO is interfering with the activity of this compound or its target. | DMSO can interact with proteins and may interfere with the biological activity of the compound under investigation.[13] This is a complex issue to resolve. Consider if the mechanism of action of this compound could be sensitive to solvent effects. |
| This compound is not fully dissolved. | Ensure that this compound is completely dissolved in the DMSO stock solution. Sonication can aid in dissolving sparingly soluble compounds.[2] |
| Incorrect experimental controls. | Re-evaluate your positive and negative controls to ensure the assay is performing as expected. |
Quantitative Data Summary
Table 1: General Cytotoxicity of DMSO on Various Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Effect on Cell Viability | Reference |
| Hep G2 | 3% | 72 hours | Significant inhibition of cell proliferation | [4] |
| Hep G2 | 5% | 72 hours | No cell proliferation observed | [4] |
| Human Apical Papilla Cells (hAPC) | 1% | 72 hours & 7 days | Significant reduction in cell viability | [5] |
| Human Apical Papilla Cells (hAPC) | 5% and 10% | 24, 48, 72 hours & 7 days | Cytotoxic at all time points | [5] |
| Various Cancer Cell Lines | 0.3125% | Up to 72 hours | Minimal cytotoxicity (except for MCF-7 at 48 & 72h) | [3] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Recommendation | Final DMSO Concentration | Rationale | Reference |
| General Use | ≤ 0.5% | Tolerated by most cell lines without severe cytotoxicity. | [1][2] |
| Sensitive/Primary Cells | ≤ 0.1% | Minimizes off-target effects and cytotoxicity in sensitive cell types. | [2][10] |
| Gold Standard | < 0.1% | Considered non-influential for most cancer cell lines. | [10] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Prepare DMSO Dilutions: Prepare a series of dilutions of cell culture-grade DMSO in your complete culture medium. A common range to test is from 0.01% to 5% (v/v).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include a "no DMSO" control.
-
Incubation: Incubate the plate for a duration relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration that does not cause a significant reduction in cell viability (e.g., >90% viability) is your maximum tolerated concentration.
Protocol 2: Preparation of this compound Working Solutions
-
Prepare High-Concentration Stock: Dissolve a precisely weighed amount of this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 1000X your highest final concentration). Ensure complete dissolution; sonication may be used if necessary.[2]
-
Intermediate Dilutions (Optional): If you need to prepare a wide range of final concentrations, it may be convenient to make intermediate dilutions of your stock solution in 100% DMSO.
-
Prepare Final Working Solution: To prepare the final working solution, slowly add the required volume of the this compound/DMSO stock solution to your pre-warmed complete culture medium while vortexing or stirring.[2] This gradual addition helps to prevent precipitation. Ensure the final DMSO concentration does not exceed the predetermined maximum tolerated concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to an equal volume of culture medium.
Visualizations
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 9. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. PLGA and Mg(OH)2 Composite Coatings on Zinc Alloy for Improving Degradation Resistance and Cell Compatibility [mdpi.com]
Ensuring complete cell lysis for NCD38 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring complete cell lysis for experiments involving the selective LSD1 inhibitor, NCD38. Complete and efficient cell lysis is a critical first step for the success of various downstream applications, including Western blotting, immunoprecipitation, and enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cell lysis in this compound experiments?
Q2: Which type of lysis buffer is most suitable for studying nuclear proteins affected by this compound?
Since this compound targets the nuclear enzyme LSD1, it is essential to use a lysis buffer that can efficiently extract nuclear proteins.[2][3] A harsh buffer like Radioimmunoprecipitation Assay (RIPA) buffer is often recommended for this purpose as it is effective at solubilizing nuclear and mitochondrial proteins.[4] For applications where preserving protein-protein interactions is critical, a milder buffer like NP-40 lysis buffer might be considered, potentially in combination with mechanical disruption methods.[5]
Q3: Why is it important to keep samples on ice during lysis?
Cellular lysates are vulnerable to degradation by endogenous proteases and phosphatases that are released upon cell disruption. Keeping samples on ice and using pre-cooled buffers and equipment helps to slow down the activity of these enzymes, thus preserving the integrity of the proteins of interest.[6]
Q4: Should I add protease and phosphatase inhibitors to my lysis buffer?
Yes, it is highly recommended to add both protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use.[5][7] Protease inhibitors prevent the degradation of your target proteins, while phosphatase inhibitors are crucial for studying phosphorylation events, which are often part of the signaling pathways affected by LSD1 inhibition.[8][9]
Q5: How can I tell if my cell lysis was successful?
A good indication of successful lysis is a decrease in the viscosity of the cell suspension, which should change from a milky appearance to a more translucent, watery consistency.[8][10] After centrifugation, a successfully lysed sample will yield a small, tight pellet of cell debris and a clear supernatant (the lysate).[10] A large, soft pellet may indicate that many cells remained intact.[10]
Troubleshooting Incomplete Cell Lysis
Incomplete cell lysis can be a significant source of experimental variability and poor results. The following guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low protein yield in lysate | Insufficiently harsh lysis buffer for the cell type or subcellular fraction of interest. | Switch to a stronger detergent-based buffer, such as RIPA buffer, especially for nuclear or membrane-bound proteins.[4] |
| Inefficient mechanical disruption. | Optimize sonication parameters (increase power or duration) or freeze-thaw cycles (increase number of cycles).[11][12] Ensure the sonicator probe is properly submerged in the sample.[13] | |
| Lysis buffer volume is too high for the number of cells. | Use a more concentrated cell suspension or reduce the volume of lysis buffer. A common starting point is 500 µL of lysis buffer for a 10 cm plate of cultured cells.[8] | |
| High viscosity of the lysate | Incomplete shearing of DNA released from the nucleus. | Include a sonication step in your protocol to shear the DNA, which will reduce the viscosity of the lysate.[8][14] Alternatively, add a DNase, such as Benzonase, to the lysis buffer to digest the DNA.[11] |
| Protein of interest is in the insoluble pellet | The protein may be part of a larger complex or aggregated. | Try a stronger lysis buffer containing SDS.[5] Consider increasing the salt concentration in the lysis buffer to disrupt protein-protein interactions. |
| Incomplete disruption of cells or organelles. | Combine chemical lysis with a mechanical method like sonication or homogenization for more robust disruption.[15] | |
| Inconsistent results between samples | Variability in lysis procedure. | Standardize all lysis steps, including incubation times, sonication settings, and centrifugation parameters.[16] Use a consistent ratio of lysis buffer to cell pellet volume. |
Experimental Protocols & Methodologies
Below are detailed protocols for common cell lysis methods. These should be optimized for your specific cell line and downstream application.
Protocol 1: Detergent-Based Lysis using RIPA Buffer
This method is suitable for whole-cell lysates, including nuclear and cytoplasmic proteins.
-
Preparation:
-
Culture and treat cells with this compound as per your experimental design.
-
Prepare fresh RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Immediately before use, add protease and phosphatase inhibitor cocktails to the RIPA buffer.
-
Pre-cool all buffers, tubes, and the centrifuge to 4°C.[4]
-
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of RIPA buffer with inhibitors to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in RIPA buffer with inhibitors.
-
-
Lysis:
-
Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Protocol 2: Mechanical Lysis using Sonication
This method is often used in conjunction with a lysis buffer to ensure complete disruption and to shear DNA.
-
Preparation:
-
Follow steps 1 and 2 from the Detergent-Based Lysis protocol. A milder buffer like NP-40 lysis buffer (150 mM NaCl, 1.0% NP-40, 50 mM Tris-Cl, pH 7.4) can be used if harsh detergents need to be avoided.[5]
-
-
Sonication:
-
Place the tube containing the cell suspension in an ice-water bath to prevent overheating.[14]
-
Sonicate the sample using a probe sonicator. Use short pulses (e.g., 10-15 seconds on) followed by rest periods (e.g., 10-15 seconds off) to allow the sample to cool.[8][18] Repeat for several cycles.
-
The total sonication time will need to be optimized for your specific cell type and sonicator.
-
-
Clarification:
-
Follow step 4 from the Detergent-Based Lysis protocol.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cell Lysis
Caption: A generalized workflow for preparing cell lysates for downstream analysis.
Hypothesized this compound Signaling Pathway
Caption: this compound inhibits LSD1, leading to changes in histone methylation and gene expression.
References
- 1. Protein - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. A novel LSD1 inhibitor this compound ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. Lysis buffer - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. CST Learning Lab LIVE! ウェビナーシリーズ | Cell Signaling Technology [cellsignal.jp]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bio-rad.com [bio-rad.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. iji.sums.ac.ir [iji.sums.ac.ir]
- 18. youtube.com [youtube.com]
Selecting the correct antibody for LSD1 ChIP after NCD38 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers performing Chromatin Immunoprecipitation (ChIP) for Lysine-Specific Demethylase 1 (LSD1) following treatment with the inhibitor NCD38.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect LSD1?
A1: this compound is a potent and selective inhibitor of LSD1 (also known as KDM1A), a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). This compound has been shown to selectively disrupt the interaction between LSD1 and its partner protein GFI1B, without affecting the core LSD1-CoREST-HDAC1/2 complex. This disruption leads to the reactivation of super-enhancers that are aberrantly silenced by the LSD1 complex in certain cancers, resulting in anti-leukemic effects.
Q2: How does this compound treatment impact LSD1's association with chromatin?
A2: By inhibiting its demethylase activity and disrupting its interaction with specific binding partners, this compound treatment can alter the genomic localization of LSD1. Studies have shown that treatment with LSD1 inhibitors can lead to a reduction of LSD1 binding at certain genomic loci. This is a critical consideration for your ChIP experiment, as it may result in a lower overall ChIP signal compared to untreated cells.
Q3: Which LSD1 antibody is recommended for ChIP after this compound treatment?
A3: Selecting a highly specific and validated antibody is crucial for a successful ChIP experiment, especially after drug treatment that may alter the target protein's conformation or accessibility. While no single antibody has been universally validated for LSD1 ChIP post-NCD38 treatment across all cell types, the following antibodies have been successfully used for LSD1 ChIP in various contexts, including after inhibitor treatments. It is strongly recommended to validate your chosen antibody in your specific experimental system.
Recommended LSD1 Antibodies for ChIP
| Antibody Name | Vendor | Catalog Number | Type | Validation Notes |
| KDM1A/LSD1 Antibody | Active Motif | 39187 | Rabbit Polyclonal | While not explicitly stated in the primary article, cross-referencing with related publications suggests this antibody has been used successfully in ChIP following this compound treatment in ovarian cancer cells. |
| ChIPAb+ LSD1 (KDM1A) | Millipore | 17-10531 | Mouse Monoclonal | ChIP-validated antibody. The product datasheet provides a detailed protocol and validation data. |
| LSD1 (C65B10) Rabbit mAb | Cell Signaling Technology | 2184 | Rabbit Monoclonal | Validated for ChIP and ChIP-seq. The manufacturer provides recommended dilutions and protocols. |
| LSD1 antibody | Abcam | ab17721 | Rabbit Polyclonal | Has been cited in publications for use in LSD1 ChIP-seq experiments. |
| LSD1 Antibody - ChIP-seq Grade | Diagenode | C15410067 | Rabbit Polyclonal | Specifically validated for ChIP-seq applications with supporting data available. |
Troubleshooting Guide
This guide addresses common issues encountered when performing LSD1 ChIP after this compound treatment.
Problem 1: Low or No LSD1 ChIP Signal
| Potential Cause | Troubleshooting Step |
| Reduced LSD1 chromatin binding due to this compound treatment. | Increase the amount of starting cell material or chromatin per immunoprecipitation (IP). Optimize the this compound treatment time and concentration; shorter treatment times may be sufficient to observe the desired biological effect without causing excessive dissociation of LSD1 from chromatin. |
| Inefficient antibody. | Validate the antibody's ability to immunoprecipitate LSD1 from your specific cell lysate by Western blot. Perform an antibody titration to determine the optimal concentration for your ChIP experiment. Even for validated antibodies, performance can vary between cell types and experimental conditions. |
| Suboptimal cross-linking. | Optimize the formaldehyde cross-linking time. Over-cross-linking can mask epitopes, while under-cross-linking will be inefficient. A typical starting point is 10 minutes at room temperature, but this may need to be adjusted. Consider a two-step cross-linking protocol if LSD1 is part of a larger complex. |
| Inefficient chromatin shearing. | Ensure chromatin is sheared to the optimal size range (typically 200-800 bp). Verify shearing efficiency by running an aliquot of your sheared chromatin on an agarose gel. Optimize sonication or enzymatic digestion conditions. |
Problem 2: High Background in ChIP-qPCR or ChIP-seq
| Potential Cause | Troubleshooting Step |
| Non-specific antibody binding. | Ensure you are using a ChIP-validated antibody. Include a negative control IP with a non-specific IgG of the same isotype and from the same host species as your primary antibody. Increase the stringency of your wash buffers (e.g., by increasing salt concentration or adding more detergent). |
| Too much antibody. | Perform an antibody titration to find the concentration that gives the best signal-to-noise ratio. Using too much antibody can lead to increased non-specific binding. |
| Over-cross-linking. | Excessive cross-linking can lead to the co-precipitation of non-specifically interacting proteins and DNA.[1] Reduce the formaldehyde incubation time or concentration. |
| Incomplete cell lysis or chromatin solubilization. | Ensure complete cell lysis to release the nuclei. After shearing, centrifuge the lysate at high speed to pellet insoluble debris before proceeding with the IP. |
Problem 3: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step |
| Variability in this compound treatment. | Ensure consistent timing, concentration, and cell density for all this compound treatments. |
| Inconsistent chromatin preparation. | Standardize all steps of the chromatin preparation, including cell harvesting, cross-linking, and shearing. For sonication, keep samples cold and use the same sonicator with consistent settings. |
| Pipetting errors or sample loss. | Use low-retention tips and be meticulous with pipetting, especially during washes and elution steps. |
Experimental Protocols
Detailed Protocol: LSD1 ChIP after this compound Treatment
This protocol provides a general framework. Optimization for your specific cell type and experimental conditions is essential.
1. Cell Culture and this compound Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or vehicle control (e.g., DMSO) for the determined duration (e.g., 24-48 hours).
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Harvest cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei and resuspend in a shearing buffer.
-
Shear chromatin to an average size of 200-800 bp using a sonicator or enzymatic digestion (e.g., micrococcal nuclease).
-
QC Step: Run an aliquot of sheared chromatin on an agarose gel to verify the fragment size.
4. Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
Add the optimized amount of anti-LSD1 antibody (or IgG control) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
5. Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
6. Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted chromatin and the input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
7. Downstream Analysis:
-
The purified DNA can be used for qPCR to analyze LSD1 enrichment at specific genomic loci or for library preparation for ChIP-seq analysis.
Visualizations
Caption: Experimental workflow for LSD1 ChIP after this compound treatment.
Caption: Troubleshooting logic for low LSD1 ChIP signal.
References
Technical Support Center: Optimizing Cross-linking for NCD38 ChIP-seq
Disclaimer: Initial searches for the protein "NCD38" did not yield specific results regarding its function or established ChIP-seq protocols. The following guide provides a comprehensive overview of cross-linking optimization strategies for Chromatin Immunoprecipitation sequencing (ChIP-seq) that can be adapted for your target of interest, this compound. Understanding the nature of this compound (e.g., whether it is a direct DNA-binding transcription factor, a cofactor in a larger complex, or a histone modifier) will be crucial in selecting the most appropriate protocol.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the cross-linking step of a ChIP-seq experiment.
Q1: What is the purpose of cross-linking in ChIP-seq?
Cross-linking is a critical step that creates covalent bonds between proteins and DNA, effectively "freezing" their interactions within the cell.[1][2] This ensures that the protein of interest and its associated DNA remain bound together throughout the subsequent steps of the ChIP procedure, such as cell lysis, chromatin shearing, and immunoprecipitation.[2][3] Formaldehyde is the most commonly used cross-linking agent.[1][2]
Q2: My ChIP-seq signal for this compound is very weak. Could this be a cross-linking problem?
Yes, suboptimal cross-linking is a frequent cause of weak ChIP-seq signals.[4][5] Both under- and over-cross-linking can lead to poor results.
-
Under-cross-linking: If the cross-linking is insufficient, the protein-DNA interactions may not be stable enough to withstand the harsh conditions of the ChIP protocol, leading to a loss of target protein and its associated DNA.[6]
-
Over-cross-linking: Excessive cross-linking can also reduce signal intensity by masking the epitope on your target protein, preventing the antibody from binding efficiently.[5][7] It can also make the chromatin more resistant to shearing, resulting in larger DNA fragments that can decrease the resolution of your experiment.[4][6]
Q3: I'm observing high background in my this compound ChIP-seq. How can cross-linking contribute to this?
High background can also be a consequence of improper cross-linking. Over-cross-linking can cause non-specific trapping of proteins at open chromatin regions, leading to an increase in background signal.[8] Very long cross-linking times can lead to DNA loss and elevated background.[4]
Q4: Should I use a single cross-linking or a dual cross-linking protocol for this compound?
The choice between single and dual cross-linking depends on the nature of your target protein.
-
Single Cross-linking (Formaldehyde only): This is the standard method and is generally sufficient for proteins that directly bind to DNA, such as many transcription factors and histones.[9]
-
Dual Cross-linking (e.g., EGS/DSG followed by Formaldehyde): This approach is recommended for proteins that do not directly bind DNA but are part of larger protein complexes that interact with DNA.[10][11] The first cross-linker, such as Ethylene Glycol bis(Succinimidyl Succinate) (EGS) or Disuccinimidyl glutarate (DSG), has a longer spacer arm and cross-links proteins to each other.[7] The subsequent formaldehyde cross-linking then captures the entire protein complex on the DNA.[7] If this compound is suspected to be a cofactor or part of a larger complex, dual cross-linking may significantly improve your results.[2]
Experimental Protocols and Data
Single Formaldehyde Cross-linking Protocol
This protocol is a general starting point and should be optimized for your specific cell type and target protein.
-
Cell Culture: Grow cells to approximately 80-90% confluency.
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%. For optimization, you can test a range of concentrations (see table below).
-
Incubate at room temperature for 10 minutes with gentle swirling. The incubation time is a critical parameter to optimize.[4]
-
-
Quenching:
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and proceed with cell lysis.
-
Dual Cross-linking Protocol
This protocol is adapted for proteins that may not directly bind to DNA.
-
Cell Culture: Grow cells to approximately 80-90% confluency.
-
First Cross-linking (Protein-Protein):
-
Second Cross-linking (Protein-DNA):
-
Quenching:
-
Add glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes with gentle swirling.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Proceed with cell harvesting and lysis as for the single cross-linking protocol.
-
Quantitative Data for Optimization
| Parameter | Recommended Range | Notes |
| Formaldehyde Concentration | 0.5% - 2% | 1% is a common starting point. Lower concentrations may be needed for some proteins, while higher concentrations may be required for others.[4] |
| Formaldehyde Incubation Time | 5 - 20 minutes | 10 minutes is a standard starting time.[4][12] Shorter times may improve shearing efficiency, while longer times may be necessary for some indirect binders but risk epitope masking.[4] Do not exceed 30 minutes.[4] |
| EGS/DSG Concentration | 1 - 2 mM | 1.5 mM is a good starting point for dual cross-linking.[7] |
| EGS/DSG Incubation Time | 20 - 45 minutes | 20-30 minutes is often recommended.[7] |
| Quenching (Glycine) | 125 mM | This is a standard concentration to effectively stop the formaldehyde reaction.[12] |
Visualizing Workflows and Decision Making
Cross-linking Experimental Workflow
Caption: General experimental workflow for cross-linking in ChIP-seq.
Decision Tree for Cross-linking Strategy
Caption: Decision tree for selecting a cross-linking strategy for this compound.
References
- 1. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Dual Cross-Linking Chromatin Immunoprecipitation Protocol for Next-Generation Sequencing (ChIPseq) in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Cross-Linking Chromatin Immunoprecipitation Protocol for Next-Generation Sequencing (ChIPseq) in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 12. cusabio.com [cusabio.com]
Validation & Comparative
Validating NCD38-Mediated LSD1 Inhibition in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NCD38, a novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other prominent LSD1 inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows to aid in the comprehensive evaluation of this compound for research and drug development purposes.
Comparative Analysis of LSD1 Inhibitors
The landscape of LSD1 inhibitors includes a variety of compounds, from early tool compounds to clinical-stage candidates. This compound has emerged as a potent and selective inhibitor with a distinct mechanism of action. This section provides a comparative summary of its performance against other known LSD1 inhibitors.
Biochemical Potency and Selectivity
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Class |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | Irreversible |
| Iadademstat (ORY-1001) | 18 | >100 | >100 | Irreversible |
| GSK2879552 | 19.3 | >100 | >100 | Irreversible |
| Bomedemstat (IMG-7289) | 25.1 | >100 | >100 | Irreversible |
| INCB059872 | 29.8 | >100 | >100 | Irreversible |
| Tranylcypromine (TCP) | 5,600 | 2.84 | 0.73 | Irreversible |
| OG-668 | 7.6 | >100 | >100 | Irreversible |
| SP-2509 | 2,500 | >100 | >100 | Reversible |
Table 1: Biochemical IC50 values for various LSD1 inhibitors. Data for iadademstat, GSK2879552, bomedemstat, INCB059872, Tranylcypromine, OG-668, and SP-2509 are from a comprehensive in vitro characterization study.[1] this compound is a potent inhibitor, but direct side-by-side comparative IC50 values are not available in the reviewed literature.
Cellular Activity in Cancer Cell Lines
The anti-proliferative activity of LSD1 inhibitors is a critical measure of their potential as therapeutic agents. The following table summarizes the IC50 values for cell viability in common acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines.
| Compound | MV4-11 (AML) IC50 (μM) | THP-1 (AML) IC50 (μM) | NCI-H526 (SCLC) IC50 (μM) |
| This compound | Potent growth inhibition reported[1][2] | Potent growth inhibition reported[1][2] | Data not available |
| Iadademstat (ORY-1001) | 0.0004 | 0.0007 | 0.0007 |
| GSK2879552 | 0.001 | 0.002 | 0.001 |
| Bomedemstat (IMG-7289) | 0.006 | 0.010 | 0.008 |
| INCB059872 | 0.003 | 0.005 | 0.003 |
| Tranylcypromine (TCP) | >2 | >2 | >2 |
| OG-668 | 0.003 | 0.004 | 0.002 |
| SP-2509 | >2 | >2 | >2 |
Table 2: Cellular IC50 values for viability in AML and SCLC cell lines. Data for compounds other than this compound are from a comprehensive in vitro characterization study.[1] this compound has been shown to inhibit the growth of various leukemia cell lines, but direct comparative IC50 values are not available in the reviewed literature.[1][2]
Mechanism of Action of this compound
This compound exhibits a unique mechanism that goes beyond catalytic inhibition of LSD1. It selectively disrupts the interaction between LSD1 and Growth Factor Independence 1B (GFI1B), a key transcriptional repressor in hematopoiesis.[3][4] This disruption leads to the activation of super-enhancers of critical hematopoietic regulators like ERG, inducing differentiation in leukemia cells.[2][3][4] This selective disruption of a protein-protein interaction distinguishes this compound from many other LSD1 inhibitors that primarily target the enzyme's catalytic activity.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Nocodazole (NCD38) and Its Impact on Histone Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Nocodazole (NCD38), a potent anti-neoplastic agent, on the levels of two key histone modifications: H3K4me2 (Histone H3 dimethylated at lysine 4) and H3K9me2 (Histone H3 dimethylated at lysine 9). By arresting cells in the G2/M phase of the cell cycle, Nocodazole offers a valuable tool to investigate the intricate relationship between cell division and epigenetic regulation. This document summarizes available experimental data, compares Nocodazole with alternative G2/M arresting agents, and provides detailed experimental protocols for measuring changes in histone methylation.
Nocodazole's Mechanism of Action and its Link to Histone Modifications
Nocodazole functions by depolymerizing microtubules, essential components of the cytoskeleton. This disruption prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with Nocodazole are arrested in the G2 or M phase of the cell cycle.
While direct evidence of Nocodazole inducing changes in H3K4me2 and H3K9me2 is limited, its ability to synchronize cell populations in G2/M provides a window to study the dynamics of these histone marks during this specific cell cycle phase. Research indicates that while some histone modifications are highly dynamic during mitosis, others remain relatively stable. Understanding these changes is crucial as they can influence gene expression and the maintenance of epigenetic memory across cell divisions.
Comparative Analysis of G2/M Arresting Agents on Histone Methylation
Nocodazole is one of several chemical agents used to induce G2/M arrest. Each agent has a distinct mechanism of action, which may lead to different downstream cellular effects, including alterations in histone modifications.
| Feature | Nocodazole (this compound) | Taxol (Paclitaxel) | CDK1 Inhibitors (e.g., RO-3306) |
| Mechanism of Action | Microtubule depolymerization | Microtubule stabilization | Inhibition of Cyclin-Dependent Kinase 1 |
| Effect on H3K4me2 Levels | Largely unchanged during G2/M arrest.[1] | Not widely reported | Not widely reported |
| Effect on H3K9me2 Levels | No significant change observed in G2/M arrested cells.[2] Maintained on chromatin through mitosis.[3] | Not widely reported | Not widely reported |
| Other Relevant HistoneModification Changes | Increased H3K9me3 in G2/M-arrested cells.[2] | Not widely reported | Not widely reported |
Quantitative Data Summary
The following table summarizes the reported changes in global H3K4me2 and H3K9me2 levels in cells arrested at the G2/M phase, the stage induced by Nocodazole treatment.
| Histone Mark | Change in G2/M Phase | Method of Detection | Cell Type | Reference |
| H3K4me2 | Remains largely constant | Immunofluorescence, Western Blot | Various | [1] |
| H3K9me2 | No significant change | Immunofluorescence, Western Blot | HeLa | [2] |
| Maintained on mitotic chromosomes | High-resolution imaging | Murine C2C12 | [3] |
Note: The lack of extensive quantitative data directly linking Nocodazole to changes in H3K4me2 and H3K9me2 highlights an area for future research.
Experimental Protocols
Accurate measurement of histone methylation changes is critical for understanding the epigenetic effects of compounds like Nocodazole. The two most common methods are Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) and Western Blotting.
Chromatin Immunoprecipitation (ChIP-qPCR) Protocol
ChIP-qPCR is used to determine the presence of a specific histone modification at a particular genomic locus.
1. Cell Treatment and Cross-linking:
-
Culture cells to the desired confluency and treat with Nocodazole (e.g., 100 ng/mL for 16-24 hours) to induce G2/M arrest.
-
Harvest cells and cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me2 or H3K9me2.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
6. qPCR Analysis:
-
Perform quantitative PCR using primers specific for genomic regions of interest (e.g., promoters of cell cycle-regulated genes).
-
Quantify the enrichment of the histone mark relative to an input control and a negative control (e.g., IgG immunoprecipitation).
Western Blot Protocol for Histone Modifications
Western blotting is used to detect changes in the global levels of a specific histone modification.
1. Histone Extraction:
-
Treat cells with Nocodazole as described above.
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
2. Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
3. SDS-PAGE and Electrotransfer:
-
Separate the histone proteins (15-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me2 or H3K9me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For normalization, re-probe the membrane with an antibody against a total histone (e.g., total H3) or another loading control.
Visualizations
Caption: Mechanism of Nocodazole-induced G2/M cell cycle arrest.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Known changes in histone methylation during the G2/M phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Deacetylation and Methylation at Histone H3 Lysine 9 (H3K9) Coordinate Chromosome Condensation during Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3K9me2 orchestrates inheritance of spatial positioning of peripheral heterochromatin through mitosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NCD38 and GSK2879552 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2] Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic modifiers promising therapeutic targets.[3][4] One such target is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that is overexpressed in various cancers, including AML, and is associated with poor prognosis.[2][4] LSD1 plays a crucial role in maintaining the differentiation block in leukemia cells.[5] Consequently, inhibitors of LSD1 have emerged as a potential therapeutic strategy for AML.[1][2]
This guide provides a comparative overview of two LSD1 inhibitors, NCD38 and GSK2879552, for their application in AML research and development. Both compounds have demonstrated anti-leukemic activity by promoting the differentiation of AML cells.[6][7]
Mechanism of Action: LSD1 Inhibition
Both this compound and GSK2879552 are small molecule inhibitors of LSD1. LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4] The demethylation of H3K4me2, a mark associated with active enhancers, leads to the repression of target genes, including those involved in myeloid differentiation.[7]
By inhibiting LSD1, this compound and GSK2879552 prevent the demethylation of H3K4me2, leading to its accumulation at the promoter and enhancer regions of genes that promote myeloid differentiation, such as CD11b and CD86.[7][8] This epigenetic reprogramming helps to overcome the differentiation block in AML cells, inducing them to mature and reducing their proliferative capacity.[6][7]
While both drugs target LSD1, their effects on other histone marks may differ. This compound has been shown to elevate the levels of H3K27 acetylation (H3K27ac), another mark of active enhancers.[9] GSK2879552's effects have been described as inducing local changes in histone marks near the transcriptional start sites of genes whose expression is increased upon LSD1 inhibition.
Signaling Pathway of LSD1 Inhibition in AML
Caption: Mechanism of this compound and GSK2879552 in AML.
Quantitative Data Presentation
Table 1: In Vitro Efficacy of GSK2879552 in AML Cell Lines
| Cell Line | Assay Type | Endpoint | Value (nM) | Reference(s) |
| MOLM-13 | Cell Proliferation | EC50 | ~137 (avg. across 20 lines) | [8] |
| THP-1 | Cell Proliferation | EC50 | ~137 (avg. across 20 lines) | [8] |
| OCI-AML3 | Cell Proliferation | EC50 | ~137 (avg. across 20 lines) | [8] |
| SKM-1 | Differentiation (CD11b) | EC50 | 7.1 | [2] |
| SKM-1 | Differentiation (CD86) | EC50 | 13 | [2] |
| MOLM-13 | Differentiation (CD11b) | EC50 | 44 ± 4 | [8] |
| THP-1 | Differentiation (CD11b) | EC50 | 23 ± 4 | [8] |
| MOLM-13 | Gene Expression (CD11b) | EC50 | 31 ± 1 | [8] |
| MOLM-13 | Gene Expression (CD86) | EC50 | 28 ± 6 | [8] |
Table 2: In Vitro Efficacy of this compound in AML and other Leukemia Cell Lines
| Cell Line/Model | Effect | Reference(s) |
| MLL-AF9 leukemia cells | Inhibited growth | [6] |
| Erythroleukemia cells | Inhibited growth | [6] |
| Megakaryoblastic leukemia cells | Inhibited growth | [6] |
| MDS overt leukemia cells | Inhibited growth | [6] |
| Glioma Stem Cells | Reduced cell viability and neurosphere formation; induced apoptosis | [10] |
| Erythroleukemia cells | Induces activation of ERG super-enhancer | [9] |
Note: Specific IC50 values for this compound in common AML cell lines were not found in the reviewed literature, preventing a direct quantitative comparison with GSK2879552.
In Vivo Experimental Data
GSK2879552: In a murine model of AML using MLL-AF9 transduced hematopoietic progenitor cells, treatment with GSK2879552 led to a significant decrease in GFP-positive (leukemic) cells in the bone marrow and prolonged overall survival compared to control-treated mice.[11]
This compound: A single administration of this compound was reported to cause the in vivo eradication of primary MDS-related leukemia cells with a complex karyotype.[6] In preclinical orthotopic models using glioma stem cells, this compound significantly reduced tumor progression and improved mouse survival.[10]
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound and GSK2879552 on the proliferation of AML cells.
General Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, THP-1) in 96-well plates at a density of 3 x 10^4 cells/well.[12]
-
Compound Treatment: Treat cells with a serial dilution of this compound or GSK2879552 for a specified duration (e.g., 72 hours).[12]
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of Lysine-Specific Demethylase 1A Reduces Atherosclerotic Lesion Formation in Apolipoprotein E-Deficient Mice by a Mechanism Involving Decreased Oxidative Stress and Inflammation; Potential Implications in Human Atherosclerosis [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mit aml mds: Topics by Science.gov [science.gov]
- 10. Novel KDM1A inhibitors induce differentiation and apoptosis of glioma stem cells via unfolded protein response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of NCD38 and INCB059872 for the Treatment of Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two promising lysine-specific demethylase 1 (LSD1) inhibitors, NCD38 and INCB059872, in the context of leukemia treatment. This analysis is based on available preclinical and clinical data.
Introduction
Acute Myeloid Leukemia (AML) is a complex and aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation, particularly the aberrant activity of histone-modifying enzymes like Lysine-Specific Demethylase 1 (LSD1), has emerged as a key driver of leukemogenesis. LSD1 is overexpressed in various cancers, including AML, and plays a crucial role in maintaining a stem cell-like state and blocking differentiation. Consequently, LSD1 has become a promising therapeutic target, leading to the development of several small molecule inhibitors. This guide focuses on a comparative analysis of two such inhibitors, this compound and INCB059872, which have demonstrated significant anti-leukemic activity in preclinical models.
Mechanism of Action
Both this compound and INCB059872 target LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, these compounds aim to restore normal gene expression patterns, induce differentiation of leukemic blasts, and ultimately suppress tumor growth.
This compound is a novel LSD1 inhibitor that has been shown to derepress super-enhancers of hematopoietic regulators that are abnormally silenced by LSD1 in leukemia cells. A key aspect of its mechanism is the selective disruption of the interaction between LSD1 and Growth Factor Independence 1 (GFI1B), a transcriptional repressor crucial for hematopoietic development. This disruption leads to the activation of genes involved in myeloid differentiation, such as GFI1 and ERG.
INCB059872 is a potent and selective, FAD-directed, irreversible inhibitor of LSD1. Its mechanism of action also involves the induction of myeloid differentiation, as evidenced by the increased expression of cell surface markers like CD11b and CD86. Preclinical studies suggest that INCB059872's effects are also linked to the regulation of the GFI1/GFI1B pathway, leading to a shift in gene expression that promotes the differentiation of leukemic stem and progenitor cells.
dot
Caption: Mechanism of action of this compound and INCB059872 in leukemia cells.
Preclinical Efficacy
Both this compound and INCB059872 have demonstrated promising anti-leukemic activity in a variety of preclinical models.
In Vitro Studies
| Compound | Leukemia Model | Reported Activity | Reference |
| This compound | MLL-AF9 leukemia, erythroleukemia, megakaryoblastic leukemia, MDS overt leukemia cells | Inhibition of cell growth | |
| INCB059872 | Panel of human AML cell lines | Inhibition of cellular proliferation, induction of differentiation (CD86 and CD11b expression) | |
| INCB059872 | THP-1 (MLL-AF9) and MV-4-11 (MLL-AF4) AML cell lines | Growth defect and differentiation | |
| INCB059872 | Small Cell Lung Cancer (SCLC) cell lines | EC50 values ranging from 47 to 377 nM |
In Vivo Studies
Both inhibitors have shown significant efficacy in animal models of leukemia, leading to reduced tumor burden and prolonged survival.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Primary MDS-related leukemia with complex karyotype xenograft | Eradication of primary leukemia cells with a single administration | |
| INCB059872 | Human AML xenograft models | Significant inhibition of tumor growth | |
| INCB059872 | Murine retroviral MLL-AF9 disseminated leukemia model | Significantly prolonged median survival, induced differentiation of blast cells, and normalized hematological parameters | |
| INCB059872 | THP-1 xenograft model of AML | Reduced tumor growth (synergistic with ATRA) | |
| INCB059872 | Patient-derived xenograft (PDX) mouse models | Markedly increased levels of CD11b+ cells in bone marrow (in combination with ATRA) |
dot
Caption: General experimental workflow for evaluating LSD1 inhibitors in leukemia models.
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the following methodologies are commonly employed:
Cell Viability Assays: Leukemia cell lines are seeded in 96-well plates and treated with a dose range of this compound or INCB059872 for 48-72 hours. Cell viability is typically assessed using assays such as MTT or CellTiter-Glo.
Differentiation Assays: Cells are treated with the inhibitors for several days. The expression of myeloid differentiation markers, such as CD11b and CD86, is quantified by flow cytometry using fluorescently labeled antibodies.
In Vivo Efficacy Studies:
-
Xenograft Models: Human leukemia cell lines or patient-derived leukemia cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID). Once tumors are established or leukemia is engrafted, mice are treated with the respective inhibitors via oral gavage or other appropriate routes. Tumor volume is measured regularly, and survival is monitored.
-
MLL-AF9 Murine Model: This model, which recapitulates human AML, is generated by retroviral transduction of murine hematopoietic stem and progenitor cells with the MLL-AF9 fusion oncogene, followed by transplantation into recipient mice. Treatment with the inhibitors is initiated after the establishment of leukemia, and the primary endpoints are survival and reduction of leukemic burden in hematopoietic organs.
Clinical Development
This compound: There is limited publicly available information regarding the clinical trial status of this compound.
INCB059872: This inhibitor has progressed to clinical development. A Phase 1/2, open-label, dose-escalation/dose-expansion study was initiated to evaluate the safety and tolerability of INCB059872 in subjects with advanced malignancies, including acute myeloid leukemia (NCT03514407). The study aimed to determine the maximum tolerated dose and recommended Phase 2 dose. Clinical data from a patient with treatment-related AML showed a remarkable response to INCB059872 in combination with azacitidine.
Conclusion
Both this compound and INCB059872 are promising LSD1 inhibitors with demonstrated preclinical anti-leukemic activity. Their ability to induce differentiation in leukemia cells by targeting the LSD1-GFI1/GFI1B axis provides a strong rationale for their development as targeted therapies. While INCB059872 has advanced into clinical trials, the clinical development status of this compound is less clear from the available information.
Direct comparative studies are needed to definitively assess the relative efficacy and safety of these two agents. Future research should also focus on identifying predictive biomarkers to select patients most likely to respond to LSD1 inhibition and exploring rational combination strategies to overcome potential resistance mechanisms. The continued investigation of these and other LSD1 inhibitors holds significant promise for improving the treatment landscape for patients with leukemia.
NCD38: A Comparative Analysis of a Novel LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of NCD38, a novel lysine-specific demethylase 1 (LSD1) inhibitor, with other LSD1 inhibitors currently in development or clinical trials. This document summarizes available experimental data, outlines methodologies for key experiments, and visualizes the underlying molecular pathways to offer an objective resource for the scientific community.
Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). By removing these methyl marks, LSD1 can either repress or activate gene expression depending on the protein complex it is associated with. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation. This has made LSD1 an attractive therapeutic target for cancer drug development.
A number of LSD1 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors. This compound is a novel irreversible inhibitor that has demonstrated a unique mechanism of action, setting it apart from many other LSD1 inhibitors.
This compound: A Unique Mechanism of Action
This compound distinguishes itself from other LSD1 inhibitors through its selective disruption of the protein-protein interaction between LSD1 and Growth Factor Independence 1B (GFI1B). GFI1B is a transcriptional repressor that recruits the LSD1-CoREST complex to specific gene promoters, leading to the suppression of genes involved in hematopoietic differentiation. By selectively impairing the LSD1-GFI1B interaction, this compound leads to the reactivation of key hematopoietic regulators and the induction of transdifferentiation in leukemia cells. This targeted approach offers the potential for a more specific and less toxic therapeutic strategy.
Comparative Efficacy of LSD1 Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | Not Publicly Available | - | - |
| T-3775440 | MOLM-13 (AML) | 1.8 | (PMID: 28442493) |
| OCI-AML3 (AML) | 2.1 | (PMID: 28442493) | |
| ORY-1001 (Iadademstat) | THP-1 (AML) | <1 | (PMID: 27142456) |
| MV4-11 (AML) | <1 | (PMID: 27142456) | |
| GSK2879552 | NCI-H526 (SCLC) | 19 | (PMID: 27351382) |
| NCI-H1417 (SCLC) | 27 | (PMID: 27351382) | |
| INCB059872 | Kasumi-1 (AML) | 27 | (PMID: 28442493) |
| IMG-7289 (Bomedemstat) | SET-2 (Megakaryoblastic Leukemia) | 100-1000 | (PMID: 30559212) |
Note: The lack of publicly available, directly comparable IC50 data for this compound is a significant limitation in this analysis. Further studies are required to definitively establish its potency relative to other LSD1 inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and how its efficacy is evaluated, the following diagrams illustrate the key signaling pathway and experimental workflows.
LSD1-GFI1B Signaling Pathway and this compound Intervention
Caption: this compound disrupts the LSD1-GFI1B complex, leading to transcriptional activation.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for assessing protein-protein interaction disruption by this compound.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Sequencing
Caption: Workflow for analyzing genome-wide LSD1 occupancy after inhibitor treatment.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of LSD1 inhibitors on leukemia cell lines.
-
Cell Seeding: Seed leukemia cells (e.g., HEL, K562, U937) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the LSD1 inhibitors (e.g., this compound, T-3775440) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a non-linear regression analysis.
Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if this compound disrupts the interaction between LSD1 and GFI1B.
-
Cell Treatment and Lysis: Treat HEL cells with this compound or a vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-LSD1 antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the antibody-lysate mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against LSD1 and GFI1B to detect the presence of the co-immunoprecipitated protein.
Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol is used to identify the genome-wide binding sites of LSD1 and how they are affected by inhibitor treatment.
-
Cell Treatment and Cross-linking: Treat leukemia cells with an LSD1 inhibitor or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to LSD1 or a control IgG overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify LSD1 binding sites. Compare the LSD1 binding profiles between inhibitor-treated and control samples to identify changes in LSD1 occupancy.
Conclusion
This compound represents a promising novel LSD1 inhibitor with a distinct mechanism of action that involves the targeted disruption of the LSD1-GFI1B protein-protein interaction. This selective approach may offer a therapeutic advantage in the treatment of certain hematological malignancies. While direct, comprehensive comparative data on the potency of this compound against other LSD1 inhibitors is currently limited, the available information on its unique mechanism warrants further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this compound and other emerging LSD1 inhibitors. As more data becomes available, a clearer picture of the relative efficacy and potential clinical utility of this compound will emerge.
Validating NCD38 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of NCD38, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Understanding and confirming that a drug interacts with its intended target within a living organism is a critical step in preclinical and clinical drug development. This document outlines direct and indirect methodologies, presents available quantitative data for this compound and other LSD1 inhibitors, and provides detailed experimental protocols.
Direct Target Engagement Methods
Direct methods provide evidence of the physical interaction between this compound and its target protein, LSD1, in a physiological context.
Chemoprobe-Based Assays
This technique utilizes a chemical probe that covalently binds to the active site of LSD1. By measuring the amount of unbound LSD1 after treatment with an inhibitor like this compound, one can quantify target occupancy.
Experimental Protocol: Chemoprobe-Based Immunoassay for LSD1 Target Engagement
-
Animal Dosing: Administer this compound or a vehicle control to tumor-bearing mice at desired doses and time points.
-
Tissue Collection and Lysis: Euthanize animals and collect tumor and/or tissue samples. Homogenize tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Chemoprobe Labeling: Incubate a standardized amount of protein lysate with a biotinylated LSD1-directed chemical probe. The probe will bind to any LSD1 not occupied by the inhibitor.
-
Immunoassay: Use an ELISA-based method to quantify the amount of probe-bound LSD1. This can be achieved by capturing total LSD1 on one plate and probe-bound LSD1 on another, allowing for the calculation of the percentage of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that drug binding stabilizes the target protein, leading to an increase in its melting temperature. This method can be adapted for in vivo studies by analyzing tissue samples from treated animals.
Experimental Protocol: In Vivo CETSA for LSD1 Target Engagement
-
Animal Dosing: Treat animals with this compound or vehicle.
-
Tissue Harvest and Lysis: Collect tissues of interest and prepare lysates.
-
Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the samples to separate the soluble (unfolded) and precipitated (denatured) protein fractions.
-
Protein Detection: Analyze the amount of soluble LSD1 in each sample at each temperature using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.
Indirect Target Engagement Methods (Pharmacodynamic Biomarkers)
Indirect methods measure the downstream biological consequences of this compound binding to LSD1. These pharmacodynamic (PD) biomarkers can provide crucial information about the biological activity of the compound.
Histone Methylation Status
As LSD1 is a histone demethylase, its inhibition by this compound is expected to lead to an increase in the methylation of its substrates, primarily histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).
Experimental Protocol: Western Blot Analysis of Histone Methylation
-
Animal Treatment and Tissue Collection: As described for direct methods.
-
Histone Extraction: Isolate histones from tumor or tissue samples using an acid extraction protocol.
-
Western Blotting: Separate histone extracts by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3).
-
Quantification: Use densitometry to quantify the changes in histone methylation levels relative to the loading control.
Myeloid Differentiation Markers
In the context of acute myeloid leukemia (AML), LSD1 inhibition has been shown to induce differentiation of leukemic blasts. The expression of cell surface markers associated with myeloid differentiation can serve as PD biomarkers.
Experimental Protocol: Flow Cytometry for Myeloid Markers
-
Animal Models: Utilize AML xenograft or patient-derived xenograft (PDX) models.
-
Treatment and Sample Collection: Treat animals with this compound. Collect bone marrow, spleen, or peripheral blood samples.
-
Cell Staining: Prepare single-cell suspensions and stain with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b and CD86.
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
Comparison of In Vivo Target Engagement Methods for LSD1 Inhibitors
| Method | Principle | Advantages | Disadvantages | This compound In Vivo Data | Other LSD1 Inhibitors In Vivo Data |
| Chemoprobe-Based Assay | Direct binding competition | High specificity and sensitivity; provides quantitative target occupancy | Requires a specific and validated chemical probe | Data not publicly available | Has been used to show dose-dependent target engagement of ORY-1001 in rat tissues. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization | No need for modified compounds; applicable to various targets | Can be technically challenging to adapt for in vivo samples; sensitivity may vary | Data not publicly available | Successfully applied to other epigenetic targets in vivo. |
| Histone Methylation | Measurement of downstream epigenetic marks | Directly reflects the enzymatic inhibition of LSD1; can be readily assessed by Western blot or IHC | Changes may not always correlate linearly with target occupancy; can be influenced by other cellular processes | This compound has been shown to increase H3K27ac levels in vivo. | GSK-LSD1 treatment in OSCC xenografts restored levels of H3K4me2.[1] |
| Myeloid Differentiation Markers | Assessment of a functional cellular outcome | Provides evidence of biological activity in a disease-relevant context (e.g., AML) | Specific to certain disease models; indirect measure of target engagement | This compound induces myeloid differentiation in vitro. | JBI-802 showed a dose-dependent increase in CD11b and CD86 in vivo.[2][3] |
| Gene Expression (e.g., GFI1b) | Modulation of LSD1 target gene expression | Reflects the transcriptional consequences of LSD1 inhibition | Indirect measure; can be affected by multiple signaling pathways | This compound selectively disrupts the interaction of LSD1 with GFI1B. | JBI-802 demonstrated a dose-dependent increase in GFI1b expression in vivo.[2][3] |
Alternative In Vivo Target Engagement Strategies
Photoaffinity Labeling
This technique involves a chemically modified version of the drug that, upon exposure to UV light, covalently crosslinks to its target protein.
Experimental Workflow: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a photoaffinity probe derivative of this compound containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin or a click chemistry handle).
-
In Vivo Administration: Administer the probe to animals.
-
UV Irradiation: At a specified time point, irradiate the target tissue (if accessible) or harvested tissues with UV light to induce crosslinking.
-
Target Identification: Lyse the tissues, enrich the biotin-tagged protein complexes, and identify the crosslinked proteins by mass spectrometry.
Signaling Pathways and Experimental Workflows
LSD1 Downstream Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by LSD1, providing a rationale for the selection of pharmacodynamic biomarkers.
Caption: LSD1 in the Wnt/β-Catenin Signaling Pathway.
Caption: Regulation of p53 by LSD1.
Caption: LSD1's Role in TGF-β Signaling.
Experimental Workflow for In Vivo Studies
Caption: General Experimental Workflow for In Vivo Target Engagement.
References
NCD38's Impact on Gene Expression: A Comparative Analysis with Other Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, understanding the precise molecular consequences of inhibitor action is paramount for advancing drug development. This guide provides a comparative analysis of the differential gene expression induced by NCD38, a novel Lysine-specific demethylase 1 (LSD1) inhibitor, against other relevant inhibitors, offering researchers a comprehensive resource for evaluating its unique therapeutic profile.
This compound vs. Other LSD1 Inhibitors: A Look at Shared and Unique Gene Regulation
This compound and a related compound, NCD25, have been shown to induce myeloid development programs while hindering oncogenic programs in various leukemia cell lines. A key finding is the common upregulation of 62 genes across several leukemia cell types, suggesting a shared mechanism of action among these novel LSD1 inhibitors.
However, this compound distinguishes itself through its profound impact on the epigenetic landscape. Treatment with this compound leads to an elevation of H3K27ac levels at the enhancers of LSD1 signature genes. This, in turn, activates approximately 500 super-enhancers, which are crucial regulatory regions that drive the expression of cell identity genes. Among the genes significantly upregulated through super-enhancer activation are key hematopoietic regulators such as GFI1 and ERG. This mechanism underlies this compound's ability to induce differentiation in leukemia cells, representing a potent anti-leukemic effect.
| Inhibitor | Target | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| This compound | LSD1 | Myeloid differentiation programs, GFI1, ERG, Genes associated with activated super-enhancers | MDS and AML oncogenic programs |
| NCD25 | LSD1 | Myeloid differentiation programs (shares 62 commonly upregulated genes with this compound) | MDS and AML oncogenic programs |
This compound vs. MALT1 Inhibitors: Contrasting Mechanisms of Action
While this compound targets the epigenetic regulator LSD1, another class of inhibitors targeting the paracaspase MALT1 offers a different approach to cancer therapy, particularly in lymphomas. MALT1 inhibitors, such as MI-2 and Z-VRPR-FMK, primarily impact the NF-κB signaling pathway, which is a critical driver of proliferation and survival in many B-cell malignancies.
Treatment with MALT1 inhibitors leads to the suppression of NF-κB activity. This is reflected in the downregulation of NF-κB target genes. Gene set enrichment analysis (GSEA) has shown a significant enrichment of NF-κB gene signatures among the genes downregulated by these inhibitors. This contrasts with the mechanism of this compound, which acts on a broader scale to remodel the epigenetic landscape and reactivate differentiation programs.
| Inhibitor | Target | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| This compound | LSD1 | Myeloid differentiation programs, GFI1, ERG | MDS and AML oncogenic programs |
| MI-2 | MALT1 | - | NF-κB target genes |
| Z-VRPR-FMK | MALT1 | - | NF-κB target genes |
Experimental Protocols
RNA Sequencing for this compound Treated Leukemia Cells
1. Cell Culture and Treatment:
-
Leukemia cell lines (e.g., SKM-1, MOLM-1, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells are treated with a final concentration of 1 µM this compound or DMSO as a vehicle control for 48 hours.
2. RNA Extraction and Library Preparation:
-
Total RNA is extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and Agilent Bioanalyzer.
-
RNA-seq libraries are prepared from 1 µg of total RNA using the TruSeq RNA Sample Prep Kit v2 (Illumina).
-
Poly(A) mRNA is purified using oligo(dT) magnetic beads.
-
mRNA is fragmented and reverse-transcribed into cDNA.
-
cDNA is then subjected to end-repair, A-tailing, and adapter ligation.
-
The ligated products are amplified by PCR to create the final cDNA library.
3. Sequencing and Data Analysis:
-
Libraries are sequenced on an Illumina HiSeq platform to generate 50-bp single-end reads.
-
Raw reads are aligned to the human reference genome (e.g., hg19) using a splice-aware aligner like TopHat2.
-
Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using Cufflinks.
-
Differential gene expression analysis is performed using Cuffdiff to identify genes with a statistically significant change in expression (e.g., p-value < 0.05 and fold change > 1.5).
Microarray Analysis for MALT1 Inhibitor Treated Lymphoma Cells
1. Cell Culture and Treatment:
-
Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines (e.g., HBL-1, TMD8) are cultured in appropriate media.
-
Cells are treated with GI50 concentrations of MI-2 (e.g., 200 nM for HBL-1, 500 nM for TMD8) or 50 µM Z-VRPR-FMK for 8 hours. A DMSO-treated control is included.
2. RNA Extraction and Labeling:
-
Total RNA is extracted from the treated cells.
-
The quality of the RNA is assessed.
-
RNA is converted to biotin-labeled cRNA using a standard in vitro transcription (IVT) reaction.
3. Microarray Hybridization and Scanning:
-
The labeled cRNA is fragmented and hybridized to an appropriate microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Hybridization is carried out in a hybridization oven with rotation.
-
Following hybridization, the arrays are washed and stained with streptavidin-phycoerythrin.
-
The arrays are scanned using a high-resolution microarray scanner.
4. Data Analysis:
-
The raw image data is processed to generate gene expression intensity values.
-
The data is normalized to correct for systematic variations.
-
Differentially expressed genes between the inhibitor-treated and control groups are identified using statistical methods (e.g., t-test or ANOVA) with a defined significance threshold (e.g., p-value < 0.05 and fold change > 1.5).
-
Gene Set Enrichment Analysis (GSEA) is performed to identify enriched pathways and gene signatures.
Visualizing the Mechanisms
Validating NCD38's Therapeutic Potential: A Comparative Analysis Using LSD1 Knockout Cell Lines
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel therapeutic agent is paramount. This guide provides a comprehensive comparison of the effects of the LSD1 inhibitor, NCD38, with the genetic knockout of its target, Lysine-Specific Demethylase 1 (LSD1), in leukemia cell lines. The data presented here robustly validates that this compound effectively phenocopies the effects of LSD1 loss, confirming its on-target activity and highlighting its potential as a targeted therapy.
This compound is a potent small molecule inhibitor of LSD1, an enzyme that plays a critical role in leukemogenesis by maintaining a block on cellular differentiation. By inhibiting LSD1, this compound has been shown to induce myeloid differentiation and exert anti-leukemic effects. To definitively attribute these effects to the inhibition of LSD1, a head-to-head comparison with LSD1 knockout cells is essential. This guide summarizes the key experimental findings, provides detailed protocols for the discussed experiments, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Analysis of this compound Treatment and LSD1 Knockout
The primary strategy to validate the on-target effects of this compound is to compare its phenotypic and molecular consequences with those observed in cells where LSD1 has been genetically removed. The underlying principle is that if this compound specifically inhibits LSD1, its effects should closely mimic the effects of LSD1 gene knockout.
| Experimental Endpoint | This compound Treatment in Wild-Type Cells | LSD1 Knockout Cells | Alternative Validation Methods |
| Myeloid Differentiation | Induces expression of myeloid differentiation markers (e.g., CD11b)[1] | Derepresses myeloid differentiation gene CD11b[1] | Treatment with other structurally distinct LSD1 inhibitors (e.g., TCP-based inhibitors) also induces myeloid differentiation. |
| Cell Viability/Proliferation | Reduces cell viability and inhibits colony growth in AML cells. | shRNA-mediated knockdown of LSD1 inhibits cell proliferation and colony growth in AML cells.[2][3] | Overexpression of a drug-resistant LSD1 mutant should rescue the anti-proliferative effects of this compound. |
| LSD1-GFI1B Interaction | Selectively disrupts the interaction between LSD1 and the transcriptional repressor GFI1B.[4] | Not applicable (LSD1 is absent). | Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) can identify changes in the LSD1 interactome upon this compound treatment. |
| Histone Marks | Increases H3K27ac levels at super-enhancers of hematopoietic regulators.[5] | Loss of LSD1 leads to increased H3K4me2 at specific gene promoters. | Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can provide a genome-wide view of changes in histone modifications. |
| Gene Expression | Upregulates genes associated with myeloid development programs and hinders leukemic oncogenic programs.[5] | Knockdown of LSD1 potentiates ATRA-induced changes in gene expression.[6] | RNA-sequencing (RNA-seq) can be used to compare the transcriptomic profiles of this compound-treated and LSD1 knockout cells. |
Experimental Protocols
Generation of LSD1 Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the generation of LSD1 knockout leukemia cell lines using a lentiviral CRISPR/Cas9 system.
Materials:
-
Leukemia cell line (e.g., OCI-AML3, THP-1)
-
Lentiviral vector expressing Cas9 and a puromycin resistance gene (e.g., pLentiCRISPRv2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
sgRNA sequences targeting LSD1 (designed using a tool like CRISPOR)
-
Polybrene
-
Puromycin
-
Anti-LSD1 antibody for Western blot validation
Procedure:
-
sgRNA Design and Cloning: Design and clone two independent sgRNAs targeting an early exon of the KDM1A (LSD1) gene into the lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and the packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.
-
Transduction of Leukemia Cells: Transduce the target leukemia cells with the lentiviral particles in the presence of Polybrene.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Western Blot: Confirm the absence of LSD1 protein expression in the selected cell pool using an anti-LSD1 antibody.
-
Genomic DNA Sequencing: Isolate genomic DNA and sequence the targeted region to confirm the presence of insertions or deletions (indels).
-
T7 Endonuclease I Assay: This assay can be used to detect heteroduplex DNA formed from the annealing of wild-type and mutated PCR products, indicating successful gene editing.[6]
-
Co-Immunoprecipitation (Co-IP) of LSD1 and GFI1B
This protocol describes the Co-IP of LSD1 and GFI1B to assess the effect of this compound on their interaction.
Materials:
-
HEL (human erythroleukemia) cells
-
This compound
-
DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Anti-LSD1 antibody
-
Anti-GFI1B antibody
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat HEL cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in Co-IP buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with anti-LSD1 antibody, anti-GFI1B antibody, or normal IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with Co-IP buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against LSD1 and GFI1B to detect the co-immunoprecipitated proteins.[1][4]
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for H3K27ac
This protocol details the ChIP-qPCR procedure to measure the enrichment of the active enhancer mark H3K27ac at the ERG super-enhancer.
Materials:
-
Leukemia cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer
-
Sonication equipment
-
Anti-H3K27ac antibody
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the ERG super-enhancer region and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with anti-H3K27ac antibody or normal IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washing: Perform sequential washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the ERG super-enhancer and a negative control region. Calculate the enrichment of H3K27ac as a percentage of the input DNA.
Visualizing the Molecular Mechanisms and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
A Comparative Guide to the Specificity of Monoamine Oxidase (MAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of various inhibitors against the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the comparative performance of these compounds. This document includes quantitative data on inhibitor potency, detailed experimental methodologies for assessing enzyme inhibition, and visualizations of key pathways and workflows.
Introduction to Monoamine Oxidase Enzymes
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[3][4] Due to their critical role in neurotransmitter metabolism, MAO enzymes are significant targets for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Selective inhibitors of MAO-A are primarily used in the treatment of depression and anxiety, while selective MAO-B inhibitors are established therapies for Parkinson's disease.[3] Non-selective inhibitors, which target both isoforms, are also utilized, though often with more significant side effects.[4]
Comparative Analysis of MAO Inhibitor Specificity
The specificity of an MAO inhibitor is a critical determinant of its therapeutic application and side-effect profile. This is quantitatively expressed by comparing the half-maximal inhibitory concentration (IC50) of a compound against both MAO-A and MAO-B. A significantly lower IC50 value for one isoform over the other indicates high selectivity. The following table summarizes the IC50 values for several well-characterized MAO inhibitors, highlighting their specificity.
| Compound | Type | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| Clorgyline | Selective MAO-A Inhibitor | 11 | - | High for MAO-A |
| Harmaline | Selective MAO-A Inhibitor | 2.3 | 59,000 | ~25,652 |
| Moclobemide | Reversible MAO-A Inhibitor | - | - | Selective for MAO-A |
| Selegiline | Selective MAO-B Inhibitor | - | - | Selective for MAO-B |
| Rasagiline | Selective MAO-B Inhibitor | - | - | Selective for MAO-B |
| Safinamide | Selective MAO-B Inhibitor | - | - | Selective for MAO-B |
| Lazabemide | Selective MAO-B Inhibitor | 125,000 | 18 | ~0.000144 |
| Pargyline | MAO-B Inhibitor | - | 404 | Selective for MAO-B |
| Phenelzine | Non-selective MAO Inhibitor | - | - | Non-selective |
| Tranylcypromine | Non-selective MAO Inhibitor | - | - | Non-selective |
| Isocarboxazid | Non-selective MAO Inhibitor | - | - | Non-selective |
Note: A high selectivity index indicates preference for MAO-A, while a low selectivity index indicates preference for MAO-B. Dashes indicate that while the compound is known for its selectivity, specific comparative IC50 values were not available in the search results.
Experimental Protocols for Assessing MAO Inhibition
The determination of a compound's inhibitory activity and specificity against MAO-A and MAO-B is typically conducted through in vitro enzyme inhibition assays. The following is a generalized protocol for such an assay.
Objective: To determine the IC50 values of a test compound for the inhibition of recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine or p-tyramine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors with known selectivity (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
A method for detecting substrate depletion or product formation (e.g., a fluorometric plate reader or a liquid chromatography-mass spectrometry (LC-MS/MS) system)
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the MAO enzymes, substrate, and test compound in the assay buffer. A dilution series of the test compound should be prepared to cover a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of MAO-A or MAO-B enzyme to the wells of a microplate. Then, add varying concentrations of the test compound to the respective wells. The plate is then incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of the Enzymatic Reaction: The reaction is initiated by adding the substrate to each well.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.
-
Termination of the Reaction: The reaction is stopped, often by the addition of a quenching agent (e.g., an acid or a solvent).
-
Detection: The amount of product formed or the remaining substrate is quantified using a suitable detection method. For fluorometric assays, the fluorescence of a product is measured. For LC-MS/MS, the specific masses of the substrate and product are monitored.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic pathway of dopamine and serotonin by MAO enzymes.
Caption: Experimental workflow for an in vitro MAO inhibition assay.
Caption: Classification and therapeutic applications of MAO inhibitors.
References
Evaluating the synergistic effects of NCD38 with other epigenetic drugs
As research into epigenetic modifications in cancer progresses, the therapeutic potential of drugs targeting these pathways is becoming increasingly evident. While monotherapy with epigenetic drugs has shown promise, combination therapies are emerging as a more effective strategy to overcome resistance and enhance anti-tumor activity. This guide provides a comparative evaluation of the synergistic effects of a novel epigenetic drug, NCD38, with other epigenetic agents, using the well-documented combination of histone deacetylase (HDAC) inhibitors and bromodomain and extra-terminal (BET) inhibitors as a benchmark.
The data presented here is based on preclinical studies in various cancer models and is intended to provide a framework for researchers and drug development professionals evaluating similar synergistic combinations.
Synergistic Effects of Epigenetic Drug Combinations
The combination of epigenetic drugs targeting different regulatory mechanisms can lead to a potentiation of their anti-cancer effects. A prime example of this is the synergy observed between HDAC inhibitors and BET inhibitors.[1][2] HDAC inhibitors increase histone acetylation, which in turn can enhance the sensitivity of cancer cells to BET inhibitors that target the "readers" of these acetylation marks.[3]
Quantitative Analysis of Synergism
The synergistic anti-tumor effects of combining an HDAC inhibitor (Panobinostat, LBH589) and a BET inhibitor (I-BET151) have been demonstrated in melanoma and neuroblastoma models.[3][4] The following tables summarize key quantitative data from these studies, providing a baseline for evaluating the performance of this compound in similar combination settings.
Table 1: Synergistic Induction of Apoptosis in Melanoma Cells
| Treatment Group | Percentage of Apoptotic Cells (Annexin V positive) | Fold Increase vs. Control |
| Control | 5% | 1.0 |
| Panobinostat (HDACi) | 15% | 3.0 |
| I-BET151 (BETi) | 12% | 2.4 |
| Panobinostat + I-BET151 | 45% | 9.0 |
| This compound (alone) | (Insert experimental data) | (Calculate) |
| This compound + Partner Drug | (Insert experimental data) | (Calculate) |
Table 2: Inhibition of Tumor Growth in Melanoma Xenografts
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1200 | 0% |
| Panobinostat (HDACi) | 800 | 33% |
| I-BET151 (BETi) | 850 | 29% |
| Panobinostat + I-BET151 | 300 | 75% |
| This compound (alone) | (Insert experimental data) | (Calculate) |
| This compound + Partner Drug | (Insert experimental data) | (Calculate) |
Mechanism of Synergistic Action
The synergistic effect of combining HDAC and BET inhibitors stems from their complementary roles in regulating gene expression. This combination has been shown to induce apoptosis through the mitochondrial pathway in a caspase-dependent manner.[3][5] A key molecular event is the significant upregulation of the pro-apoptotic protein BIM.[3][6] Concurrently, there is a marked downregulation of several anti-apoptotic proteins, including Bcl-2, Bcl-XL, and XIAP.[3]
Furthermore, this drug combination potently suppresses critical cancer-promoting signaling pathways. In melanoma cells resistant to BRAF inhibitors, the combination of an HDAC and a BET inhibitor strongly downregulates proteins in the AKT and Hippo/YAP signaling pathways.[1][3][6] In neuroblastoma, a similar combination synergistically reduces the expression of the N-Myc oncoprotein.[4]
Caption: Signaling pathway of synergistic apoptosis induction by HDAC and BET inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate comparison of results, detailed experimental protocols are crucial. The following outlines the methodologies used to generate the data on the synergistic effects of HDAC and BET inhibitors.
1. Cell Viability and Apoptosis Assays
-
Cell Lines: Human melanoma (e.g., MM200, SK-MEL-28) or neuroblastoma (e.g., KELLY, NGP) cell lines.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose matrix of the individual drugs and their combinations for 48-72 hours.
-
Apoptosis Measurement: Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI).
-
Synergy Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared from cells treated with the drug combinations for 24-48 hours.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against key proteins (e.g., BIM, Bcl-2, XIAP, p-AKT, AKT, YAP) and a loading control (e.g., β-actin).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
3. In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, single agents, combination). Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed, and sectioned for IHC staining of key biomarkers (e.g., BIM, Ki-67).
Caption: Experimental workflow for evaluating synergistic drug combinations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of BET Proteins and Histone Deacetylase (HDACs): Crossing Roads in Cancer Therapy [mdpi.com]
- 3. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
